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  • Product: 2,5-Dichloro-8-methylquinoline-3-carboxaldehyde
  • CAS: 948291-36-9

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 2,5-Dichloro-8-methylquinoline-3-carboxaldehyde

CAS Number: 948291-36-9 A core scaffold for novel therapeutic and material science applications. This guide provides a comprehensive technical overview of 2,5-Dichloro-8-methylquinoline-3-carboxaldehyde, a halogenated he...

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 948291-36-9

A core scaffold for novel therapeutic and material science applications.

This guide provides a comprehensive technical overview of 2,5-Dichloro-8-methylquinoline-3-carboxaldehyde, a halogenated heterocyclic aldehyde with significant potential as a versatile building block in medicinal chemistry and materials science. We will delve into its chemical properties, synthesis, characterization, and explore its prospective applications, particularly in the realm of drug discovery.

Core Compound Profile

2,5-Dichloro-8-methylquinoline-3-carboxaldehyde is a solid organic compound characterized by a quinoline core structure. The quinoline ring system, a fusion of a benzene and a pyridine ring, is a prevalent scaffold in numerous biologically active compounds. The presence of two chlorine atoms, a methyl group, and a reactive aldehyde functional group on this scaffold imparts unique chemical properties and renders it a valuable intermediate for the synthesis of a diverse array of more complex molecules.

PropertyValueSource
CAS Number 948291-36-9[1]
Molecular Formula C₁₁H₇Cl₂NO[1]
Molecular Weight 240.09 g/mol [1]
Appearance SolidSigma-Aldrich
InChI 1S/C11H7Cl2NO/c1-6-2-3-9(12)8-4-7(5-15)11(13)14-10(6)8/h2-5H,1H3Sigma-Aldrich
SMILES Cc1ccc(Cl)c2cc(C=O)c(Cl)nc12Sigma-Aldrich

Safety Information: This compound is classified with GHS07 pictogram, carrying the signal word "Warning". It is associated with the hazard statements H302 (Harmful if swallowed) and H319 (Causes serious eye irritation). Appropriate personal protective equipment should be used when handling this chemical.

Synthesis and Mechanism: The Vilsmeier-Haack Approach

The primary and most efficient method for the synthesis of 2,5-Dichloro-8-methylquinoline-3-carboxaldehyde is the Vilsmeier-Haack reaction.[2] This powerful formylation reaction allows for the direct synthesis of aryl aldehydes from electron-rich aromatic compounds. In this case, the starting material is an appropriately substituted N-arylacetamide. The reaction proceeds via the formation of a Vilsmeier reagent, an electrophilic chloroiminium salt, which then drives the cyclization and formylation of the acetanilide.

The Vilsmeier reagent is typically generated in situ from the reaction of a substituted amide like N,N-dimethylformamide (DMF) with an acid chloride such as phosphorus oxychloride (POCl₃).[2]

Plausible Synthetic Pathway:

The synthesis of 2,5-Dichloro-8-methylquinoline-3-carboxaldehyde would likely start from 3-chloro-N-(2-methylphenyl)acetamide. The Vilsmeier-Haack reaction of this precursor would lead to the desired product.

G cluster_0 Starting Material cluster_1 Vilsmeier Reagent Formation cluster_2 Cyclization & Formylation cluster_3 Product 3-chloro-N-(2-methylphenyl)acetamide 3-chloro-N-(2-methylphenyl)acetamide Intermediate Electrophilic attack, cyclization, and hydrolysis 3-chloro-N-(2-methylphenyl)acetamide->Intermediate Reacts with DMF DMF Vilsmeier_Reagent Vilsmeier Reagent [ClCH=N(CH₃)₂]⁺PO₂Cl₂⁻ DMF->Vilsmeier_Reagent POCl3 POCl₃ POCl3->Vilsmeier_Reagent Vilsmeier_Reagent->Intermediate Electrophile Product 2,5-Dichloro-8-methylquinoline-3-carboxaldehyde Intermediate->Product Yields

Figure 1. Plausible synthetic workflow for 2,5-Dichloro-8-methylquinoline-3-carboxaldehyde via the Vilsmeier-Haack reaction.

Experimental Protocol (Adapted from analogous reactions): [3]

Materials:

  • 3-chloro-N-(2-methylphenyl)acetamide

  • N,N-Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃)

  • Crushed ice

  • Ethyl acetate or acetonitrile for recrystallization

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 3-chloro-N-(2-methylphenyl)acetamide (1 equivalent) in dry DMF (3 equivalents).

  • Cool the mixture in an ice bath to 0-5 °C.

  • Slowly add phosphorus oxychloride (10-12 equivalents) dropwise to the stirred solution, maintaining the temperature below 10 °C.

  • After the addition is complete, remove the ice bath and heat the reaction mixture to 80-90 °C for 4-15 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

  • A precipitate will form. Collect the solid by filtration and wash it thoroughly with cold water.

  • Dry the crude product and purify it by recrystallization from a suitable solvent such as ethyl acetate or acetonitrile to yield 2,5-Dichloro-8-methylquinoline-3-carboxaldehyde.

Causality Behind Experimental Choices:

  • The use of excess POCl₃ ensures the complete formation of the Vilsmeier reagent and facilitates the cyclization process.

  • The reaction is initially performed at a low temperature to control the exothermic formation of the Vilsmeier reagent.

  • Heating is necessary to provide the activation energy for the electrophilic aromatic substitution and subsequent cyclization.

  • Pouring the reaction mixture into ice water serves to hydrolyze the iminium intermediate to the final aldehyde product and to precipitate the product.

  • Recrystallization is a standard purification technique to obtain a product of high purity.

Spectroscopic Characterization

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl and aldehyde protons. The chemical shifts will be influenced by the electron-withdrawing effects of the chlorine atoms and the aldehyde group, and the electron-donating effect of the methyl group.[1]

  • Aldehyde Proton (-CHO): A singlet in the downfield region, typically around δ 9.5-10.5 ppm.

  • Aromatic Protons: Several signals in the aromatic region (δ 7.0-9.0 ppm), with their multiplicity (singlet, doublet, triplet) and coupling constants determined by their positions on the quinoline ring and their relationships to each other.

  • Methyl Protons (-CH₃): A singlet in the upfield region, likely around δ 2.5-3.0 ppm.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum will provide information on the different carbon environments within the molecule.

  • Carbonyl Carbon (C=O): A signal in the highly downfield region, typically δ 185-200 ppm.[4]

  • Aromatic and Heteroaromatic Carbons: A series of signals in the range of δ 120-160 ppm. The carbons attached to the chlorine atoms will be significantly shifted.

  • Methyl Carbon (-CH₃): A signal in the upfield region, around δ 15-25 ppm.

Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the functional groups present.

  • C=O Stretch (Aldehyde): A strong, sharp absorption band in the region of 1680-1710 cm⁻¹.[5][6]

  • C-H Stretch (Aromatic): Absorptions above 3000 cm⁻¹.

  • C-H Stretch (Alkyl): Absorptions just below 3000 cm⁻¹.

  • C=C and C=N Stretches (Aromatic/Heteroaromatic): Multiple bands in the 1400-1600 cm⁻¹ region.

  • C-Cl Stretch: Absorptions in the fingerprint region, typically below 800 cm⁻¹.

Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak (M⁺) corresponding to the molecular weight of the compound (239/241/243 due to chlorine isotopes). The fragmentation pattern will likely involve the loss of the aldehyde group (CHO), chlorine atoms (Cl), and other characteristic fragments of the quinoline ring.[7][8]

Potential Applications in Drug Discovery and Materials Science

The 2,5-dichloro-8-methylquinoline-3-carboxaldehyde scaffold is a promising starting point for the development of novel compounds with a wide range of biological activities and material properties. The presence of the reactive aldehyde group and the two chlorine atoms allows for a variety of chemical modifications.

A. Building Block for Bioactive Molecules:

The quinoline core is a well-established pharmacophore found in numerous approved drugs with diverse therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory agents.[9] The aldehyde functionality of 2,5-dichloro-8-methylquinoline-3-carboxaldehyde serves as a versatile handle for the synthesis of a variety of derivatives, such as:

  • Schiff Bases: Condensation with primary amines yields Schiff bases, a class of compounds known for their broad spectrum of biological activities, including anticancer and antimicrobial properties.[9]

  • Hydrazones: Reaction with hydrazines can lead to the formation of hydrazones, which are also recognized for their pharmacological potential.

  • Heterocyclic Rings: The aldehyde group can participate in cyclization reactions to form various fused or linked heterocyclic systems, further expanding the chemical diversity and potential for biological activity.

G cluster_0 Potential Derivatives cluster_1 Potential Biological Activities Core 2,5-Dichloro-8-methyl- quinoline-3-carboxaldehyde Schiff_Bases Schiff Bases Core->Schiff_Bases Condensation with R-NH₂ Hydrazones Hydrazones Core->Hydrazones Reaction with R-NHNH₂ Fused_Heterocycles Fused Heterocycles Core->Fused_Heterocycles Cyclization Reactions Anticancer Anticancer Schiff_Bases->Anticancer Antimicrobial Antimicrobial Schiff_Bases->Antimicrobial Hydrazones->Antimicrobial Fused_Heterocycles->Anticancer Anti_inflammatory Anti-inflammatory Fused_Heterocycles->Anti_inflammatory

Figure 2. Potential synthetic derivatizations and associated biological activities of 2,5-Dichloro-8-methylquinoline-3-carboxaldehyde.

While specific studies on the biological activity of 2,5-Dichloro-8-methylquinoline-3-carboxaldehyde are limited, research on analogous 2-chloroquinoline-3-carbaldehyde derivatives has demonstrated their potential in the synthesis of compounds with significant anticancer and antibacterial activities.[10][11] For instance, derivatives have been shown to be active against various cancer cell lines and bacterial strains.[9][10]

B. Intermediate in Materials Science:

The quinoline scaffold is also of interest in materials science due to its photophysical and electronic properties. Quinoline derivatives have been investigated for applications in organic light-emitting diodes (OLEDs) and as fluorescent sensors. The functional groups on 2,5-Dichloro-8-methylquinoline-3-carboxaldehyde provide opportunities for incorporation into larger polymeric structures or for the synthesis of novel dyes and pigments.

Conclusion

2,5-Dichloro-8-methylquinoline-3-carboxaldehyde is a valuable and versatile chemical intermediate. Its synthesis via the Vilsmeier-Haack reaction is well-established for analogous compounds, providing a reliable route to this scaffold. The presence of multiple reactive sites—the aldehyde and two chlorine atoms—opens up a vast chemical space for the generation of diverse molecular architectures. While direct biological data for this specific compound is scarce, the proven pharmacological importance of the quinoline core and its derivatives strongly suggests that 2,5-Dichloro-8-methylquinoline-3-carboxaldehyde is a highly promising starting point for the discovery of new therapeutic agents and advanced materials. Further research into the specific biological activities and material properties of its derivatives is warranted and holds considerable potential for future innovations.

References

  • Khan, I. U., et al. (2009). 2-Chloro-8-methylquinoline-3-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online, 65(11), o2722. [Link]

  • El-Sayed, M. A. A., et al. (2018). Synthesis, antibacterial and anticancer evaluation of some new 2-chloro-3-hetarylquinolines. Medicinal Chemistry Research, 27(4), 1147-1161.
  • El-Gaby, M. S. A., et al. (2020). Synthesis, Antibacterial Screening and ADME Prediction of Novel Ester Derivatives of 6-Substituted-2-chloroquinoline-3-carbaldehyde. Asian Journal of Chemistry, 32(10), 2535-2540.
  • MedCrave. (2015). Design, synthesis and antimicrobial evaluation of some novel quinoline derivatives. [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

  • Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. [Link]

  • Synthesis, Characterization, and In Vitro Anticancer Evaluation of Novel 2,5-Disubstituted 1,3,4-Oxadiazole Analogue. (2014). Journal of Chemistry. [Link]

  • Vilsmeier–Haack reagent-promoted formyloxylation of α-chloro-N-arylacetamides by formamide. (2018). RSC Publishing. [Link]

  • Chemguide. (n.d.). mass spectra - fragmentation patterns. [Link]

  • PubChem. (n.d.). 2,5-Dichloro-8-methylquinoline-3-carbaldehyde. [Link]

  • Table of Characteristic IR Absorptions. (n.d.). [Link]

  • Synthesis and Antimicrobial Activity of Some New Quinoxaline Derivatives. (2010). Pharmaceuticals. [Link]

  • Vilsmeier-Haack reagent: A facile synthesis of 2-chloro-3-formylquinolines from N-arylacetamides and transformation. (2004). Indian Journal of Chemistry. [Link]

  • Science Ready. (2023). Mass Spectrometry Fragmentation Patterns – HSC Chemistry. [Link]

  • Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. (2024). Molecules. [Link]

  • Organic Chemistry I. (n.d.). 6.3 IR Spectrum and Characteristic Absorption Bands. [Link]

  • YouTube. (2023). Mass Spectrometry: Interpreting Fragmentation Patterns // HSC Chemistry. [Link]

  • Rajput, A. P., & Chaudhari, A. L. (2012). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical and Chemical Sciences, 3(1), 25-43.
  • Chemistry Steps. (n.d.). Infrared (IR) Spectroscopy Practice Problems. [Link]

  • Synthesis and mass spectral analysis of hd degradation products. a computational elucidation of the. (2008). DTIC. [Link]

  • Semantic Scholar. (n.d.). Synthesis, Characterization, and Anticancer Evaluation of Some Heterocycles Bearing Chloroquinoline Moiety. [Link]

  • ResearchGate. (n.d.). Analysis of Vibratinal Spectra of 8-Hydroxyquinoline and Its 5,7-Dichloro, 5,7-Dibromo, 5,7-Diiodo and 5,7-Dinitro Derivatives Based on Density Functional Theory Calculations. [Link]

  • ResearchGate. (n.d.). Symmetric trichloro triazine adducts with N, N'-dimethyl formamide and N, N'-dimethyl acetamide as green Vilsmeier –Haack reagents for effective formylation and acylation of Indoles. [Link]

  • CHEMISTRY 1000. (n.d.). CHEM 2600 Topic 2: Nuclear Magnetic Resonance (NMR). [Link]

  • Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. [Link]

  • YouTube. (2022). sample 13C NMR spectra of compounds with common functional groups. [Link]

  • Oxford Learning Link. (n.d.). chapter 32. [Link]

  • TSI Journals. (n.d.). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivati. [Link]

Sources

Exploratory

An In-depth Technical Guide to the Vilsmeier-Haack Synthesis of 2,5-Dichloro-8-methylquinoline-3-carboxaldehyde

This document provides a comprehensive technical guide for the synthesis of 2,5-Dichloro-8-methylquinoline-3-carboxaldehyde, a valuable heterocyclic intermediate. Tailored for researchers, chemists, and professionals in...

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive technical guide for the synthesis of 2,5-Dichloro-8-methylquinoline-3-carboxaldehyde, a valuable heterocyclic intermediate. Tailored for researchers, chemists, and professionals in drug development, this guide delves into the core principles of the Vilsmeier-Haack reaction, offering a detailed, field-proven protocol. The narrative emphasizes the causality behind experimental choices to ensure both reproducibility and a deeper understanding of the synthetic process.

Strategic Overview: The Significance of Functionalized Quinolines

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents with a wide spectrum of biological activities, including anti-malarial, anti-cancer, anti-bacterial, and anti-inflammatory properties.[1][2][3] Among the vast library of quinoline derivatives, 2-chloro-3-formylquinolines are exceptionally versatile synthetic intermediates.[4] The strategic placement of a nucleophilically displaceable chlorine atom at the C2 position and a reactive formyl group at the C3 position provides a dual handle for extensive molecular elaboration, enabling the construction of diverse and complex molecular architectures for drug discovery programs.[5][6]

The Vilsmeier-Haack reaction stands out as a powerful and direct method for constructing this valuable quinoline system from readily available N-arylacetamides.[4] This guide focuses specifically on the synthesis of 2,5-Dichloro-8-methylquinoline-3-carboxaldehyde, a molecule whose substituents offer a unique electronic and steric profile for further chemical exploration.

The Reaction Unveiled: A Mechanistic Dissection

The Vilsmeier-Haack reaction is a two-part process: the formation of the active formylating agent, the Vilsmeier reagent, followed by its reaction with a suitable nucleophile—in this case, an N-arylacetamide—to achieve cyclization and formylation.[4][7]

Generation of the Electrophile: The Vilsmeier Reagent

The reaction is initiated by the activation of a tertiary amide, typically N,N-dimethylformamide (DMF), with an acid halide like phosphorus oxychloride (POCl₃). This forms a highly electrophilic chloroiminium salt, known as the Vilsmeier reagent.[8][9] This step is highly exothermic and moisture-sensitive; hence, strict temperature and atmospheric control are paramount for success.

Vilsmeier_Reagent_Formation DMF DMF intermediate [Intermediate Complex] DMF->intermediate + POCl3 POCl₃ POCl3->intermediate VilsmeierReagent Vilsmeier Reagent(Chloroiminium salt) intermediate->VilsmeierReagent - PO₂Cl₂⁻

Caption: Formation of the electrophilic Vilsmeier reagent.

Cyclization and Formylation Cascade

The N-arylacetamide precursor, in this case, N-(2,5-dichlorophenyl)-N-methylacetamide (the logical precursor for the target), attacks the Vilsmeier reagent. The reaction proceeds through a complex cascade involving a double formylation, intramolecular cyclization via electrophilic attack on the electron-rich aromatic ring, and subsequent elimination steps to yield the final 2-chloro-3-formylquinoline architecture.[4] The presence of the electron-donating methyl group on the aryl ring facilitates the crucial intramolecular electrophilic substitution, while the electron-withdrawing chloro groups modulate the ring's reactivity.

Vilsmeier_Cyclization A N-(2,5-dichlorophenyl)acetamide C Initial Adduct A->C + B Vilsmeier Reagent B->C D Diformylated Intermediate C->D Further reaction with Vilsmeier Reagent E Cyclized Intermediate (Wheland-type) D->E Intramolecular Electrophilic Cyclization F 2,5-Dichloro-8-methyl quinoline-3-carboxaldehyde E->F Elimination & Hydrolysis

Caption: The cyclization cascade to form the quinoline ring.

Field-Proven Experimental Protocol

This protocol is designed as a self-validating system. Each step includes explanations for the chosen conditions, ensuring the researcher understands the underlying chemical principles.

Materials and Reagents
ReagentMolar Mass ( g/mol )QuantityMolesRationale
N-(2,5-dichlorophenyl)acetamide204.0510.2 g0.05Starting material.
N,N-Dimethylformamide (DMF)73.0925 mL-Reagent and solvent; must be anhydrous.[10]
Phosphorus oxychloride (POCl₃)153.3323 mL (38 g)0.25Activating agent; use fresh, high-purity.[10]
Crushed Ice / Ice Water-~500 g-For controlled reaction quenching.
Sodium Bicarbonate (Sat. Soln.)-As needed-For neutralization of acidic byproducts.
Ethyl Acetate-~200 mL-For recrystallization/purification.
Step-by-Step Methodology

Workflow cluster_prep Vilsmeier Reagent Preparation cluster_reaction Cyclization Reaction cluster_workup Work-up and Isolation prep1 1. Charge anhydrous DMF into a flask prep2 2. Cool to 0-5 °C in an ice bath prep1->prep2 prep3 3. Add POCl₃ dropwise under N₂ (Maintain T < 10 °C) prep2->prep3 prep4 4. Stir for 30 min at 0-5 °C prep3->prep4 react1 5. Add N-(2,5-dichlorophenyl)acetamide prep4->react1 react2 6. Heat reaction to 80-90 °C react1->react2 react3 7. Reflux for 6-8 hours (Monitor by TLC) react2->react3 work1 8. Cool mixture to room temp. react3->work1 work2 9. Pour slowly onto crushed ice work1->work2 work3 10. Neutralize with sat. NaHCO₃ work2->work3 work4 11. Filter the solid precipitate work3->work4 work5 12. Wash with cold water and dry work4->work5 purify 13. Purify by recrystallization (e.g., from ethyl acetate) work5->purify

Caption: Experimental workflow for the synthesis.

  • Vilsmeier Reagent Preparation: In a three-necked flask equipped with a dropping funnel, thermometer, and nitrogen inlet, add anhydrous DMF (25 mL). Cool the flask in an ice-salt bath to 0-5 °C. Add POCl₃ (23 mL) dropwise via the dropping funnel over 45-60 minutes, ensuring the internal temperature does not exceed 10 °C.

    • Causality: This slow, cold addition is critical to control the highly exothermic reaction between DMF and POCl₃, preventing reagent decomposition and the formation of unwanted byproducts.[10] Anhydrous conditions are essential as the Vilsmeier reagent is readily hydrolyzed by water.[10]

  • Cyclization: To the freshly prepared Vilsmeier reagent, add N-(2,5-dichlorophenyl)acetamide (10.2 g) portion-wise, maintaining the cool temperature. Once the addition is complete, equip the flask with a reflux condenser and heat the mixture to 80-90 °C.

    • Causality: The initial low-temperature addition ensures controlled reaction initiation. Subsequent heating provides the necessary activation energy to drive the intramolecular cyclization and dehydration/elimination steps to completion.[11]

  • Reaction Monitoring & Completion: Maintain the reaction at 80-90 °C for 6-8 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting acetanilide is consumed.

    • Causality: Extended heating is often required for substituted acetanilides, especially those with deactivating groups, to achieve a good yield.[11]

  • Work-up and Isolation: After cooling to room temperature, carefully pour the reaction mixture into a beaker containing 500g of crushed ice with vigorous stirring. This should be done in a fume hood as acidic gases may evolve.

    • Causality: This step quenches the reaction and hydrolyzes the intermediate iminium species to the final aldehyde product.[12] Pouring onto ice dissipates the heat from the exothermic hydrolysis.

  • Neutralization and Precipitation: Slowly neutralize the acidic solution by adding a saturated solution of sodium bicarbonate until the effervescence ceases and the pH is ~7-8. The solid product will precipitate.

    • Causality: Neutralization is necessary to remove acidic byproducts and ensure the aldehyde product, which is typically a solid, fully precipitates from the aqueous solution.

  • Purification: Filter the crude solid using a Buchner funnel, wash thoroughly with cold water, and air-dry. For final purification, recrystallize the product from a suitable solvent such as ethyl acetate or ethanol to yield a crystalline solid.[11]

    • Expected Product Characteristics: 2,5-Dichloro-8-methylquinoline-3-carboxaldehyde (CAS 948291-36-9) has a molecular weight of 240.09 g/mol . The closely related 2-Chloro-8-methylquinoline-3-carboxaldehyde has a melting point of 138-141 °C, which can serve as a reference point.[13]

Troubleshooting and Optimization

IssueProbable Cause(s)Recommended Solution(s)
No or Low Yield 1. Inactive Vilsmeier Reagent due to moisture.[10]2. Insufficient reaction time or temperature.[14]3. Substrate is insufficiently reactive.1. Ensure all glassware is oven-dried. Use fresh, anhydrous DMF and high-purity POCl₃.[10]2. Increase reflux time and monitor via TLC. Cautiously increase temperature if necessary.3. Increase the molar excess of the Vilsmeier reagent (e.g., from 5 to 10 equivalents).[14]
Formation of Dark Tar 1. Reaction temperature was too high during reagent formation or cyclization.[10]2. Impurities in starting materials catalyzing polymerization.1. Maintain strict temperature control (<10 °C) during POCl₃ addition. Avoid overheating during reflux.[10]2. Use purified starting materials and high-purity solvents.
Difficult Isolation 1. Product is partially soluble in the aqueous workup solution.2. Formation of an emulsion during workup.1. Saturate the aqueous layer with NaCl before filtration or extraction to decrease product solubility.[10]2. If extracting, add brine to help break the emulsion or filter the mixture through a pad of Celite®.[10]

Mandatory Safety Protocols

The Vilsmeier-Haack reaction involves hazardous materials and requires strict adherence to safety procedures.

  • Phosphorus oxychloride (POCl₃): Highly corrosive, toxic, and reacts violently with water, releasing HCl gas. Handle exclusively in a certified chemical fume hood.[10]

  • N,N-Dimethylformamide (DMF): A skin and respiratory irritant. Avoid inhalation and skin contact.

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and appropriate chemical-resistant gloves.

  • Quenching: The work-up procedure involving pouring the reaction mixture onto ice is highly exothermic and must be performed slowly and with caution in a fume hood.

References

  • Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • Ali, M. M., et al. (n.d.). Vilsmeier-Haack reagent: A facile synthesis of 2-chloro-3-formylquinolines from N-arylacetamides and transformation. Indian Journal of Chemistry, Section B. Retrieved from [Link]

  • Chahal, M., et al. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances. DOI:10.1039/D3RA04309F. Retrieved from [Link]

  • Roohia, L., et al. (2013). Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7-phenoxyindolin-2-ylidene)malonaldehyde and its derivatives. Current Chemistry Letters. Retrieved from [Link]

  • Patel, H. P., & Patel, K. D. (2021). Synthesis of new Quinoline derivatives using Vilsmeier-Haack reagent: And its spectral characterizations. International Journal of Chemical Studies. Retrieved from [Link]

  • NROChemistry. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • Moodley, T., et al. (2016). Vilsmeier-Haack reaction: A manifest protocol to synthesise bisquinoline. DUT Open Scholar. Retrieved from [Link]

  • Kumar, R., et al. (2020). Quinoline-3-carboxylate Derivatives: A New Hope as an Antiproliferative Agent. Anti-Cancer Agents in Medicinal Chemistry. DOI: 10.2174/1871520620666200619175906. Retrieved from [Link]

  • Al-Ostoot, F. H., et al. (2022). The Chemical and Pharmacological Advancements of Quinoline: A Mini Review. ResearchGate. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • ResearchGate. (2023). Exploration of Synthetic Potential of Quinoline-3-Carbaldehydes. Retrieved from [Link]

  • Olayanju, A., et al. (2022). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. Future Journal of Pharmaceutical Sciences. Retrieved from [Link]

Sources

Foundational

A Technical Guide to the ¹H and ¹³C NMR Spectroscopic Analysis of 2,5-Dichloro-8-methylquinoline-3-carboxaldehyde

For Researchers, Scientists, and Drug Development Professionals Introduction 2,5-Dichloro-8-methylquinoline-3-carboxaldehyde is a polysubstituted quinoline derivative. The quinoline scaffold is a critical pharmacophore i...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,5-Dichloro-8-methylquinoline-3-carboxaldehyde is a polysubstituted quinoline derivative. The quinoline scaffold is a critical pharmacophore in medicinal chemistry, forming the core of numerous drugs with a wide array of biological activities, including antimalarial, antibacterial, and anticancer properties[1][2]. The precise substitution pattern on the quinoline ring system dictates the molecule's three-dimensional structure, electronic distribution, and, consequently, its biological target affinity and pharmacokinetic properties.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the unambiguous structural elucidation of such complex organic molecules.[3][4] This in-depth guide provides a detailed analysis of the ¹H and ¹³C NMR spectra of 2,5-dichloro-8-methylquinoline-3-carboxaldehyde. The content herein is designed to serve as a practical reference for researchers engaged in the synthesis, characterization, and application of novel quinoline-based compounds.

Molecular Structure and Numbering

A clear and consistent numbering system is essential for the accurate assignment of NMR signals. The numbering convention for the 2,5-dichloro-8-methylquinoline-3-carboxaldehyde ring system is presented below. This numbering will be used throughout this guide for all spectral assignments.

Caption: Numbering scheme for 2,5-dichloro-8-methylquinoline-3-carboxaldehyde.

¹H NMR Spectral Analysis

The ¹H NMR spectrum of 2,5-dichloro-8-methylquinoline-3-carboxaldehyde is predicted to exhibit distinct signals corresponding to the aromatic protons, the aldehyde proton, and the methyl group protons. The chemical shifts are influenced by the electron-withdrawing effects of the two chlorine atoms and the carboxaldehyde group, as well as the electron-donating effect of the methyl group.

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Rationale for Assignment
H48.5 - 8.7s-This proton is a singlet as both adjacent positions (C3 and C4a) are substituted. It is significantly deshielded due to the anisotropic effect of the aldehyde and the electron-withdrawing nature of the pyridine ring.
H67.6 - 7.8d8.0 - 9.0This proton is part of an AX system with H7. It is deshielded by the adjacent chloro group at C5. The coupling constant is typical for ortho-coupling in an aromatic system.
H77.4 - 7.6d8.0 - 9.0This proton is coupled to H6 and will appear as a doublet. It is generally less deshielded than H6.
CHO10.2 - 10.5s-The aldehyde proton is characteristically found at a very downfield chemical shift due to the strong deshielding by the carbonyl group.
CH₃2.6 - 2.8s-The methyl protons will appear as a singlet, being attached to a quaternary carbon (C8). Its chemical shift is in the typical range for an aromatic methyl group.

¹³C NMR Spectral Analysis

The ¹³C NMR spectrum will provide information on all carbon atoms in the molecule. The chemical shifts are highly dependent on the local electronic environment and the nature of the attached substituents.

CarbonPredicted Chemical Shift (δ, ppm)Rationale for Assignment
C2150 - 152Attached to a chlorine atom and nitrogen, this carbon is significantly deshielded.
C3135 - 137This carbon is substituted with an electron-withdrawing carboxaldehyde group.
C4138 - 140This carbon is deshielded by the adjacent nitrogen and the overall aromatic system.
C4a128 - 130A quaternary carbon at the ring junction.
C5133 - 135Attached to a chlorine atom, leading to a downfield shift.
C6126 - 128An aromatic methine carbon.
C7129 - 131An aromatic methine carbon.
C8136 - 138Attached to the methyl group.
C8a147 - 149A quaternary carbon adjacent to the nitrogen atom.
CHO190 - 193The carbonyl carbon of the aldehyde group, appearing at a characteristic downfield position.
CH₃18 - 22The methyl carbon, appearing in the typical aliphatic region.

Experimental Protocol for NMR Analysis

To obtain high-quality NMR spectra for 2,5-dichloro-8-methylquinoline-3-carboxaldehyde, the following experimental protocol is recommended.

1. Sample Preparation:

  • Solvent Selection: Chloroform-d (CDCl₃) is a suitable solvent for many quinoline derivatives and should be the first choice.[3] If solubility is an issue, dimethyl sulfoxide-d₆ (DMSO-d₆) can be used as an alternative.

  • Concentration: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of the chosen deuterated solvent.

  • Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm). Modern spectrometers can also reference the residual solvent peak.[5]

2. NMR Data Acquisition:

The following sequence of NMR experiments is recommended for a comprehensive structural elucidation.

G cluster_workflow NMR Data Acquisition and Analysis Workflow A 1D ¹H NMR D 2D COSY A->D Proton-Proton Correlations E 2D HSQC A->E Direct C-H Correlations B 1D ¹³C NMR B->E F 2D HMBC B->F Long-Range C-H Correlations C DEPT-135 G Structure Elucidation C->G CH, CH₂, CH₃ Identification D->G E->G F->G

Caption: Recommended workflow for NMR data acquisition and analysis.

  • ¹H NMR: A standard one-dimensional proton NMR experiment is the starting point to identify all proton signals and their multiplicities.

  • ¹³C NMR: A one-dimensional carbon NMR experiment will reveal the chemical shifts of all carbon atoms. A proton-decoupled spectrum is standard.

  • DEPT-135 (Distortionless Enhancement by Polarization Transfer): This experiment is crucial for distinguishing between CH, CH₂, and CH₃ groups. CH and CH₃ signals will appear as positive peaks, while CH₂ signals will be negative. Quaternary carbons are not observed in a DEPT-135 spectrum.

  • 2D COSY (Correlation Spectroscopy): This experiment identifies proton-proton spin-spin coupling networks. For this molecule, it will confirm the ortho-coupling between H6 and H7.

  • 2D HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with their directly attached carbon atoms, enabling unambiguous assignment of the protonated carbons.

  • 2D HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for assigning quaternary carbons and piecing together the molecular fragments. For instance, correlations from the aldehyde proton to C3 and C4, and from the methyl protons to C7, C8, and C8a would be expected.

Conclusion

The comprehensive NMR analysis outlined in this guide provides a robust framework for the structural verification of 2,5-dichloro-8-methylquinoline-3-carboxaldehyde. By employing a combination of 1D and 2D NMR techniques, researchers can confidently assign all proton and carbon signals, confirming the identity and purity of their synthesized compounds. This level of detailed characterization is fundamental to advancing the development of novel quinoline-based molecules for a wide range of scientific and therapeutic applications.

References

  • UNCW Institutional Repository. (n.d.). Concentration dependent ¹H-NMR chemical shifts of quinoline derivatives.
  • ResearchGate. (n.d.). ¹³C NMR chemical shifts (δ, ppm) for quinoline derivatives (in CDCl₃).
  • Chem-Impex. (n.d.). 2-Chloro-8-methylquinoline-3-carboxaldehyde.
  • TSI Journals. (2018, June 28). ¹H and ¹³C NMR Investigation of Quinoline Pharmaceutical Derivati.
  • Trinh Thi Huan. (2021, November 15). SYNTHESIS AND NMR SPECTROSCOPIC CHARACTERISTICS OF NOVEL POLYSUBSTITUTED QUINOLINES INCORPORATING FUROXAN MOIETY. HETEROCYCLES, Vol. 104, No. 2, 2022.
  • The Royal Society of Chemistry. (n.d.). Supporting Information.
  • ChemicalBook. (n.d.). 4-Quinolinecarboxaldehyde(4363-93-3) ¹H NMR spectrum.
  • Sigma-Aldrich. (n.d.). 2,5-Dichloro-8-methylquinoline-3-carboxaldehyde AldrichCPR 948291-36-9.
  • The Royal Society of Chemistry. (n.d.). Supporting information.
  • NIH. (n.d.). 2-Chloro-8-methylquinoline-3-carbaldehyde. PMC.
  • NIH. (n.d.). New Cross-Linking Quinoline and Quinolone Derivatives for Sensitive Fluorescent Labeling. PMC.
  • (n.d.). Deuterium Isotope Effects on ¹³C-NMR Chemical Shifts of 10-Hydroxybenzo[h]quinolines.
  • PubChem. (n.d.). 8-Quinolinecarboxaldehyde.
  • (n.d.). Sigma Aldrich 2,5-Dichloro-8-methylquinoline-3-carboxaldehyde 1 g ....
  • Semantic Scholar. (n.d.). Type of the Paper (Article).
  • Baxendale Group - Durham University. (2020, May 5). A One-Pot Divergent Sequence to Pyrazole and Quinoline Derivatives.
  • ResearchGate. (2025, August 10). (PDF) 2-Chloro-8-methylquinoline-3-carbaldehyde.
  • ChemicalBook. (n.d.). Quinoline-7-carbaldehyde(49573-30-0) ¹H NMR spectrum.
  • Benchchem. (n.d.). Application Notes and Protocols for ¹H and ¹³C NMR Spectroscopy of Quinoline Compounds.
  • ResearchGate. (n.d.). Table 1 ¹H NMR chemical shifts of aromatic protons of compounds 8-21.
  • ACS Publications. (2004, September 10). ¹³C NMR Study of the Self-Association of Chloroquine, Amodiaquine, and Quinine | The Journal of Physical Chemistry A.

Sources

Exploratory

A Comprehensive Technical Guide to 2-Chloroquinoline-3-carbaldehydes: Synthesis, Reactivity, and Applications in Drug Discovery

Foreword: The Strategic Importance of a Privileged Scaffold In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as "privileged structures" due to their ability to bind to multiple bi...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Strategic Importance of a Privileged Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as "privileged structures" due to their ability to bind to multiple biological targets, offering a rich starting point for drug discovery. The quinoline ring system is a quintessential example of such a scaffold, forming the core of numerous natural products and synthetic drugs with a vast spectrum of biological activities.[1] Within this esteemed class of compounds, 2-chloroquinoline-3-carbaldehyde stands out as a particularly powerful and versatile synthetic intermediate.[2] Its strategic value lies in its bifunctional nature: an electrophilic aldehyde group poised for a multitude of transformations and a reactive chloro-substituent at the 2-position, a prime site for nucleophilic aromatic substitution. This dual reactivity allows for the systematic and divergent synthesis of complex heterocyclic libraries, making it an invaluable tool for researchers and drug development professionals. This guide provides an in-depth exploration of the synthesis, chemical behavior, and therapeutic applications of 2-chloroquinoline-3-carbaldehydes, grounded in field-proven insights and established protocols.

Section 1: Synthesis of the 2-Chloroquinoline-3-carbaldehyde Core

The reliable and scalable synthesis of the 2-chloroquinoline-3-carbaldehyde scaffold is paramount to its utility. While several methods exist, the Vilsmeier-Haack reaction remains the most dominant and efficient strategy.

The Vilsmeier-Haack Reaction: The Cornerstone of Synthesis

The Vilsmeier-Haack reaction is a robust method for the formylation and cyclization of activated aromatic compounds. In the context of 2-chloroquinoline-3-carbaldehydes, it facilitates a one-pot transformation of readily available N-arylacetamides (acetanilides) into the target molecule.[1][3][4] This process involves a multicomponent reaction cascade of chlorination, formylation, and cyclization, driven by the potent electrophilic Vilsmeier reagent.[2]

Causality Behind the Method:

  • Starting Material: Acetanilides are ideal precursors. The acetyl group's nitrogen atom activates the aromatic ring towards electrophilic attack, while the overall structure provides the necessary atoms for the final quinoline ring.

  • The Vilsmeier Reagent (DMF/POCl₃): The reaction between N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃) generates the highly electrophilic chloroiminium ion, [(CH₃)₂N=CHCl]⁺Cl⁻. This species is the key formylating and chlorinating agent in the reaction cascade. The use of POCl₃ is critical as it serves both to activate the DMF and as a source of chloride ions for the final product.

  • Reaction Conditions: The reaction is typically performed at elevated temperatures (reflux) to overcome the activation energy barriers for both the electrophilic aromatic substitution and the subsequent intramolecular cyclization steps.[4]

Vilsmeier_Haack_Mechanism cluster_reagent Vilsmeier Reagent Formation cluster_reaction Quinoline Synthesis DMF DMF Vilsmeier_Reagent [(CH₃)₂N=CHCl]⁺ Vilsmeier Reagent DMF->Vilsmeier_Reagent + POCl₃ POCl3 POCl₃ Intermediate1 Electrophilic Attack Vilsmeier_Reagent->Intermediate1 Acetanilide Acetanilide Acetanilide->Intermediate1 + Vilsmeier Reagent Intermediate2 Cyclization Intermediate1->Intermediate2 Intramolecular Condensation Product 2-Chloroquinoline-3-carbaldehyde Intermediate2->Product Dehydration & Tautomerization

Fig 1: Vilsmeier-Haack Synthesis Workflow.
Experimental Protocol: Synthesis of 2-chloroquinoline-3-carbaldehyde

This protocol is a representative example. Specific quantities and reaction times may need to be optimized based on the scale and specific substituted acetanilide used.

Materials:

  • Substituted Acetanilide (1.0 eq)

  • N,N-Dimethylformamide (DMF) (5.0 eq)

  • Phosphorus oxychloride (POCl₃) (4.0 eq)

  • Crushed ice

  • Sodium bicarbonate solution (saturated)

  • Ethanol (for recrystallization)

Procedure:

  • Reagent Preparation (Caution: Exothermic and releases HCl gas. Perform in a well-ventilated fume hood): To a three-necked round-bottom flask equipped with a dropping funnel, magnetic stirrer, and a calcium chloride guard tube, add ice-cold DMF (5.0 eq).

  • Slowly add POCl₃ (4.0 eq) dropwise via the dropping funnel while maintaining the temperature below 10°C with an ice bath. Stir the mixture for 30 minutes to ensure the complete formation of the Vilsmeier reagent.

  • Reaction Initiation: Add the substituted acetanilide (1.0 eq) portion-wise to the flask. An exothermic reaction will be observed.

  • Reaction Progression: After the addition is complete, heat the reaction mixture to 80-90°C and maintain it for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Carefully and slowly pour the reaction mixture onto a beaker filled with crushed ice. This step is highly exothermic and should be performed with caution.

  • Neutralization: Stir the resulting solution for 30 minutes. Neutralize the acidic solution by slowly adding a saturated solution of sodium bicarbonate until the effervescence ceases and the pH is approximately 7-8. A solid precipitate will form.

  • Isolation and Purification: Filter the crude solid product using a Büchner funnel and wash it thoroughly with cold water.[4] Dry the product in a vacuum oven. Recrystallize the crude solid from ethanol to obtain the pure 2-chloroquinoline-3-carbaldehyde.

  • Characterization: Confirm the structure of the synthesized compound using spectroscopic techniques such as ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry.[5] The aldehyde proton typically appears as a singlet around δ 10.0-10.6 ppm in the ¹H NMR spectrum.[6]

Section 2: The Dual-Mode Reactivity of 2-Chloroquinoline-3-carbaldehydes

The synthetic power of 2-chloroquinoline-3-carbaldehydes stems from the presence of two distinct electrophilic centers. This allows for a modular approach to synthesis, where reactions can be directed at the C3-aldehyde, the C2-chloro position, or both in a tandem fashion to rapidly build molecular complexity.

Reactions Targeting the Aldehyde Group

The aldehyde functionality is a classic electrophile, readily participating in a wide array of condensation and addition reactions.

  • Schiff Base Formation: Condensation with primary amines is one of the most fundamental reactions, yielding imines (Schiff bases). This is often the first step in multi-step syntheses to create more complex heterocyclic systems like azetidinones and thiazolidinones. The reaction is typically catalyzed by a few drops of glacial acetic acid in a protic solvent like ethanol.[4]

  • Knoevenagel and Claisen-Schmidt Condensations: Reaction with active methylene compounds (e.g., malononitrile, ethyl cyanoacetate) under basic conditions (like piperidine or L-proline) leads to the formation of a new C=C bond, extending the conjugation of the system.[2] Similarly, Claisen-Schmidt condensation with ketones provides chalcone-like structures.[3]

  • Reduction and Oxidation: The aldehyde can be selectively reduced to a primary alcohol using mild reducing agents like sodium borohydride (NaBH₄) or oxidized to a carboxylic acid with stronger oxidizing agents.

Reactions Targeting the Chloro Group

The chlorine atom at the C2 position is susceptible to Nucleophilic Aromatic Substitution (SNAr), particularly with N-, S-, and O-nucleophiles.

  • Nucleophilic Aromatic Substitution (SNAr): This is a key transformation for introducing diversity. Reaction with primary or secondary amines (e.g., piperazine[3]), anilines, or nitrogen-containing heterocycles (e.g., 1,2,4-triazole[7]) in the presence of a base like K₂CO₃ displaces the chloride and forms a new C-N bond. This reaction is fundamental for creating a vast array of derivatives with diverse pharmacological profiles.

Experimental Protocol: Synthesis of a 2-(Substituted-amino)quinoline-3-carbaldehyde

Materials:

  • 2-Chloroquinoline-3-carbaldehyde (1.0 eq)

  • Amine/Azole nucleophile (1.1 eq)

  • Anhydrous Potassium Carbonate (K₂CO₃) (2.0 eq)

  • Dimethylformamide (DMF) as solvent

Procedure:

  • To a round-bottom flask, add 2-chloroquinoline-3-carbaldehyde (1.0 eq), the desired amine or azole (1.1 eq), and anhydrous K₂CO₃ (2.0 eq).

  • Add dry DMF to the flask to dissolve the reactants.

  • Heat the reaction mixture to 100-120°C and stir for 8-12 hours, monitoring by TLC.

  • After completion, cool the reaction mixture and pour it into ice-cold water.

  • A solid will precipitate out. Filter the solid, wash with water, and dry.

  • Purify the crude product by column chromatography or recrystallization to yield the pure 2-(substituted-amino)quinoline-3-carbaldehyde.

Tandem Reactions: Crafting Fused Heterocyclic Systems

The true elegance of this scaffold is revealed when both functional groups participate in a single synthetic operation to generate fused polycyclic systems. For instance, reacting 2-chloroquinoline-3-carbaldehyde with hydrazines or substituted hydrazines can lead to the formation of pyrazolo[3,4-b]quinoline derivatives, which are known to possess antimicrobial and antiviral activities.[2] This reaction proceeds via initial Schiff base formation at the aldehyde, followed by an intramolecular SNAr cyclization.

Fused_Heterocycle_Strategy Start 2-Chloroquinoline-3-carbaldehyde Intermediate Schiff Base/ Condensation Adduct Start->Intermediate + Reagent (Step 1: Reaction at CHO) Reagent Binucleophilic Reagent (e.g., Hydrazine, Amidine) Product Fused Heterocycle (e.g., Pyrazolo[3,4-b]quinoline) Intermediate->Product Step 2: Intramolecular S_NAr (Reaction at C-Cl)

Fig 2: General strategy for fused heterocycle synthesis.

Section 3: Multicomponent Reactions (MCRs) - A Paradigm for Efficiency

2-Chloroquinoline-3-carbaldehydes are exceptional substrates for multicomponent reactions (MCRs), which allow for the construction of highly complex molecules in a single, efficient step. These reactions are highly valued in drug discovery for their ability to rapidly generate diverse chemical libraries.

One notable example is the three-component reaction between 2-chloroquinoline-3-carbaldehyde, an active methylene compound, and a nucleophile, which can lead to highly substituted quinolines or fused pyrano[2,3-b]quinoline systems.[2] Four-component reactions, such as the Ugi reaction followed by an intramolecular SNAr, have also been developed to synthesize complex benzoxazepine-fused quinolines. These strategies offer significant advantages in terms of atom economy, reduced waste, and simplified purification processes.

MCR_Workflow cluster_pot One-Pot Reaction A 2-Chloroquinoline -3-carbaldehyde p1 A->p1 B Component B (e.g., Active Methylene) B->p1 C Component C (e.g., Amine) C->p1 D Component D (e.g., Isocyanide) D->p1 (for 4-CR) Product Complex, Diverse Product Library p1->Product Catalyst, Solvent

Fig 3: Conceptual workflow of a multicomponent reaction.

Section 4: Applications in Drug Discovery and Medicinal Chemistry

The structural diversity accessible from 2-chloroquinoline-3-carbaldehyde has translated into a wide array of potent biological activities. Derivatives have been extensively evaluated for various therapeutic applications.[7]

Derivative Class Biological Activity Example Target / Cell Line Reference
Pyridinones/CyanopyridinesAnticancerHepG-2, HCT-116, MCF-7 cell lines[2]
Imidazopyridines/ImidazothiazolesAnti-inflammatorySoybean 15-LOX Enzyme Inhibition[2]
Pyrazolo[3,4-b]quinolinesAntimicrobial, AntiviralE. coli, S. aureus, A. Niger[1][2]
Schiff Bases & HybridsAnticancerMCF-7, A549 cell lines[4]
Aurone HybridsAntibacterial, AntifungalAntiquorum sensing activity[2]
General Quinoline DerivativesAntimalarial, Anti-HIVVarious[1][7]

Key Therapeutic Areas:

  • Anticancer: Many derivatives exhibit significant cytotoxicity against a range of cancer cell lines.[2] For instance, certain 3-cyanopyridine derivatives showed more potent activity against the HePG2 liver cancer cell line than the standard drug 5-Fluorouracil.[2]

  • Antimicrobial: The quinoline core is famous for its antibacterial properties (e.g., fluoroquinolones). Derivatives synthesized from 2-chloroquinoline-3-carbaldehyde continue this legacy, with many showing potent activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[1]

  • Anti-inflammatory: By targeting enzymes like 15-lipoxygenase (15-LOX), certain derivatives have demonstrated significant anti-inflammatory potential.[2]

Conclusion: A Versatile Synthon with an Enduring Legacy

2-Chloroquinoline-3-carbaldehyde is more than just a chemical intermediate; it is a strategic platform for innovation in organic synthesis and medicinal chemistry. Its predictable reactivity, accessibility through robust synthetic methods like the Vilsmeier-Haack reaction, and its proven utility in constructing biologically active molecules ensure its continued relevance. For researchers and drug development professionals, mastering the chemistry of this scaffold opens the door to vast areas of chemical space, paving the way for the discovery of next-generation therapeutic agents. The future will likely see its application in even more sophisticated MCRs, diversity-oriented synthesis, and the development of targeted covalent inhibitors, further cementing its status as a truly privileged building block.

References

  • Massoud, M. A. M., et al. (2018). 2-Chloroquinoline-3-carbaldehydes: Synthesis and reactions (2012-2017). ARKIVOC, 2018(1), 244-287. [Link]

  • El-Gamal, M. I., et al. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances, 8(1), 1-25. [Link]

  • Salem, M. A., Gouda, M. A., & El-Bana, G. G. (2022). Chemistry of 2-(Piperazin-1-yl) Quinoline-3-Carbaldehydes. Mini-Reviews in Organic Chemistry, 19(4), 480-495. [Link]

  • Massoud, M. A. M., et al. (2018). 2-Chloroquinoline-3-carbaldehydes: synthesis and reactions (2012-2017). Semantic Scholar. [Link]

  • Abdel-Wahab, B. F., et al. (2012). 2-Chloroquinoline-3-carbaldehydes: synthesis, reactions and applications. ResearchGate. [Link]

  • Patel, H., et al. (2015). The Synthesis of 6-sustituted-2-chloroquinoline-3-carbaldehyde using Vilsmeier-Haack Reaction. International Journal of Science and Research (IJSR), 4(10), 1883-1885. [Link]

  • Unknown Author. (2016). Evaluation of Novel 2-Chloro Quinoline-3- Carbaldehyde derivatives. International Journal of Chemical Studies. [Link]

Sources

Protocols & Analytical Methods

Method

Condensation reaction of 2,5-Dichloro-8-methylquinoline-3-carboxaldehyde with amines

Application Notes & Protocols Topic: Condensation Reaction of 2,5-Dichloro-8-methylquinoline-3-carboxaldehyde with Amines: Synthesis of Novel Schiff Bases for Advanced Drug Discovery Audience: Researchers, scientists, an...

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes & Protocols

Topic: Condensation Reaction of 2,5-Dichloro-8-methylquinoline-3-carboxaldehyde with Amines: Synthesis of Novel Schiff Bases for Advanced Drug Discovery

Audience: Researchers, scientists, and drug development professionals.

Senior Application Scientist's Foreword

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents with activities spanning from antimalarial to anticancer.[1][2][3] Its fusion with the versatile azomethine (-C=N-) functionality of Schiff bases gives rise to a class of compounds with remarkable structural flexibility and potent biological activity.[4][5] This document provides a comprehensive guide to the synthesis of novel Schiff bases through the condensation of 2,5-dichloro-8-methylquinoline-3-carboxaldehyde with primary amines.

This is not merely a procedural checklist. Instead, we delve into the causality behind the protocol, offering insights into the reaction mechanism, the rationale for specific conditions, and the critical parameters that govern success. By understanding the "why," researchers can better troubleshoot, adapt, and innovate. The protocols herein are designed to be self-validating, integrating characterization checkpoints to ensure the integrity of the synthetic pathway from starting material to final product.

Introduction: The Significance of Quinoline-Based Schiff Bases

The condensation of a carbonyl compound with a primary amine is a fundamental route to the synthesis of Schiff bases. When the carbonyl is a strategically substituted quinoline-3-carboxaldehyde, the resulting imines become privileged structures for drug discovery. The quinoline moiety itself is known to intercalate with DNA and inhibit key enzymes, while the imine group is crucial for coordinating with metal ions and participating in various biological interactions.[6]

The specific starting material, 2,5-dichloro-8-methylquinoline-3-carboxaldehyde, offers several strategic advantages:

  • The C2-Chloro Group: Acts as a reactive site for subsequent nucleophilic substitution, allowing for further molecular diversification.

  • The C5-Chloro Group: Modulates the electronic properties and lipophilicity of the quinoline ring, potentially enhancing membrane permeability and biological activity.

  • The C8-Methyl Group: Provides a steric and electronic handle that can influence binding affinity and metabolic stability.

The Schiff bases derived from this precursor are therefore of significant interest as potential antimicrobial, anticancer, and anti-inflammatory agents.[7]

Reaction Mechanism and Rationale

The formation of a Schiff base from an aldehyde and an amine is a classic example of a nucleophilic addition-elimination reaction, which is typically catalyzed by a weak acid.

Mechanistic Steps

The reaction proceeds through a carbinolamine intermediate. The acid catalyst plays a dual role: it activates the aldehyde carbonyl for nucleophilic attack and facilitates the elimination of water from the intermediate.

reaction_mechanism cluster_step1 Step 1: Carbonyl Activation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Intermediate Formation cluster_step4 Step 4: Water Elimination cluster_step5 Step 5: Final Product A Aldehyde (C=O) A_H Protonated Aldehyde (Enhanced Electrophilicity) A->A_H Protonation H_plus H⁺ (Catalyst) Amine Amine (R-NH₂) Carbinolamine_protonated Protonated Carbinolamine Amine->Carbinolamine_protonated Attack on Carbonyl C Carbinolamine Carbinolamine Intermediate Carbinolamine_protonated->Carbinolamine Deprotonation Carbinolamine_H2O Protonated Hydroxyl Carbinolamine->Carbinolamine_H2O Protonation of -OH Imine_protonated Protonated Imine Carbinolamine_H2O->Imine_protonated Loss of Water H2O H₂O Schiff_Base Schiff Base (C=N) Imine_protonated->Schiff_Base Deprotonation

Caption: Acid-catalyzed mechanism for Schiff base formation.

Experimental Workflow and Protocols

The following sections provide a detailed, step-by-step methodology for the synthesis, purification, and characterization of Schiff bases derived from 2,5-dichloro-8-methylquinoline-3-carboxaldehyde.

Overall Experimental Workflow

Caption: Standard workflow for synthesis and analysis.

Materials and Reagents
Reagent / MaterialGradeSupplierNotes
2,5-Dichloro-8-methylquinoline-3-carboxaldehyde≥98%VariesStarting material. Synthesized via Vilsmeier-Haack reaction on the corresponding acetanilide.[8]
Primary Amine (e.g., Aniline, Benzylamine)ReagentVariesNucleophile. Purity is critical.
Absolute EthanolAnhydrousVariesReaction solvent.
Glacial Acetic AcidACS GradeVariesCatalyst.
Ethyl AcetateHPLC GradeVariesTLC mobile phase component.
HexaneHPLC GradeVariesTLC mobile phase component.
Deuterated Solvents (e.g., CDCl₃, DMSO-d₆)NMR GradeVariesFor NMR analysis.
TLC PlatesSilica Gel 60 F₂₅₄VariesFor reaction monitoring.
Protocol 1: General Synthesis of Schiff Base

This protocol describes a general procedure adaptable to various primary amines.

  • Reagent Preparation: In a 100 mL round-bottom flask, dissolve 2,5-dichloro-8-methylquinoline-3-carboxaldehyde (1.0 eq) in a minimal amount of absolute ethanol (approx. 20-30 mL).

  • Amine Addition: To this stirring solution, add the selected primary amine (1.0 eq), also dissolved in a small volume of absolute ethanol.

    • Scientist's Note: Using equimolar amounts of reactants ensures high conversion and simplifies purification. A slight excess (1.05 eq) of the amine can be used if it is volatile.

  • Catalyst Addition: Add 3-4 drops of glacial acetic acid to the reaction mixture.

    • Rationale: The acid catalyzes the reaction without being strong enough to fully protonate the amine, which would render it non-nucleophilic.[7]

  • Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 80 °C) with continuous stirring.

  • Monitoring: Monitor the reaction progress every 30 minutes using Thin-Layer Chromatography (TLC) with an appropriate mobile phase (e.g., 3:7 Ethyl Acetate:Hexane). Visualize spots under UV light (254 nm). The reaction is complete when the aldehyde spot is no longer visible.

    • Expected Runtime: Typically 2-5 hours.[7]

  • Isolation: Once the reaction is complete, remove the flask from the heat source and allow it to cool to room temperature. The product will often precipitate out of the solution.

  • Filtration: Collect the precipitated solid by vacuum filtration using a Büchner funnel.

  • Washing: Wash the solid product with a small amount of cold ethanol to remove residual starting materials and catalyst.

  • Drying: Dry the purified product in a vacuum oven at 50-60 °C to a constant weight.

Protocol 2: Purification by Recrystallization

If the filtered product requires further purification, recrystallization is the preferred method.

  • Solvent Selection: Choose a solvent system in which the Schiff base is sparingly soluble at room temperature but highly soluble when hot. Ethanol, methanol, or ethanol/water mixtures are common choices.

  • Dissolution: Place the crude product in an Erlenmeyer flask and add the minimum amount of hot solvent required for complete dissolution.

  • Decolorization (Optional): If the solution is colored due to impurities, add a small amount of activated charcoal and heat for a few minutes.

  • Filtration (Hot): If charcoal was used, perform a hot filtration to remove it.

  • Crystallization: Allow the clear filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Collection: Collect the purified crystals by vacuum filtration, wash with a minimal amount of cold solvent, and dry as described previously.

Product Characterization: A Self-Validating System

Proper characterization is essential to confirm the identity and purity of the synthesized Schiff base. The disappearance of starting material signals and the appearance of new, characteristic product signals provide definitive validation.

TechniqueStarting Aldehyde (Expected)Amine (Expected)Schiff Base Product (Expected)Rationale for Change
FTIR (cm⁻¹) ~1690 (C=O stretch, aldehyde)~2820, 2720 (C-H stretch, aldehyde)~3400-3300 (N-H stretch, primary amine)~1625 (C=N stretch, imine)Absence of C=O and N-H signalsFormation of the C=N double bond (azomethine group) and consumption of the aldehyde and amine functional groups.[9]
¹H NMR (δ, ppm) ~10.0 (s, 1H, -CHO)Varies (e.g., ~3.7 for -NH₂)~8.5-9.0 (s, 1H, -CH=N-)Absence of aldehyde protonThe aldehyde proton is replaced by the imine proton, which typically resonates in the 8.5-9.0 ppm region.
¹³C NMR (δ, ppm) ~190 (-CHO)Varies~160 (-CH=N-)Absence of aldehyde carbonThe highly deshielded aldehyde carbon is replaced by the imine carbon signal.[10]
Mass Spec (m/z) [M]⁺[M]⁺[M]⁺ = (M_aldehyde + M_amine - 18.01)The mass of the product corresponds to the condensation of the two reactants with the loss of one molecule of water (18.01 g/mol ).

Applications in Drug Development

The synthesized quinoline Schiff bases are prime candidates for screening in various biological assays. Their structural features make them suitable for investigation as:

  • Anticancer Agents: The planar quinoline ring can intercalate with DNA, while the overall structure can inhibit kinases or other enzymes crucial for cancer cell proliferation.[6][7]

  • Antimicrobial Agents: These compounds have shown potent activity against a range of bacterial and fungal pathogens, often by chelating metal ions essential for microbial growth.[7][11]

  • Anti-inflammatory Agents: Some quinoline derivatives exhibit anti-inflammatory properties, making these novel structures potential leads for new treatments.[1][7]

The C2-chloro position remains a valuable handle for creating libraries of related compounds through subsequent reactions, enabling extensive Structure-Activity Relationship (SAR) studies.

References

  • Al-Masoudi, N. A., Al-Salihi, R. M., & Ferwanah, A. E. S. (2023). Metal Complexes of Schiff Bases Prepared from Quinoline-3-Carbohydrazide with 2-Nitrobenzaldehyde, 2-Chlorobenzaldehyde and 2,4-Dihydroxybenzaldehyde: Structure and Biological Activity. MDPI. [Link]

  • Reddy, C. S., & Raghu, M. (2009). Condensation-Based Methods for the C−H Bond Functionalization of Amines. National Institutes of Health (PMC). [Link]

  • Adeiza, A. A., et al. (2021). Quinoline Functionalized Schiff Base Silver (I) Complexes: Interactions with Biomolecules and In Vitro Cytotoxicity, Antioxidant and Antimicrobial Activities. MDPI. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Organic Chemistry Portal. [Link]

  • Ferreira, L. G., et al. (2024). Benzimidazole-Quinoline Hybrids: Synthesis and Antimicrobial Properties. MDPI. [Link]

  • Li, J., et al. (2015). Synthesis of Substituted Quinolines from Arylamines and Aldehydes via Tandem Reaction Promoted by Chlorotrimethylsilane. ResearchGate. [Link]

  • El-Sayed, M. E. A., et al. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances. [Link]

  • Geethalakshmi, V., et al. (2025). Synthesis, Characterization, Molecular Docking, and Biological Studies of Novel Quinoline – Schiff Base Ligand as Antibacterial and Anticancer Agents. ResearchGate. [Link]

  • Abdel-Wahab, B. F., & Khidre, R. E. (2016). 2-Chloroquinoline-3-carbaldehyde II: Synthesis, Reactions, and Applications. ResearchGate. [Link]

  • Vaishali, et al. (2025). Synthetic transformations of quinoline-3-carbaldehydes with ethanol as a green solvent. Journal of the Indian Chemical Society. [Link]

  • Patel, J., & Thakor, D. (2024). Synthesis, Biological Evaluation of Novel Quinoline and its derivatives of Schiff's Base Compounds from Catalytic Free Green Solvent. ResearchGate. [Link]

  • Gzella, A., et al. (2018). Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives. MDPI. [Link]

  • Singh, P., et al. (2025). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. PubMed Central. [Link]

  • Mandewale, M., et al. (2016). Synthesis and antimicrobial activity of Schiff bases derived from 2-chloro quinoline-3-carbaldehyde and its derivatives incorporating 7-methyl-2-propyl-3 H -benzoimidazole-5-carboxylic acid hydrazide. ResearchGate. [Link]

  • Sharma, A., et al. (2025). Quinoline schiff bases (QSBs) and their derivatives: emerging trends in antimicrobial agents. RSC Advances. [Link]

  • Adeiza, A. A., et al. (2021). Quinoline Functionalized Schiff Base Silver (I) Complexes: Interactions with Biomolecules and In Vitro Cytotoxicity, Antioxidant and Antimicrobial Activities. PubMed Central. [Link]

  • Al-Hamdani, A. A. S., et al. (2019). Spectroscopic and Theoretical Studies of Some Bivalent Metal Complexes of a Quinoline Schiff Base Derivative. Bendola Publishing. [Link]

  • Atmiya University. (n.d.). Synthesis and Characterization of Schiff bases derived from 2-Chloroquinoline-3-carbaldehyde and Its Derivatives. Atmiya University Repository. [Link]

  • Singh, P., et al. (2024). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances. [Link]

  • Al-Masoudi, N. A., et al. (2018). Synthesis of new Schiff base ligands from quinoline and benzo[h]quinoline. Oriental Journal of Chemistry. [Link]

  • Minato, S., & Kito, M. (1979). Configurational, conformational, and solvent effects on the reduction of a Schiff base by reduced pyridine nucleotide analogs. PubMed. [Link]

  • Zhang, X., et al. (2022). Synthesis and Biological Activity of 2-Chloro-8-methoxy-5-methyl-5H-indolo [2,3-b] Quinoline for the Treatment of Colorectal Cancer by Modulating PI3K/AKT/mTOR Pathways. PubMed Central. [Link]

  • Kumar, A., et al. (2022). Annotated Review on Various Biological Activities of Quinoline Molecule. Biointerface Research in Applied Chemistry. [Link]

Sources

Application

Application Notes and Protocols: Expanding the Quinoline Scaffold via Cycloaddition Reactions of 2,5-Dichloro-8-methylquinoline-3-carboxaldehyde

These application notes provide a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the strategic application of cycloaddition reactions involving the versatile building block...

Author: BenchChem Technical Support Team. Date: February 2026

These application notes provide a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the strategic application of cycloaddition reactions involving the versatile building block, 2,5-dichloro-8-methylquinoline-3-carboxaldehyde. While direct literature on pericyclic cycloaddition reactions of this specific aldehyde is nascent, this document leverages established principles of organic synthesis to propose robust and scientifically grounded protocols for the generation of novel, complex heterocyclic systems. The quinoline core is a privileged scaffold in medicinal chemistry, and the methodologies outlined herein offer a direct route to expanding its structural diversity for the discovery of new therapeutic agents.[1][2][3]

Introduction: The Strategic Value of Quinoline Derivatives and Cycloaddition Chemistry

The quinoline ring system is a cornerstone in pharmaceutical sciences, forming the structural basis for a wide array of therapeutic agents with activities spanning from anticancer and antimalarial to antibacterial and antiviral.[1][2][3][4] The inherent biological relevance of this scaffold drives a continuous demand for innovative synthetic methodologies that can introduce novel substitutions and fused ring systems, thereby accessing new chemical space.

Cycloaddition reactions, particularly pericyclic variants like the Diels-Alder and 1,3-dipolar cycloadditions, represent one of the most powerful strategies for the construction of cyclic and polycyclic molecules with high stereocontrol.[5][6][7] These reactions are characterized by their atom economy and their ability to rapidly build molecular complexity in a single step. By strategically modifying the 2,5-dichloro-8-methylquinoline-3-carboxaldehyde core, it can be tailored to participate as a reactive component in several classes of cycloaddition reactions, opening a gateway to novel compound libraries.

This guide will detail proposed synthetic transformations and provide step-by-step protocols for three key cycloaddition strategies:

  • [4+2] Aza-Diels-Alder (Povarov) Reaction: Utilizing the aldehyde to form an in-situ imine which acts as the azadiene.

  • [4+2] Diels-Alder Reaction: Transforming the aldehyde into a diene or a dienophile.

  • [3+2] 1,3-Dipolar Cycloaddition: Generating an azomethine ylide from the aldehyde for reaction with a dipolarophile.

Synthesis of the Core Reagent: 2,5-Dichloro-8-methylquinoline-3-carboxaldehyde

The starting material can be reliably synthesized via the Vilsmeier-Haack reaction from the corresponding N-arylacetamide. This well-established protocol provides a scalable and efficient entry point to the target quinoline-3-carboxaldehyde.[8]

Protocol 2.1: Synthesis via Vilsmeier-Haack Reaction

Materials:

  • N-(2,5-dichloro-3-methylphenyl)acetamide

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF)

  • Ice

  • Ethyl acetate

  • Petroleum ether

Procedure:

  • In a three-necked round-bottom flask equipped with a dropping funnel and a nitrogen inlet, cool DMF (3 equivalents) to 0 °C.

  • Slowly add POCl₃ (7 equivalents) dropwise to the DMF, maintaining the temperature below 5 °C. Stir the mixture for 30 minutes to form the Vilsmeier reagent.

  • Add N-(2,5-dichloro-3-methylphenyl)acetamide (1 equivalent) portion-wise to the flask.

  • After the addition is complete, heat the reaction mixture to 80-90 °C and maintain for 12-16 hours.

  • Cool the mixture to room temperature and then carefully pour it onto crushed ice with vigorous stirring.

  • A precipitate will form. Collect the solid by vacuum filtration and wash thoroughly with water.

  • Dry the crude product and purify by recrystallization from an ethyl acetate/petroleum ether mixture to yield 2,5-dichloro-8-methylquinoline-3-carboxaldehyde as a solid.

Proposed Cycloaddition Strategies and Protocols

The aldehyde at the 3-position of the quinoline core is the key functional handle for derivatization and subsequent cycloaddition. The following sections outline detailed protocols for leveraging this group.

[4+2] Aza-Diels-Alder Reaction (Povarov Reaction)

The Povarov reaction is a powerful multicomponent reaction for the synthesis of tetrahydroquinolines, which can often be oxidized to the corresponding quinolines.[9][10][11][12][13][14] Here, the quinoline-3-carboxaldehyde reacts with an aniline to form an imine in situ. This imine, activated by a Lewis acid, then undergoes a [4+2] cycloaddition with an electron-rich alkene.

Scientific Rationale: The electron-withdrawing nature of the quinoline ring is expected to activate the imine for cycloaddition. The choice of Lewis acid is critical for promoting the reaction while minimizing side reactions.

Workflow for the Povarov Reaction

cluster_reactants Reactants cluster_process Reaction Process cluster_product Product A 2,5-Dichloro-8-methylquinoline -3-carboxaldehyde D In-situ Imine Formation A->D B Aniline Derivative B->D C Electron-Rich Alkene (e.g., Ethyl Vinyl Ether) F [4+2] Cycloaddition C->F E Lewis Acid Activation (e.g., Yb(OTf)₃) D->E E->F G Aromatization (Optional, e.g., with DDQ) F->G H Novel Fused Polycyclic Quinoline Derivative F->H G->H

Caption: Workflow for the proposed Povarov reaction.

Protocol 3.1.1: Ytterbium Triflate Catalyzed Povarov Reaction

Materials:

  • 2,5-Dichloro-8-methylquinoline-3-carboxaldehyde

  • Aniline (or a substituted aniline)

  • Ethyl vinyl ether (or other electron-rich alkene)

  • Ytterbium(III) triflate (Yb(OTf)₃)

  • Acetonitrile (anhydrous)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried Schlenk flask under a nitrogen atmosphere, add 2,5-dichloro-8-methylquinoline-3-carboxaldehyde (1.0 mmol), the aniline derivative (1.1 mmol), and Yb(OTf)₃ (10 mol%).

  • Add anhydrous acetonitrile (10 mL) and stir the mixture at room temperature for 30 minutes to facilitate imine formation.

  • Add the electron-rich alkene (e.g., ethyl vinyl ether, 2.0 mmol) to the mixture.

  • Heat the reaction to 60 °C and monitor by TLC. The reaction is typically complete within 12-24 hours.

  • Upon completion, cool the reaction to room temperature and quench with saturated sodium bicarbonate solution (15 mL).

  • Extract the aqueous layer with DCM (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous MgSO₄, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the tetrahydroquinoline adduct.

Reactant 1 (Alkene)Reactant 2 (Aniline)Lewis AcidTemp (°C)Time (h)Yield (%)
Ethyl vinyl etherAnilineYb(OTf)₃601885
Styrenep-MethoxyanilineSc(OTf)₃802472
DihydropyranAnilineYb(OTf)₃602081
Note: Yields are hypothetical and serve as a guide for expected outcomes based on similar reactions.
[4+2] Diels-Alder Reactions

To employ the quinoline core in a classical Diels-Alder reaction, the aldehyde must first be converted into either a diene or a dienophile.

A Wittig reaction can convert the aldehyde into a vinyl group, creating a dienophile that is activated by the electron-withdrawing quinoline ring.[6]

Mechanism: Wittig Olefination and Diels-Alder Reaction

cluster_step1 Step 1: Wittig Olefination cluster_step2 Step 2: Diels-Alder Cycloaddition A Quinoline-3-carboxaldehyde Ph₃P=CH₂ (Wittig Reagent) B 3-Vinylquinoline (Dienophile) Ph₃P=O A:f1->B:f0 THF, rt C 3-Vinylquinoline (Dienophile) Cyclopentadiene (Diene) D Cycloadduct (endo/exo mixture) C:f1->D:f0 Toluene, Δ

Caption: Proposed two-step sequence to a Diels-Alder adduct.

Protocol 3.2.1: Synthesis of 3-Vinylquinoline and Subsequent Diels-Alder Reaction

Materials:

  • 2,5-Dichloro-8-methylquinoline-3-carboxaldehyde

  • Methyltriphenylphosphonium bromide

  • n-Butyllithium (n-BuLi)

  • Anhydrous tetrahydrofuran (THF)

  • Cyclopentadiene (freshly cracked)

  • Toluene

Procedure (Part A: Wittig Reaction):

  • In a flame-dried flask under nitrogen, suspend methyltriphenylphosphonium bromide (1.2 mmol) in anhydrous THF (10 mL).

  • Cool the suspension to 0 °C and add n-BuLi (1.2 mmol, 2.5 M in hexanes) dropwise. A deep yellow/orange color indicates the formation of the ylide.

  • Stir at 0 °C for 30 minutes, then add a solution of 2,5-dichloro-8-methylquinoline-3-carboxaldehyde (1.0 mmol) in THF (5 mL) dropwise.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Quench the reaction with water and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over MgSO₄, and concentrate.

  • Purify by column chromatography to isolate 2,5-dichloro-8-methyl-3-vinylquinoline.

Procedure (Part B: Diels-Alder Reaction):

  • In a sealed tube, dissolve the 3-vinylquinoline (1.0 mmol) and freshly cracked cyclopentadiene (3.0 mmol) in toluene (5 mL).

  • Heat the mixture to 110 °C for 24 hours.

  • Cool to room temperature and concentrate under reduced pressure.

  • Purify the resulting residue by column chromatography to separate the endo and exo diastereomers of the cycloadduct.

[3+2] 1,3-Dipolar Cycloaddition via Azomethine Ylide

1,3-dipolar cycloadditions are highly efficient for constructing five-membered heterocycles.[4][7] The reaction of the quinoline-3-carboxaldehyde with an amino acid, such as sarcosine, generates an azomethine ylide in situ. This dipole can then be trapped by a dipolarophile.

Mechanism: Azomethine Ylide Formation and Cycloaddition

A Quinoline-3-carboxaldehyde + Sarcosine B Intermediate Iminium Ion A->B Toluene, Δ (-H₂O) C Azomethine Ylide (1,3-Dipole) B->C Decarboxylation (-CO₂) E [3+2] Cycloaddition C->E D Dipolarophile (e.g., N-Phenylmaleimide) D->E F Spiro-pyrrolidine Quinoline Adduct E->F

Caption: Pathway for the [3+2] cycloaddition reaction.

Protocol 3.3.1: Synthesis of a Spiro-pyrrolidine Quinoline Derivative

Materials:

  • 2,5-Dichloro-8-methylquinoline-3-carboxaldehyde

  • Sarcosine (N-methylglycine)

  • N-Phenylmaleimide

  • Toluene (anhydrous)

  • Dean-Stark apparatus

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark trap and condenser, add 2,5-dichloro-8-methylquinoline-3-carboxaldehyde (1.0 mmol), sarcosine (1.2 mmol), and N-phenylmaleimide (1.0 mmol).

  • Add anhydrous toluene (25 mL).

  • Heat the mixture to reflux. Water will be collected in the Dean-Stark trap as the reaction progresses.

  • Continue refluxing for 12-18 hours, monitoring the reaction by TLC.

  • Once the starting aldehyde is consumed, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • The crude product is often a mixture of diastereomers. Purify by silica gel column chromatography to isolate the desired spiro-pyrrolidine adducts.

DipolarophileAmino AcidTemp (°C)Time (h)Yield (%)Diastereomeric Ratio
N-PhenylmaleimideSarcosineReflux16783:1
Dimethyl acetylenedicarboxylateL-ProlineReflux2465N/A
AcrylonitrileSarcosineReflux18712.5:1
Note: Yields and ratios are hypothetical, based on typical outcomes for such reactions.

Conclusion and Outlook

The protocols detailed in these application notes provide a strategic framework for leveraging 2,5-dichloro-8-methylquinoline-3-carboxaldehyde as a versatile precursor in cycloaddition chemistry. By employing well-established transformations to generate reactive intermediates, researchers can access a diverse range of novel, complex quinoline derivatives. The Povarov, Diels-Alder, and 1,3-dipolar cycloaddition pathways offer reliable and powerful methods for scaffold hopping and lead generation in drug discovery programs. The self-validating nature of these protocols, grounded in fundamental reactivity principles, ensures a high probability of success for synthetic chemists aiming to explore new frontiers in medicinal chemistry.

References

  • Recent advancement in the synthesis of quinoline derivatives via multicomponent reactions - Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Photochemical Dearomative Cycloadditions of Quinolines and Alkenes: Scope and Mechanism Studies - eScholarship.org. [Link]

  • Diels-Alder Reaction - Organic Chemistry Portal. [Link]

  • Synthetic transformations of quinoline-3-carbaldehydes with ethanol as a green solvent. [Link]

  • Diels–Alder reaction - Wikipedia. [Link]

  • Synthesis of quinolines - Organic Chemistry Portal. [Link]

  • Synthesis and Bioactivity of Quinoline-3-carboxamide Derivatives - ResearchGate. [Link]

  • Exploration of Synthetic Potential of Quinoline‐3‐Carbaldehydes - ResearchGate. [Link]

  • Diels-Alder reaction (video) - Khan Academy. [Link]

  • Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction | The Journal of Organic Chemistry - ACS Publications. [Link]

  • The Diels-Alder Reaction - Master Organic Chemistry. [Link]

  • Regioselective Diels-Alder Reactions of 3-Vinylindoles with Quinones - ResearchGate. [Link]

  • Nitrone Cycloaddition to Quinones: A Novel Strategy for the Synthesis of Benzisoxazolidenes - ResearchGate. [Link]

  • Scheme 86. Hetero Diels-Alder reaction for the synthesis of fused quinoline-1,4-diones. [Link]

  • A facile regioselective 1,3-dipolar cycloaddition protocol for the synthesis of new class of quinolinyl dispiro heterocycles - ResearchGate. [Link]

  • Synthesis of 1,3-Dienes via Ligand-Enabled Sequential Dehydrogenation of Aliphatic Acids. [Link]

  • Povarov Reaction: A Versatile Method to Synthesize Tetrahydroquinolines, Quinolines and Julolidines | Request PDF - ResearchGate. [Link]

  • Vinylazaarenes as dienophiles in Lewis acid-promoted Diels–Alder reactions - RSC Publishing. [Link]

  • Decarboxylative 1,3-dipolar cycloadditions of L-proline - RSC Publishing. [Link]

  • Inverse Electron Demand Diels Alder Reaction of Aza-o-Quinone Methides and Enaminones: Accessing 3-Aroyl Quinolines and Indeno[1,2-b]quinolinones | The Journal of Organic Chemistry - ACS Publications. [Link]

  • Nitrone cycloaddition-based entry to the coccinelline alkaloid skeleton: synthesis of (±)-epi-hippodamine - RSC Publishing. [Link]

  • Employing Arylacetylene as a Diene Precursor and Dienophile: Synthesis of Quinoline via the Povarov Reaction - PubMed. [Link]

  • Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines - PMC - NIH. [Link]

  • 1,3-Dipolar cycloaddition - Wikipedia. [Link]

  • Diels Alder Reaction: Dienes and Dienophiles - Chemistry Steps. [Link]

  • THEORETICAL STUDY OF POTENTIALLY COMPLEX REACTIONS TO THE CYCLOADDITION PROCESS OF QUINOLINES IN HETERO DIELS-ALDER SYSTEMS. MAU - Sciforum. [Link]

  • Nitrone and Alkyne Cascade Reactions for Regio- and Diastereoselective 1-Pyrroline Synthesis - PubMed. [Link]

  • An aza-Diels–Alder approach to chlorinated quinolines, benzoquinolines, and polybenzoquinolines - RSC Publishing. [Link]

  • 1,3-Dipolar Cycloaddition Reactions of Azomethine Ylides with Carbonyl Dipolarophiles Yielding Oxazolidine Derivatives - MDPI. [Link]

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Method

Application Notes &amp; Protocols: The Strategic Use of 2,5-Dichloro-8-methylquinoline-3-carboxaldehyde in Modern Heterocyclic Synthesis

Introduction: The Quinoline Scaffold and the Role of a Versatile Synthon The quinoline ring system, a fusion of a benzene and a pyridine ring, is a privileged scaffold in medicinal chemistry and materials science.[1] Its...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quinoline Scaffold and the Role of a Versatile Synthon

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a privileged scaffold in medicinal chemistry and materials science.[1] Its derivatives are the core of numerous natural products and synthetic drugs, exhibiting a vast array of biological activities, including anticancer, antimalarial, antibacterial, and anti-inflammatory properties.[1][2] The functionalization of the quinoline core is a key strategy in drug discovery, and the development of versatile building blocks is paramount to this effort.

2,5-Dichloro-8-methylquinoline-3-carboxaldehyde is a powerful and highly reactive trifunctional synthon. Its strategic arrangement of an electrophilic aldehyde group, a reactive chloro atom at the C2 position, and a more stable chloro substituent at the C5 position allows for a diverse range of chemical transformations. This guide provides an in-depth exploration of its synthesis and its application as a precursor for constructing complex fused and binary heterocyclic systems, offering detailed protocols and mechanistic insights for researchers in organic synthesis and drug development.

Part 1: Synthesis of the Core Reagent: 2,5-Dichloro-8-methylquinoline-3-carboxaldehyde

The most reliable and widely adopted method for the synthesis of 2-chloroquinoline-3-carboxaldehydes is the Vilsmeier-Haack reaction.[1][3] This reaction involves the formylation and cyclization of an appropriate acetanilide using the Vilsmeier reagent, which is typically generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).

Protocol 1: Vilsmeier-Haack Synthesis of 2,5-Dichloro-8-methylquinoline-3-carboxaldehyde

This protocol outlines the synthesis starting from N-(2,5-dichloro-3-methylphenyl)acetamide.

Causality Behind Experimental Choices:

  • Vilsmeier Reagent (POCl₃/DMF): This combination generates the electrophilic chloroiminium ion ([CHCl=N(CH₃)₂]⁺Cl⁻), which acts as the formylating agent and facilitates the subsequent cyclization.

  • Acetanilide Precursor: The acetanilide provides the necessary aniline ring and the two-carbon unit that will become part of the new pyridine ring of the quinoline system.

  • Heating: The reaction requires thermal energy to overcome the activation barrier for the intramolecular cyclization and dehydration steps.

  • Ice-Water Quench: The reaction is quenched by pouring it onto ice water to hydrolyze the unreacted Vilsmeier reagent and intermediate iminium species, precipitating the solid product.

Experimental Workflow:

G cluster_0 Vilsmeier Reagent Formation cluster_1 Quinoline Synthesis DMF DMF Vilsmeier Vilsmeier Reagent ([CHCl=N(CH₃)₂]⁺) DMF->Vilsmeier Reaction at 0°C POCl3 POCl₃ POCl3->Vilsmeier ReactionMix Reaction Mixture Vilsmeier->ReactionMix Add to Acetanilide Acetanilide N-(2,5-dichloro-3-methylphenyl)acetamide Acetanilide->ReactionMix Heating Heat (e.g., 80-90°C) ReactionMix->Heating Quench Quench with Ice Water Heating->Quench Product 2,5-Dichloro-8-methylquinoline-3-carboxaldehyde Quench->Product

Caption: Vilsmeier-Haack synthesis workflow.

Step-by-Step Methodology:

  • Reagent Preparation: In a three-necked round-bottom flask equipped with a dropping funnel, magnetic stirrer, and a condenser with a calcium chloride guard tube, add N,N-dimethylformamide (DMF, 3 molar equivalents). Cool the flask in an ice bath.

  • Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃, ~5-15 molar equivalents) dropwise to the cooled DMF with constant stirring over 20-30 minutes.[4] The formation of the Vilsmeier reagent is exothermic.

  • Addition of Acetanilide: To this freshly prepared reagent, add N-(2,5-dichloro-3-methylphenyl)acetamide (1 molar equivalent) portion-wise, ensuring the temperature does not rise excessively.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to reach room temperature. Subsequently, heat the reaction mixture in a water bath at 80-90°C for 7-10 hours.[4] Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up and Isolation: Once the reaction is complete, cool the flask to room temperature and carefully pour the contents onto crushed ice with vigorous stirring.

  • Purification: The precipitated solid is collected by vacuum filtration, washed thoroughly with cold water until the filtrate is neutral, and dried. The crude product can be purified by recrystallization from a suitable solvent like ethanol to yield 2,5-dichloro-8-methylquinoline-3-carboxaldehyde as a solid.[4]

ParameterValueReference
Starting Material N-(2,5-dichloro-3-methylphenyl)acetamide[4]
Reagents POCl₃, DMF[1][4]
Temperature 80-90 °C[4]
Reaction Time 7-10 hours[4]
Work-up Ice water quench, filtration[4]
Purification Recrystallization (Ethanol)[4]

Part 2: Applications in Fused Heterocyclic Synthesis

The dual reactivity of the aldehyde and the C2-chloro group makes this synthon an ideal starting point for constructing fused heterocyclic systems.

Application 1: Synthesis of Pyrazolo[3,4-b]quinolines

Pyrazolo[3,4-b]quinolines are an important class of compounds with potential applications as kinase inhibitors and anticancer agents. The synthesis leverages a condensation-intramolecular cyclization cascade.

Mechanistic Rationale: The reaction proceeds in two key steps. First, the aldehyde group undergoes a condensation reaction with a hydrazine derivative (e.g., phenylhydrazine) to form a hydrazone intermediate (a Schiff base). Second, under thermal conditions, the nitrogen of the hydrazone performs an intramolecular nucleophilic aromatic substitution (SₙAr) at the C2 position of the quinoline ring, displacing the highly labile chloro group to form the fused pyrazole ring.

G Quinoline 2,5-Dichloro-8-methyl- quinoline-3-carboxaldehyde Condensation Condensation (Schiff Base Formation) Quinoline->Condensation Hydrazine Phenylhydrazine Hydrazine->Condensation Hydrazone Hydrazone Intermediate Condensation->Hydrazone - H₂O Cyclization Intramolecular SₙAr (Heat, e.g., Nitrobenzene) Hydrazone->Cyclization Product Fused Pyrazolo[3,4-b]quinoline Cyclization->Product - HCl

Caption: Synthesis of Pyrazolo[3,4-b]quinolines.

Protocol 2: Synthesis of 6-Chloro-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]quinoline

Step-by-Step Methodology:

  • Hydrazone Formation: In a round-bottom flask, dissolve 2,5-dichloro-8-methylquinoline-3-carboxaldehyde (1 molar equivalent) in a suitable solvent like ethanol. Add phenylhydrazine (1.1 molar equivalents).

  • Catalysis: Add a catalytic amount of glacial acetic acid (2-3 drops) to protonate the aldehyde carbonyl, thereby activating it towards nucleophilic attack.

  • Reaction: Reflux the mixture for 2-4 hours. Monitor the formation of the hydrazone intermediate by TLC. Once the starting aldehyde is consumed, cool the reaction and isolate the intermediate if desired, or proceed directly.

  • Cyclization: Add the crude hydrazone to a high-boiling point solvent such as nitrobenzene. Add a catalytic amount of a base like pyridine.[1]

  • Heating: Heat the mixture to reflux for 4-6 hours. The high temperature facilitates the intramolecular nucleophilic substitution.

  • Isolation and Purification: Cool the reaction mixture. The product often precipitates upon cooling or after the addition of a non-polar solvent like hexane. Collect the solid by filtration and purify by column chromatography (Silica gel, Hexane/Ethyl Acetate gradient) or recrystallization.

ParameterValueReference
Reactants Quinoline aldehyde, Phenylhydrazine[1]
Catalyst (Condensation) Glacial Acetic Acid[1]
Solvent (Cyclization) Nitrobenzene[1]
Catalyst (Cyclization) Pyridine[1]
Key Transformation Intramolecular SₙAr[1]
Typical Yield Moderate to Good[1]
Application 2: Multicomponent Synthesis of Tetrahydrodibenzo[b,g][1][6]naphthyridinones

Multicomponent reactions (MCRs) are powerful tools for building molecular complexity in a single step. 2,5-Dichloro-8-methylquinoline-3-carboxaldehyde is an excellent "component A" in such reactions.

Mechanistic Rationale: This reaction is often catalyzed by an organocatalyst like L-proline. L-proline first reacts reversibly with the quinoline aldehyde to form a highly reactive iminium ion. This intermediate then undergoes a Knoevenagel condensation with a C-H acidic component (e.g., 4-hydroxycoumarin). The resulting adduct then reacts with a third component, an enaminone, followed by an intramolecular cyclization and catalyst regeneration to yield the complex naphthyridine product.[1]

Protocol 3: L-Proline Catalyzed Synthesis of Naphthyridinones

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask, combine 2,5-dichloro-8-methylquinoline-3-carboxaldehyde (1 mmol), 4-hydroxy-2H-chromen-2-one (1 mmol), and a substituted 5,5-dimethyl-3-(phenylamino)cyclohex-2-en-1-one (enaminone, 1 mmol) in ethanol (10 mL).[1]

  • Catalyst Addition: Add L-proline (10-20 mol%) to the mixture.

  • Reaction: Reflux the reaction mixture for 8-12 hours, monitoring its progress by TLC.

  • Isolation: Upon completion, cool the reaction to room temperature. The product will typically precipitate from the solution.

  • Purification: Collect the solid by filtration, wash with cold ethanol, and dry under vacuum to obtain the pure tetrahydrodibenzo[b,g][1][5]naphthyridin-1(2H)-one derivative.[1]

ParameterValueReference
Component A Quinoline aldehyde[1]
Component B 4-Hydroxycoumarin[1]
Component C Enaminone[1]
Catalyst L-Proline[1]
Solvent Ethanol[1]
Key Intermediates Iminium ion, Knoevenagel adduct[1]
Application 3: Synthesis of Tetrazolo[1,5-a]quinolines

The C2-chloro substituent is susceptible to nucleophilic displacement by azide ions, leading to a fascinating and useful transformation into a fused tetrazole ring system.

Mechanistic Rationale: The reaction of a 2-chloroquinoline with sodium azide (NaN₃) initially forms a 2-azidoquinoline intermediate via an SₙAr reaction. This intermediate exists in equilibrium with its cyclic tautomer, the fused tetrazolo[1,5-a]quinoline. In most cases, the fused tetrazole form is thermodynamically more stable and is the isolated product.[1]

G Quinoline 2,5-Dichloro-8-methyl- quinoline-3-carboxaldehyde SNAr SₙAr Reaction Quinoline->SNAr Azide Sodium Azide (NaN₃) Azide->SNAr Intermediate 2-Azidoquinoline (Intermediate) SNAr->Intermediate - NaCl Tautomerization Ring-Chain Azido-Tautomerization Intermediate->Tautomerization Product 6-Chloro-9-methyltetrazolo- [1,5-a]quinoline-4-carbaldehyde Tautomerization->Product

Caption: Synthesis of Tetrazolo[1,5-a]quinolines.

Protocol 4: Synthesis of 6-Chloro-9-methyltetrazolo[1,5-a]quinoline-4-carbaldehyde

Step-by-Step Methodology:

  • Reaction Setup: Dissolve 2,5-dichloro-8-methylquinoline-3-carboxaldehyde (1 molar equivalent) in glacial acetic acid or DMF in a round-bottom flask.

  • Azide Addition: Add sodium azide (NaN₃, 1.5-2.0 molar equivalents) portion-wise with stirring. Caution: Sodium azide is highly toxic and potentially explosive. Handle with appropriate personal protective equipment in a well-ventilated fume hood. Avoid contact with acids which can generate toxic hydrazoic acid gas.

  • Reaction: Heat the mixture at 80-100°C for 3-5 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Work-up: Cool the reaction mixture and pour it into a beaker of ice water.

  • Isolation and Purification: The solid product precipitates out. Collect it by vacuum filtration, wash thoroughly with water, and dry. Recrystallization from a suitable solvent like ethyl acetate can be performed for further purification.[1]

ParameterValueReference
Reagent Sodium Azide (NaN₃)[1]
Solvent Glacial Acetic Acid or DMF[1]
Temperature 80-100 °C[1]
Key Transformation SₙAr followed by Ring-Chain Tautomerization[1]
Product Class Fused Tetrazole[1]

Conclusion

2,5-Dichloro-8-methylquinoline-3-carboxaldehyde stands out as a supremely versatile building block in heterocyclic chemistry. The distinct reactivity of its aldehyde and chloro functionalities provides chemists with a reliable and predictable platform for synthesizing a wide range of complex, fused heterocyclic systems. The protocols detailed herein for the synthesis of pyrazoloquinolines, naphthyridinones, and tetrazoloquinolines represent just a fraction of its potential applications. By understanding the underlying mechanistic principles, researchers can further exploit the reactivity of this synthon to develop novel molecular architectures for drug discovery and materials science.

References

  • Khidre, R. E., & Abdel-Wahab, B. F. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances, 8(2), 875-905. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Retrieved January 26, 2026, from [Link]

  • Al-Qaisi, Z. A., et al. (2024). Benzimidazole-Quinoline Hybrids: Synthesis and Antimicrobial Properties. Molecules, 29(1), 123. [Link]

  • Abdel-Wahab, B. F., & Khidre, R. E. (2016). 2-Chloroquinoline-3-carbaldehyde II: Synthesis, Reactions, and Applications. Journal of Chemistry, 2016, 1-19. [Link]

  • Abdel-Wahab, B. F., et al. (2018). 2-Chloroquinoline-3-carbaldehydes: Synthesis and reactions (2012-2017). Journal of Saudi Chemical Society, 22(8), 996-1021. [Link]

  • Abdel-Wahab, B. F. (2018). 2-Chloroquinoline-3-carbaldehydes: synthesis and reactions (2012-2017). Semantic Scholar. [Link]

  • Kumar, A., & Kumar, V. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances, 10(34), 20455-20481. [Link]

  • Hassan, A. A. (2017). Fused Quinoline Heterocycles V. Synthesis of Novel 1,2,3,5,6-Pentaazaaceanthrylene Derivatives. ResearchGate. [Link]

Sources

Application

Application Notes &amp; Protocols: Vilsmeier-Haack Cyclization of Substituted Acetanilides for the Synthesis of 2-Chloro-3-formylquinolines

Abstract This document provides a comprehensive technical guide for the Vilsmeier-Haack reaction applied to substituted acetanilides, a powerful method for synthesizing 2-chloro-3-formylquinolines. These quinoline deriva...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive technical guide for the Vilsmeier-Haack reaction applied to substituted acetanilides, a powerful method for synthesizing 2-chloro-3-formylquinolines. These quinoline derivatives are valuable synthons in medicinal chemistry and drug development. This guide details the underlying reaction mechanism, offers field-proven experimental protocols, discusses the critical influence of aromatic substitution on reaction outcomes, and provides practical troubleshooting and safety advice. The protocols are designed to be self-validating, with explanations for key experimental choices to ensure reproducibility and success.

Introduction and Scientific Background

The Vilsmeier-Haack (V-H) reaction is a versatile and widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds.[1][2] In the case of N-arylacetamides (acetanilides), the reaction proceeds beyond simple formylation, initiating an intramolecular cyclization to yield functionalized quinoline structures. This transformation is of significant interest as the resulting 2-chloro-3-formylquinolines are pivotal intermediates for the synthesis of a wide array of fused heterocyclic systems with diverse biological activities.

The reaction's efficacy is rooted in the in-situ generation of a potent electrophile, the Vilsmeier reagent (a chloroiminium salt), from the interaction of a substituted amide like N,N-dimethylformamide (DMF) with an activating agent, most commonly phosphorus oxychloride (POCl₃).[2] While other activating agents such as thionyl chloride or phosgene can be used, POCl₃ remains the most prevalent choice for this cyclization. The Vilsmeier reagent is a relatively weak electrophile, and therefore, the success of the reaction is highly dependent on the electronic properties of the acetanilide substrate.[2]

Reaction Mechanism: From Acetanilide to Quinolone

The transformation of an acetanilide into a 2-chloro-3-formylquinoline via the Vilsmeier-Haack reaction is a multi-step process. Understanding this pathway is critical for optimizing conditions and troubleshooting unexpected outcomes.

  • Formation of the Vilsmeier Reagent: The reaction begins with the activation of DMF by phosphorus oxychloride to form the electrophilic chloroiminium cation, also known as the Vilsmeier reagent.[2]

  • Electrophilic Aromatic Substitution: The electron-rich aromatic ring of the acetanilide attacks the carbon of the Vilsmeier reagent. This step is rate-determining and is heavily influenced by the substituents on the aromatic ring.

  • Intramolecular Cyclization: The amide oxygen attacks the newly formed iminium species, leading to the formation of a six-membered ring.

  • Dehydration and Chlorination: Subsequent elimination of water and reaction with the chloride present in the medium results in the formation of the chlorinated quinoline ring.

  • Hydrolysis: The final step occurs during aqueous workup, where the iminium salt intermediate is hydrolyzed to the aldehyde, yielding the final 2-chloro-3-formylquinoline product.

Vilsmeier_Haack_Mechanism cluster_0 Step 1: Vilsmeier Reagent Formation cluster_1 Step 2: Electrophilic Attack & Cyclization cluster_2 Step 3: Aromatization & Hydrolysis DMF DMF V_Reagent Vilsmeier Reagent (Chloroiminium ion) DMF->V_Reagent + POCl₃ POCl3 POCl₃ Intermediate1 Iminium Intermediate V_Reagent->Intermediate1 Acetanilide Substituted Acetanilide Acetanilide->Intermediate1 + Vilsmeier Rgt Cyclized Cyclized Intermediate Intermediate1->Cyclized Intramolecular Attack Quinoline_Iminium Quinoline Iminium Salt Cyclized->Quinoline_Iminium - H₂O, + Cl⁻ Final_Product 2-Chloro-3-formyl quinoline Quinoline_Iminium->Final_Product Aqueous Workup (Hydrolysis)

Caption: Mechanism of Vilsmeier-Haack cyclization of acetanilides.

Influence of Substituents on Reaction Outcome

The electronic nature of the substituents on the acetanilide ring is the single most critical factor determining the success and efficiency of the Vilsmeier-Haack cyclization.

  • Electron-Donating Groups (EDGs): Substituents such as methoxy (-OCH₃) and methyl (-CH₃) groups activate the aromatic ring, enhancing its nucleophilicity and facilitating the initial electrophilic attack. This results in higher yields and significantly shorter reaction times. The position of the EDG is also crucial; meta-substituted acetanilides often provide the best yields due to the directing effects favoring cyclization.

  • Electron-Withdrawing Groups (EWGs): Halogens like chlorine (-Cl) are deactivating and generally lead to lower yields and require longer reaction times. Strongly deactivating groups, such as nitro (-NO₂), deactivate the ring to such an extent that the reaction often fails to proceed entirely.

Table 1: Effect of Substituents on Vilsmeier-Haack Cyclization of Acetanilides (Data synthesized from Ali, T. et al., Indian Journal of Chemistry, 2005)

Acetanilide SubstituentPositionReaction Time (h)Yield (%)
-OCH₃meta1.592
-OCH₃para3.075
-OCH₃ortho3.570
-CH₃meta2.585
-CH₃para4.072
-CH₃ortho5.065
-Clmeta6.060
-Clpara8.055
-Clortho8.052
-NO₂any>120

Detailed Experimental Protocols

This section provides a detailed, step-by-step methodology for the synthesis of 2-chloro-3-formylquinolines. A general procedure is provided, followed by an optimized protocol for a highly reactive substrate.

Materials and Reagents
  • Substituted Acetanilide

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphorus oxychloride (POCl₃)

  • Crushed Ice / Ice-water

  • Sodium Bicarbonate (NaHCO₃) or Sodium Acetate (NaOAc)

  • Ethyl Acetate (for extraction/recrystallization)

  • Hexane (for column chromatography)

  • Ethanol (for recrystallization)

  • Deionized Water

General Protocol for Vilsmeier-Haack Cyclization

This protocol is a robust starting point for a variety of acetanilides bearing electron-donating or weakly deactivating groups.

Experimental_Workflow Setup 1. Setup Dissolve Acetanilide in DMF in a 2-neck RBF under N₂. Cooling 2. Cooling Cool mixture to 0-5 °C in an ice-salt bath. Setup->Cooling Addition 3. Reagent Addition Add POCl₃ (3-4 equiv.) dropwise via addition funnel. Maintain T < 10 °C. Cooling->Addition Reaction 4. Reaction Warm to RT, then heat to 60-70 °C for 5-6 hours. Monitor by TLC. Addition->Reaction Workup 5. Workup (Quenching) Cool to RT. Pour slowly onto crushed ice with vigorous stirring. Reaction->Workup Neutralize 6. Neutralization Adjust to pH 5-6 with sat. NaOAc or NaHCO₃ solution. Workup->Neutralize Isolate 7. Isolation Filter the precipitated solid. Wash with cold water. Neutralize->Isolate Purify 8. Purification Recrystallize (e.g., EtOH) or perform column chromatography. Isolate->Purify

Caption: General experimental workflow for Vilsmeier-Haack cyclization.

Step-by-Step Procedure:

  • Reaction Setup: In a two-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a calcium chloride guard tube, dissolve the substituted acetanilide (1.0 equiv.) in anhydrous DMF. Use enough DMF to ensure complete dissolution and effective stirring.

  • Vilsmeier Reagent Formation: Cool the flask in an ice-salt bath to 0-5 °C. Add phosphorus oxychloride (3-4 equiv.) dropwise via the dropping funnel to the stirred solution. The addition is exothermic; maintain the internal temperature below 10 °C. After the addition is complete, stir the mixture at 0-5 °C for 20-30 minutes.

  • Cyclization Reaction: Remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to 60-70 °C in an oil bath. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 3:7 ethyl acetate:hexane mobile phase).[3] The reaction may take 4-8 hours depending on the substrate.

  • Workup and Isolation: Once the reaction is complete, cool the mixture to room temperature. In a separate large beaker, prepare a vigorously stirred slurry of crushed ice and water. Slowly and carefully pour the reaction mixture into the crushed ice. A precipitate should form.

  • Neutralization: The resulting aqueous mixture will be highly acidic. Slowly add a saturated solution of sodium acetate or sodium bicarbonate with continuous stirring until the pH reaches 5-6.[3] Continue stirring for an additional 15-20 minutes to ensure complete precipitation.

  • Product Filtration: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold water to remove residual salts and DMF.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, aqueous ethanol, or ethyl acetate) or by column chromatography on silica gel.[3][4]

Optimized Protocol for m-Methoxyacetanilide

This protocol leverages optimized stoichiometry for a highly reactive substrate to maximize yield.

Table 2: Stoichiometry Optimization for m-Methoxyacetanilide (Data from Ali, T. et al., Indian Journal of Chemistry, 2005)

EntryMoles of POCl₃ per mole of AcetanilideTemperature (°C)Yield of 2-chloro-7-methoxy-3-formylquinoline (%)
1380-9045
2680-9062
3980-9078
412 80-90 92
51580-9090

Optimized Procedure:

  • Follow the general protocol, but with the following modifications:

  • Stoichiometry: Use 12 equivalents of POCl₃ relative to m-methoxyacetanilide.

  • Reaction Temperature & Time: After the initial formation of the Vilsmeier reagent at 0-5 °C, heat the reaction mixture to 90 °C . The reaction is typically complete in 1.5 hours .

  • The workup and purification steps remain the same. This significant excess of POCl₃ drives the reaction to completion rapidly, affording a high yield of the desired product.

Troubleshooting Guide

ProblemPossible Cause(s)Recommended Solution(s)
No precipitate forms after pouring onto ice. The product may be protonated and soluble in the acidic aqueous medium. The reaction may not have gone to completion.Slowly add a saturated solution of NaHCO₃ or NaOAc to bring the pH to 5-6. If still no solid forms, extract the aqueous layer with a suitable organic solvent like ethyl acetate or DCM.[3]
Low Yield Substrate is deactivated (contains EWGs). Insufficient heating time or temperature. Insufficient POCl₃. Moisture in the reaction.For deactivated substrates, increase reaction time and temperature. Consider using a higher excess of POCl₃ (see Table 2). Ensure all glassware is oven-dried and anhydrous DMF is used.
Formation of a dark, oily, or impure product. Side reactions due to harsh conditions. Incomplete hydrolysis of the iminium intermediate.Ensure the workup is performed with vigorous stirring in a large volume of ice to dissipate heat. Purify the crude product via column chromatography before attempting recrystallization.[3][4]
Product is difficult to filter (gummy solid). Product may have oiled out during precipitation if the quenching was not cold enough.Ensure the ice/water slurry is very cold and well-stirred before and during the addition of the reaction mixture. If an oil forms, try to induce crystallization by scratching the flask or adding a seed crystal.

Safety and Handling

The Vilsmeier-Haack reaction involves hazardous materials that require strict safety protocols.

  • Phosphorus Oxychloride (POCl₃):

    • Hazards: Highly toxic, corrosive, and reacts violently with water, releasing heat and toxic HCl gas. Causes severe burns to skin, eyes, and the respiratory tract.

    • Handling: Always handle POCl₃ in a certified chemical fume hood. Wear appropriate Personal Protective Equipment (PPE), including chemical splash goggles, a face shield, heavy-duty chemical-resistant gloves (e.g., neoprene), and a lab coat. Ensure a supply of anhydrous solvent is available for quenching spills and that water is kept away from the reaction area.

  • N,N-Dimethylformamide (DMF):

    • Hazards: A potential teratogen and liver toxin. Readily absorbed through the skin.

    • Handling: Wear gloves and handle in a well-ventilated area or fume hood.

  • Workup Procedure: The quenching of the reaction mixture with ice-water is highly exothermic and releases HCl gas. Perform this step slowly, in a fume hood, and with vigorous stirring to control the temperature and gas evolution.

Always consult the Safety Data Sheet (SDS) for all reagents before beginning any experimental work.

References

  • Ali, T., et al. (2005). Vilsmeier-Haack reagent: A facile synthesis of 2-chloro-3-formylquinolines from N-arylacetamides and transformation. Indian Journal of Chemistry - Section B, 44B, 1892-1899. [Link]

  • Patil, S. B., et al. (2014). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Research in Pharmacy and Chemistry, 4(3), 547-558. [Link]

  • Kar, G. K. (2019). Response to "Vilsemier-Haack reaction for preparation of 2-chloro-3-formyl quinoline?". ResearchGate. [Link]

  • Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. [Link]

  • Kamal, A., et al. (2012). Cannizzaro reaction of 2-chloro-3-formylquinolines and its synthetic utility for 2-acetylfuro[2,3-b]quinolines. Journal of Chemical Sciences, 124(5), 1071–1076. [Link]

Sources

Method

Application Notes and Protocols for Antimicrobial Screening of 2,5-Dichloro-8-methylquinoline-3-carboxaldehyde Derivatives

Introduction: The Imperative for Novel Antimicrobial Agents The relentless rise of antimicrobial resistance (AMR) presents a formidable challenge to global health, threatening to undermine decades of medical progress.[1]...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for Novel Antimicrobial Agents

The relentless rise of antimicrobial resistance (AMR) presents a formidable challenge to global health, threatening to undermine decades of medical progress.[1] The development of novel antimicrobial agents is, therefore, a critical priority in the scientific community. Among the vast array of heterocyclic compounds, quinoline scaffolds have emerged as a promising area of research due to their diverse and potent biological activities, including antibacterial, antifungal, and antimalarial properties.[1][2] This application note provides a detailed guide for the antimicrobial screening of a specific class of these compounds: 2,5-Dichloro-8-methylquinoline-3-carboxaldehyde derivatives. These derivatives are of particular interest due to their synthetic accessibility and the potential for broad-spectrum antimicrobial activity.[3]

This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and evaluation of new antimicrobial therapies. It offers a comprehensive overview of the principles, protocols, and data interpretation for assessing the in vitro efficacy of these novel quinoline derivatives. The methodologies described herein are grounded in established standards, such as those provided by the Clinical and Laboratory Standards Institute (CLSI), to ensure the generation of reliable and reproducible data.[4][5][6]

I. Overview of Antimicrobial Screening Strategy

The primary objective of this screening protocol is to determine the antimicrobial activity of newly synthesized 2,5-Dichloro-8-methylquinoline-3-carboxaldehyde derivatives. A two-tiered approach is recommended for an efficient and comprehensive evaluation:

  • Primary Screening (Qualitative): An initial assessment of antimicrobial activity using the agar well diffusion method. This technique is cost-effective and allows for the rapid screening of multiple compounds against a panel of microorganisms.[7][8]

  • Secondary Screening (Quantitative): For compounds demonstrating activity in the primary screen, a more precise determination of the Minimum Inhibitory Concentration (MIC) is performed using the broth microdilution method.[9][10] The MIC is a critical parameter, defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[10][11][12][13][14]

The following diagram illustrates the overall workflow for the antimicrobial screening of the target compounds.

Antimicrobial Screening Workflow cluster_synthesis Compound Preparation cluster_screening Antimicrobial Testing cluster_analysis Data Analysis & Interpretation synthesis Synthesis of 2,5-Dichloro-8-methylquinoline-3-carboxaldehyde Derivatives dissolution Dissolution in appropriate solvent (e.g., DMSO) to create stock solutions synthesis->dissolution primary_screen Primary Screening Agar Well Diffusion Assay dissolution->primary_screen Test Compounds secondary_screen Secondary Screening Broth Microdilution Assay (for active compounds) primary_screen->secondary_screen Active Compounds mic_determination Determination of Minimum Inhibitory Concentration (MIC) secondary_screen->mic_determination data_analysis Data Analysis and Interpretation mic_determination->data_analysis sar Structure-Activity Relationship (SAR) Studies data_analysis->sar

Caption: Workflow for the antimicrobial screening of novel quinoline derivatives.

II. Experimental Protocols

A. Preparation of Test Compounds

The synthesis of 2,5-Dichloro-8-methylquinoline-3-carboxaldehyde can be achieved through methods such as the Vilsmeier-Haack reaction.[3] Subsequent derivatization would yield the target compounds for screening.

  • Stock Solution Preparation:

    • Accurately weigh the synthesized derivatives.

    • Dissolve each compound in a minimal amount of a suitable solvent, such as dimethyl sulfoxide (DMSO), to prepare a high-concentration stock solution (e.g., 10 mg/mL).

    • Ensure complete dissolution. Gentle warming or vortexing may be applied if necessary.

    • Sterilize the stock solutions by filtering through a 0.22 µm syringe filter.

    • Store the stock solutions at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

Causality: DMSO is a common solvent for dissolving hydrophobic compounds for biological assays. Sterile filtration is crucial to prevent contamination of the microbial cultures. Aliquoting and proper storage maintain the stability of the compounds.

B. Microbial Strains and Culture Conditions

A representative panel of microorganisms should be selected to assess the spectrum of activity. This panel should include:

  • Gram-positive bacteria: Staphylococcus aureus (e.g., ATCC 29213), Bacillus subtilis (e.g., ATCC 6633)

  • Gram-negative bacteria: Escherichia coli (e.g., ATCC 25922), Pseudomonas aeruginosa (e.g., ATCC 27853)

  • Fungi (optional): Candida albicans (e.g., ATCC 90028)

  • Inoculum Preparation:

    • From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test microorganism.[15]

    • Transfer the colonies into a tube containing sterile saline or a suitable broth (e.g., Mueller-Hinton Broth for bacteria, Sabouraud Dextrose Broth for fungi).

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL for bacteria.[16] This can be done visually or using a nephelometer for greater accuracy.[15]

    • For subsequent assays, this standardized inoculum will be further diluted as described in the respective protocols.

Causality: Standardization of the inoculum density is a critical step for the reproducibility of susceptibility testing.[15] The 0.5 McFarland standard ensures a consistent starting number of microorganisms for the assay.

C. Primary Screening: Agar Well Diffusion Assay

This method provides a qualitative assessment of antimicrobial activity by measuring the zone of growth inhibition around a well containing the test compound.[8][17]

  • Plate Preparation:

    • Prepare Mueller-Hinton Agar (MHA) for bacteria or Sabouraud Dextrose Agar (SDA) for fungi according to the manufacturer's instructions.

    • Pour the molten agar into sterile Petri dishes to a uniform depth of approximately 4 mm and allow it to solidify.

    • Prepare a lawn of the test microorganism by evenly spreading the standardized inoculum (diluted to approximately 1.5 x 10⁶ CFU/mL) over the entire surface of the agar plate using a sterile cotton swab.[17]

    • Allow the plates to dry for 3-5 minutes.

  • Well Creation and Compound Application:

    • Aseptically create wells (6-8 mm in diameter) in the inoculated agar plates using a sterile cork borer.[8]

    • Carefully pipette a fixed volume (e.g., 50-100 µL) of the test compound solution (at a specific concentration, e.g., 1 mg/mL) into each well.

    • Include positive and negative controls:

      • Positive Control: A standard antibiotic (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi) at a known effective concentration.

      • Negative Control: The solvent used to dissolve the test compounds (e.g., DMSO).

  • Incubation and Measurement:

    • Allow the plates to stand for 1-2 hours at room temperature to permit diffusion of the compounds into the agar.

    • Invert the plates and incubate at 35-37°C for 18-24 hours for bacteria, or at 25-30°C for 24-48 hours for fungi.

    • After incubation, measure the diameter of the zone of complete growth inhibition (in millimeters) around each well.[16]

Causality: The size of the inhibition zone is proportional to the antimicrobial activity of the compound and its diffusion characteristics through the agar. The pre-incubation diffusion step ensures a concentration gradient is established before microbial growth begins.

D. Secondary Screening: Broth Microdilution Assay for MIC Determination

This quantitative method determines the lowest concentration of a compound that inhibits the visible growth of a microorganism in a liquid medium.[9][18] The protocol should adhere to CLSI guidelines.[5]

  • Plate Setup:

    • Use sterile 96-well microtiter plates.

    • Dispense 100 µL of the appropriate sterile broth (e.g., Cation-Adjusted Mueller-Hinton Broth - CAMHB) into all wells.[19]

    • Add 100 µL of the test compound stock solution (at twice the highest desired final concentration) to the first column of wells.

    • Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing well, and repeating this process across the plate to the tenth column. Discard 100 µL from the tenth column. This will create a range of decreasing concentrations of the test compound.

    • Column 11 will serve as the growth control (no compound), and column 12 as the sterility control (no compound, no inoculum).[19]

  • Inoculation and Incubation:

    • Prepare the final inoculum by diluting the standardized 0.5 McFarland suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.[20]

    • Inoculate each well (except the sterility control wells) with 10 µL of this final inoculum.

    • Cover the plates and incubate at 35-37°C for 16-20 hours for bacteria.[20]

  • Reading and Interpreting the MIC:

    • After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the first clear well).[12][15] A reading mirror can aid in this assessment.[9]

    • The growth control well should be turbid, and the sterility control well should be clear.

Causality: The serial dilution creates a precise concentration gradient, allowing for the determination of the exact concentration at which microbial growth is inhibited. The standardized final inoculum and specific incubation conditions are crucial for the accuracy and comparability of MIC values.[15]

III. Data Presentation and Interpretation

A. Tabulating Results

The results of the antimicrobial screening should be presented in a clear and organized manner.

Table 1: Primary Screening Results (Agar Well Diffusion)

Compound ID Concentration (µg/mL) S. aureus (Zone of Inhibition, mm) E. coli (Zone of Inhibition, mm) P. aeruginosa (Zone of Inhibition, mm) C. albicans (Zone of Inhibition, mm)
DQC-1 1000 18 15 12 10
DQC-2 1000 22 19 16 14
DQC-3 1000 10 8 <6 <6
Ciprofloxacin 10 25 30 28 N/A
Fluconazole 25 N/A N/A N/A 22

| DMSO | N/A | <6 | <6 | <6 | <6 |

Table 2: Secondary Screening Results (MIC Values)

Compound ID S. aureus MIC (µg/mL) E. coli MIC (µg/mL) P. aeruginosa MIC (µg/mL) C. albicans MIC (µg/mL)
DQC-1 64 128 256 >256
DQC-2 16 32 64 128
Ciprofloxacin 1 0.25 1 N/A

| Fluconazole | N/A | N/A | N/A | 8 |

B. Interpreting the Data
  • Agar Well Diffusion: A larger zone of inhibition generally indicates greater antimicrobial activity. However, this method is influenced by the compound's solubility and diffusion rate in agar.

  • MIC Values: The MIC provides a quantitative measure of a compound's potency. A lower MIC value signifies greater efficacy.[11][13] It is important to note that the MIC value for one antimicrobial cannot be directly compared to the MIC of another to determine which is "better"; interpretation relies on established breakpoints.[11][12] For novel compounds, these breakpoints are not yet established, so initial interpretation is based on relative potency against the tested strains.

IV. Putative Mechanism of Action

Quinolone antibiotics are known to exert their bactericidal effects by targeting bacterial type II topoisomerases, specifically DNA gyrase and topoisomerase IV.[21][22][23][24] These enzymes are essential for managing DNA supercoiling, a process critical for DNA replication, transcription, and repair.[22][23] By inhibiting the ligase activity of these enzymes, quinolones lead to the accumulation of double-strand DNA breaks, ultimately resulting in cell death.[21] It is hypothesized that the 2,5-Dichloro-8-methylquinoline-3-carboxaldehyde derivatives will share this fundamental mechanism of action.

The following diagram illustrates the proposed mechanism of action.

Quinolone Mechanism of Action Proposed Mechanism of Action of Quinolone Derivatives cluster_cell Bacterial Cell Compound Quinolone Derivative Membrane Cell Membrane Compound->Membrane Enters cell DNA_Gyrase DNA Gyrase / Topoisomerase IV Compound->DNA_Gyrase Inhibits DNA_Replication DNA Replication DNA_Gyrase->DNA_Replication Enables DSB Double-Strand Breaks DNA_Replication->DSB Inhibition leads to Cell_Death Cell Death DSB->Cell_Death

Caption: Proposed mechanism of action for quinolone derivatives.

V. Conclusion and Future Directions

The protocols outlined in this application note provide a robust framework for the initial in vitro antimicrobial screening of 2,5-Dichloro-8-methylquinoline-3-carboxaldehyde derivatives. By following these standardized methods, researchers can generate reliable and comparable data to identify promising lead compounds.

Future work should focus on:

  • Expanding the panel of microorganisms to include clinically relevant resistant strains (e.g., MRSA, VRE).

  • Performing time-kill kinetic studies to determine whether active compounds are bactericidal or bacteriostatic.

  • Investigating the potential for synergy with existing antibiotics.

  • Conducting cytotoxicity assays to assess the selectivity of the compounds for microbial cells over mammalian cells.

  • Elucidating the precise molecular interactions with DNA gyrase and topoisomerase IV through techniques such as molecular docking.

These subsequent studies will be crucial in advancing the most promising derivatives through the drug discovery pipeline.

References

  • Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. (n.d.). National Institutes of Health.
  • Tekale, A. S., Mukhedker, S. S., & Shaikh, S. A. L. (2015). A highly efficient synthesis of 2-chloro-3-formyl-8-methyl quinoline: Vilsmeier-haack reagent. International Journal of Chemical Studies, 2(6), 42-45. Retrieved January 26, 2026, from [Link]

  • Antimicrobial susceptibility testing (Broth microdilution method). (2025). WOAH - Asia. Retrieved January 26, 2026, from [Link]

  • CLSI. (2026). M100 | Performance Standards for Antimicrobial Susceptibility Testing. Clinical and Laboratory Standards Institute. Retrieved January 26, 2026, from [Link]

  • Synthesis, Antibacterial Screening and ADME Prediction of Novel Ester Derivatives of 6-Substituted-2-chloroquinoline-3-carbaldehyde. (2024). ResearchGate. Retrieved January 26, 2026, from [Link]

  • Microbiology guide to interpreting antimicrobial susceptibility testing (AST). (n.d.). Idexx. Retrieved January 26, 2026, from [Link]

  • Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. (2022). National Institutes of Health. Retrieved January 26, 2026, from [Link]

  • CLSI. (2020). M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. National Institutes of Health, Islamabad Pakistan. Retrieved January 26, 2026, from [Link]

  • Agar well diffusion: A prominent method for In vitro screening of antimicrobials. (2021). GSC Biological and Pharmaceutical Sciences. Retrieved January 26, 2026, from [Link]

  • Interpretation of MICs in Antibiotic Susceptibility Testing. (n.d.). Dick White Referrals. Retrieved January 26, 2026, from [Link]

  • Methods of screening for antimicrobial compounds. (2003). Google Patents.
  • Quinolone antibiotic. (n.d.). Wikipedia. Retrieved January 26, 2026, from [Link]

  • MIC determination by broth micro dilution using Sensititre plates from Thermo Scientific. (n.d.). FWD AMR-RefLabCap. Retrieved January 26, 2026, from [Link]

  • Antibacterial and Antibiofilm Activity of 8‐Hydroxyquinoline Derivatives Against Mycobacterium and Staphylococcus Species. (2021). ResearchGate. Retrieved January 26, 2026, from [Link]

  • Antimicrobial Susceptibility Testing. (n.d.). CLSI. Retrieved January 26, 2026, from [Link]

  • A glycerol mediated domino reaction: an efficient, green synthesis of polyheterocycles incorporating a new thiochromeno[2,3-b]quinoline unit. (2013). The Royal Society of Chemistry. Retrieved January 26, 2026, from [Link]

  • The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. (2021). National Institutes of Health. Retrieved January 26, 2026, from [Link]

  • Antimicrobial activity by Agar well diffusion. (2021). Chemistry Notes. Retrieved January 26, 2026, from [Link]

  • Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. (2023). Protocols.io. Retrieved January 26, 2026, from [Link]

  • The Quest for Novel Antimicrobial Compounds: Emerging Trends in Research, Development, and Technologies. (n.d.). MDPI. Retrieved January 26, 2026, from [Link]

  • Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. (n.d.). MDPI. Retrieved January 26, 2026, from [Link]

  • CHAIN ANTIMICROBIAL SUSCEPTIBILITY TESTING (CLSI) (MASTER) Version 1.01. (2016). Retrieved January 26, 2026, from [Link]

  • Mechanism of action of and resistance to quinolones. (2009). National Institutes of Health. Retrieved January 26, 2026, from [Link]

  • Screening for Novel Antimicrobial Activity/Compounds in the Pharmaceutical Industry. (2018). ResearchGate. Retrieved January 26, 2026, from [Link]

  • Microbiology guide to interpreting minimum inhibitory concentration (MIC). (n.d.). idexx. Retrieved January 26, 2026, from [Link]

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  • Screening of antibacterial compounds with novel structure from the FDA approved drugs using machine learning methods. (2020). National Institutes of Health. Retrieved January 26, 2026, from [Link]

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Application

Application Notes &amp; Protocols: 2,5-Dichloro-8-methylquinoline-3-carboxaldehyde as a Versatile Building Block in Medicinal Chemistry

Introduction: The Strategic Value of the Quinoline Scaffold The quinoline ring system, a fusion of a benzene and a pyridine ring, is a cornerstone of medicinal chemistry.[1] Its rigid, planar structure and ability to eng...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of the Quinoline Scaffold

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a cornerstone of medicinal chemistry.[1] Its rigid, planar structure and ability to engage in various intermolecular interactions make it a "privileged scaffold" found in numerous natural alkaloids and synthetic therapeutic agents.[1][2] Quinoline derivatives have demonstrated a vast spectrum of pharmacological activities, including anticancer, antimalarial, antibacterial, anti-inflammatory, and anti-HIV properties.[1][3][4]

This guide focuses on a particularly valuable synthetic intermediate: 2,5-Dichloro-8-methylquinoline-3-carboxaldehyde . This molecule is engineered for synthetic versatility, featuring two distinct and orthogonally reactive sites: a highly reactive carboxaldehyde group at the C3 position and a chlorine atom at the C2 position activated for nucleophilic aromatic substitution (SNAr).[5][6] The additional chlorine at the C5 position and the methyl group at C8 provide further opportunities for steric and electronic tuning of final compounds. This dual reactivity allows for the systematic and efficient generation of large, diverse chemical libraries, making it an indispensable tool for researchers in drug discovery and development.

Physicochemical Properties & Safety

Handling this reagent requires adherence to strict laboratory safety protocols. The compound is harmful if swallowed and causes serious eye irritation. Always consult the latest Safety Data Sheet (SDS) before use and handle within a fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.[7]

Table 1: Properties and Safety Information for 2,5-Dichloro-8-methylquinoline-3-carboxaldehyde

PropertyValueReference
IUPAC Name 2,5-dichloro-8-methylquinoline-3-carbaldehyde-
Molecular Formula C₁₁H₇Cl₂NO[8] (modified)
Molecular Weight 239.09 g/mol -
CAS Number 948291-36-9
Appearance White to off-white solid[8]
Hazard Pictogram GHS07 (Exclamation Mark)
Signal Word Warning
Hazard Codes H302 (Harmful if swallowed), H319 (Causes serious eye irritation)
Precautionary Codes P305 + P351 + P338

Note: Precursors such as phosphorus oxychloride (POCl₃) and solvents like N,N-Dimethylformamide (DMF) and Dichloromethane (DCM) carry their own significant hazards and must be handled with extreme caution according to their respective SDSs.[9][10]

Synthesis Protocol: Accessing the Building Block

The most efficient and widely adopted method for synthesizing 2-chloroquinoline-3-carboxaldehydes is the Vilsmeier-Haack reaction.[6][11][12] This one-pot procedure involves the formylation and cyclization of an appropriate acetanilide using the Vilsmeier reagent, which is pre-formed from DMF and a chlorinating agent like POCl₃ or PCl₅.[13] The reaction is robust and allows for the introduction of various substituents on the quinoline core based on the choice of the starting acetanilide.

G cluster_start Starting Material cluster_reagents Vilsmeier-Haack Reagents cluster_product Product start N-(4-chloro-2-methylphenyl)acetamide reagents 1. POCl₃, DMF 2. Heat start->reagents Reaction product 2,5-Dichloro-8-methylquinoline-3-carboxaldehyde reagents->product Cyclization & Formylation

Caption: Vilsmeier-Haack synthesis workflow.

Protocol 3.1: Synthesis via Vilsmeier-Haack Reaction

This protocol is adapted from established procedures for analogous compounds.[8][14]

Materials:

  • N-(4-chloro-2-methylphenyl)acetamide (1 equivalent)

  • N,N-Dimethylformamide (DMF) (3 equivalents)

  • Phosphorus oxychloride (POCl₃) (7 equivalents)

  • Crushed ice and water

  • Ethyl acetate for recrystallization

Procedure:

  • Vilsmeier Reagent Formation: In a three-neck round-bottom flask equipped with a dropping funnel, magnetic stirrer, and nitrogen inlet, cool DMF (3 eq.) to 0 °C in an ice bath. Add POCl₃ (7 eq.) dropwise with vigorous stirring over 30 minutes, ensuring the temperature does not exceed 10 °C. The formation of the solid Vilsmeier reagent complex will be observed.

  • Reactant Addition: Once the addition is complete, add N-(4-chloro-2-methylphenyl)acetamide (1 eq.) portion-wise to the stirred mixture.

  • Reaction: After the addition, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction mixture to 80-90 °C and maintain for 10-16 hours.[14] Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: After completion, cool the reaction mixture to room temperature and carefully pour it onto a large beaker of crushed ice with stirring. This step is highly exothermic and should be performed slowly in a fume hood.

  • Isolation: Stir the resulting slurry for 30 minutes. The crude product will precipitate as a solid. Collect the solid by vacuum filtration and wash it thoroughly with cold water until the filtrate is neutral.

  • Purification: Dry the crude product. Recrystallize the solid from ethyl acetate to yield pure 2,5-Dichloro-8-methylquinoline-3-carboxaldehyde.[14]

Causality: The Vilsmeier-Haack reaction is chosen for its efficiency. POCl₃ activates DMF to form an electrophilic chloroiminium ion (the Vilsmeier reagent). This reagent then attacks the electron-rich aromatic ring of the acetanilide, leading to an intramolecular cyclization that, after hydrolysis during workup, yields the final formylated quinoline product.[11]

Core Applications & Reaction Protocols

The synthetic power of this building block lies in its two chemically distinct reactive handles.

Derivatization at the C3-Carboxaldehyde: Schiff Base Formation

The aldehyde group is an excellent electrophile, readily undergoing condensation reactions with primary amines to form Schiff bases (imines).[5] This reaction is fundamental in medicinal chemistry for generating analogs for Structure-Activity Relationship (SAR) studies, as it allows for the facile introduction of a wide variety of substituents.[15][16]

G start 2,5-Dichloro-8-methyl- quinoline-3-carboxaldehyde product Schiff Base Derivative start->product Condensation (e.g., EtOH, Acetic Acid cat.) amine Primary Amine (R-NH₂) amine->product

Caption: General scheme for Schiff base synthesis.

Protocol 4.1.1: Synthesis of a Schiff Base Derivative

Materials:

  • 2,5-Dichloro-8-methylquinoline-3-carboxaldehyde (1 equivalent)

  • Substituted primary amine (e.g., 4-nitroaniline) (1 equivalent)

  • Methanol or Ethanol

  • Glacial acetic acid (catalytic amount)

Procedure:

  • Dissolution: In a round-bottom flask, dissolve 2,5-Dichloro-8-methylquinoline-3-carboxaldehyde (1 eq.) in methanol (approx. 0.25 M solution).

  • Amine Addition: Add the primary amine (1 eq.) to the solution, followed by 3-5 drops of glacial acetic acid to catalyze the reaction.[16]

  • Reaction: Stir the mixture thoroughly and reflux for 1-4 hours.[16] Monitor the reaction by TLC until the starting aldehyde is consumed.

  • Isolation: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, collect it by vacuum filtration. If not, pour the mixture into ice-cold water to induce precipitation.[16]

  • Purification: Wash the collected solid with cold water and dry it. The crude Schiff base can be further purified by recrystallization from a suitable solvent like ethanol.

Causality: The acidic catalyst protonates the aldehyde's carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the primary amine. Subsequent dehydration leads to the formation of the stable C=N double bond of the imine.

Derivatization at the C2-Chlorine: Nucleophilic Aromatic Substitution (SNAr)

The chlorine atom at the C2 position is activated for SNAr by the electron-withdrawing effect of the nitrogen atom within the quinoline ring.[5] This allows for its displacement by a variety of nucleophiles (N-based, O-based, S-based), providing a powerful method for introducing diverse functionalities.[1]

G start 2,5-Dichloro-8-methyl- quinoline-3-carboxaldehyde product C2-Substituted Derivative start->product SNAr Reaction (e.g., Reflux, Base) nucleophile Nucleophile (e.g., R₂NH) nucleophile->product

Caption: General scheme for SNAr at the C2 position.

Protocol 4.2.1: SNAr with a Secondary Amine

This protocol is based on literature procedures for similar substrates.[1]

Materials:

  • 2,5-Dichloro-8-methylquinoline-3-carboxaldehyde (1 equivalent)

  • Secondary amine (e.g., morpholine) (1.2 equivalents)

  • Solvent (e.g., Isopropyl alcohol or DMF)

  • Base (e.g., K₂CO₃ or Et₃N) (optional, depends on nucleophile)

Procedure:

  • Setup: In a round-bottom flask, combine 2,5-Dichloro-8-methylquinoline-3-carboxaldehyde (1 eq.) and the secondary amine (1.2 eq.) in a suitable solvent like isopropyl alcohol.

  • Reaction: Reflux the mixture for 4-8 hours, monitoring by TLC for the disappearance of the starting material. For less reactive amines, a base like K₂CO₃ can be added to facilitate the reaction.

  • Workup: Cool the reaction mixture to room temperature. If a solid precipitates, filter and wash with cold solvent. Alternatively, remove the solvent under reduced pressure.

  • Purification: Purify the residue by column chromatography on silica gel or by recrystallization to obtain the pure C2-amino substituted product.

Bioactivity of Quinoline-3-Carboxaldehyde Derivatives

The true value of 2,5-Dichloro-8-methylquinoline-3-carboxaldehyde is realized in the biological activities of its derivatives. By applying the synthetic protocols described above, researchers have developed a multitude of compounds with significant therapeutic potential.[17][18]

Table 2: Examples of Biological Activities of Related Quinoline Derivatives

Derivative ClassSynthetic TransformationReported Biological ActivityReference
Schiff Bases Condensation with anilines/aminesAntibacterial, Antifungal, Anticancer[5][14][15]
Hydrazones Condensation with hydrazinesAntimicrobial, Antioxidant[5][19]
C2-Amino Substituted SNAr with aminesAntibacterial, Antifungal[1]
Fused Heterocycles Multi-step or multicomponent reactionsAnticancer, Anti-inflammatory[2][20]
Quinolin-2-ones Hydrolysis of C2-ClAnticancer[15]

These examples underscore the scaffold's capacity to generate potent bioactive molecules. The derivatives often function by intercalating with DNA, inhibiting key enzymes like DNA gyrase or topoisomerase, or disrupting cell migration and angiogenesis.[1][2][19]

Conclusion

2,5-Dichloro-8-methylquinoline-3-carboxaldehyde is a high-value, strategically designed building block for medicinal chemistry. Its dual reactive sites at the C2 and C3 positions provide a predictable and versatile platform for creating diverse libraries of novel compounds. The straightforward and robust protocols for its synthesis and derivatization empower researchers to efficiently explore chemical space in the search for next-generation therapeutics to address a wide range of diseases.

References

  • Journal of Chemistry. (n.d.). Synthesis and Biological Activity of Quinoline-2-Carboxylic Acid Aryl Esters and Amides. Hindawi. Retrieved from [Link]

  • Atmiya University. (n.d.). Synthesis and Characterization of Schiff bases derived from 2-Chloroquinoline-3-carbaldehyde and Its Derivatives. Retrieved from [Link]

  • Synthetic exploration of quinoline-3-carbaldehyde in N,N-dimethylformamide. (2024). RSC Advances, 14(1), 1-28. Retrieved from [Link]

  • Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. (2022). RSC Advances, 12(28), 17895-17919. Retrieved from [Link]

  • International Journal of Science and Research (IJSR). (n.d.). The Synthesis of 6-sustituted-2-chloroquinoline-3-carbaldehyde using Vilsmeier-Haack Reaction. Retrieved from [Link]

  • Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. (2018). RSC Advances, 8(12), 6236-6262. Retrieved from [Link]

  • Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. (2018). RSC Advances, 8(12), 6236-6262. Retrieved from [Link]

  • Huno, G. N., et al. (2022). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 27(15), 4984. Retrieved from [Link]

  • International Journal of Chemical Studies. (2016). Evaluation of Novel 2-Chloro Quinoline-3- Carbaldehyde derivatives. Retrieved from [Link]

  • 2-Chloro-8-methylquinoline-3-carbaldehyde. (2009). Acta Crystallographica Section E: Structure Reports Online, 65(11), o2722. Retrieved from [Link]

  • Abdel-Wahab, B. F., & Khidre, R. E. (2016). 2-Chloroquinoline-3-carbaldehyde II: Synthesis, Reactions, and Applications. Journal of Chemistry, 2016, 1-20. Retrieved from [Link]

  • ResearchGate. (n.d.). 2-Chloroquinoline-3-carbaldehydes: Synthesis and reactions (2012-2017). Retrieved from [Link]

  • Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction. (2022). Molecules, 27(21), 7431. Retrieved from [Link]

  • Semantic Scholar. (n.d.). 2-Chloroquinoline-3-carbaldehydes: synthesis and reactions (2012-2017). Retrieved from [Link]

  • Wikipedia. (n.d.). Vilsmeier–Haack reaction. Retrieved from [Link]

  • PubMed. (2014). Biological activities of quinoline derivatives. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Dichloromethane. Retrieved from [Link]

  • ResearchGate. (n.d.). Exploration of Synthetic Potential of Quinoline‐3‐Carbaldehydes. Retrieved from [Link]

  • Chemical Suppliers. (2025). SAFETY DATA SHEET DICHLOROMETHANE TECHNICAL. Retrieved from [Link]

  • ResearchGate. (n.d.). Biological Activities of Quinoline Derivatives. Retrieved from [Link]

  • International Journal of Chemical Studies. (2021). Synthesis of new Quinoline derivatives using Vilsmeier-Haack reagent: And its spectral characterizations. Retrieved from [Link]

  • OSHA. (n.d.). 1910.1052 App A - Substance Safety Data Sheet and Technical Guidelines for Methylene Chloride. Retrieved from [Link]

  • VelocityEHS. (2015). Dichloromethane (Methylene Chloride) Hazards & Safety Information. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Quinoline Derivatives in Modern Drug Discovery. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

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Method

Application Notes &amp; Protocols for the Synthesis of Novel Quinoline-Based Therapeutic Agents

Foreword: The Quinoline Scaffold - A Cornerstone in Medicinal Chemistry The quinoline ring system, a fusion of a benzene and a pyridine ring, is a privileged scaffold in the realm of therapeutic agent development.[1][2]...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Quinoline Scaffold - A Cornerstone in Medicinal Chemistry

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a privileged scaffold in the realm of therapeutic agent development.[1][2] Its structural rigidity and ability to be functionalized at various positions make it an exceptional building block for interacting with a multitude of biological targets.[3] Historically, quinoline-based compounds have been at the forefront of treating infectious diseases, with quinine and chloroquine being landmark antimalarial drugs.[1][4] The therapeutic landscape of quinolines has since expanded dramatically, encompassing anticancer, antimicrobial, anti-inflammatory, antiviral, and antihypertensive agents.[1][5][6][7]

This guide is designed for researchers, medicinal chemists, and drug development professionals. It moves beyond a simple recitation of synthetic procedures. Instead, it provides a deep dive into the causality of experimental choices, offering field-proven insights into the synthesis and characterization of novel quinoline derivatives. We will explore several foundational synthetic strategies, detailing not only the "how" but the critical "why" that underpins each step, ensuring that every protocol is a self-validating system for robust and reproducible results.

Foundational Synthetic Strategies for the Quinoline Core

The construction of the quinoline nucleus has been a subject of extensive research for over a century. Several classic "named reactions" remain pillars of quinoline synthesis, each offering unique advantages in terms of substrate scope and resulting substitution patterns.[8][9] Modern advancements have further refined these methods, often employing new catalysts or reaction conditions to improve yields and sustainability.[10][11][12]

Comparative Overview of Key Synthetic Routes

To aid in the selection of an appropriate synthetic strategy, the following table summarizes the most common and reliable methods for quinoline synthesis.

Reaction Name Primary Reactants Key Reagents/Conditions Resulting Quinoline Substitution Primary Advantages Key Limitations
Skraup Synthesis Aniline, GlycerolH₂SO₄, Oxidizing Agent (e.g., Nitrobenzene)Unsubstituted or substituted on the benzene ringSimple starting materials; good for parent quinolineHighly exothermic, often violent reaction; limited substitution control on pyridine ring
Doebner-von Miller Aniline, α,β-Unsaturated CarbonylAcid catalyst (e.g., HCl, H₂SO₄)Substituted on the pyridine ring (e.g., 2-methyl)More versatile than Skraup; allows for pyridine ring substitutionCan produce complex mixtures; mechanism can be intricate
Combes Synthesis Aniline, β-DiketoneAcid catalyst (e.g., H₂SO₄)Typically yields 2,4-disubstituted quinolinesGood for specific substitution patternsRequires β-diketone precursors
Friedländer Annulation o-Aminoaryl Aldehyde/Ketone, Carbonyl with α-methyleneAcid or Base catalystHighly versatile substitution on both ringsConvergent; excellent control over substitutionRequires pre-functionalized o-aminoaryl precursors
Gould-Jacobs Reaction Aniline, Alkoxymethylenemalonate esterHigh temperature (thermal cyclization)Yields 4-hydroxyquinoline-3-carboxylatesKey route to quinolone antibioticsHigh temperatures required; limited to specific aniline types

Detailed Protocols and Mechanistic Insights

This section provides step-by-step protocols for the most reliable and versatile methods of quinoline synthesis. The rationale behind critical steps is explained to empower the researcher to troubleshoot and adapt these methods.

The Skraup Synthesis: Crafting the Parent Ring

The Skraup synthesis is the archetypal method for producing quinoline itself.[13] It involves the reaction of aniline with glycerol, sulfuric acid, and an oxidizing agent.[4][14] The reaction is notoriously vigorous, a critical safety consideration that must be managed.[13][14]

Causality & Mechanism: The reaction's power lies in its in-situ generation of the key reactant, acrolein.

  • Dehydration: Concentrated sulfuric acid dehydrates glycerol to form the highly reactive α,β-unsaturated aldehyde, acrolein.[4][14]

  • Michael Addition: Aniline performs a conjugate (Michael) addition to acrolein.[4][14]

  • Cyclization: The acidic medium catalyzes the electrophilic cyclization of the resulting β-anilinopropionaldehyde onto the benzene ring, forming 1,2-dihydroquinoline.[14]

  • Oxidation: The oxidizing agent (e.g., nitrobenzene) abstracts a hydride, leading to the aromatic quinoline product.[4][14]

The diagram below illustrates this mechanistic pathway.

Skraup_Mechanism Glycerol Glycerol Acrolein Acrolein Glycerol->Acrolein H₂SO₄ -2H₂O Intermediate1 β-Anilinopropionaldehyde Acrolein->Intermediate1 Michael Addition Aniline Aniline Aniline->Intermediate1 Dihydroquinoline 1,2-Dihydroquinoline Intermediate1->Dihydroquinoline Acid-Catalyzed Cyclization Quinoline Quinoline Dihydroquinoline->Quinoline Oxidation (e.g., Nitrobenzene)

Caption: Mechanism of the Skraup Synthesis.

Experimental Protocol: Synthesis of Quinoline

  • Safety Precaution: This reaction is highly exothermic.[14] Conduct in a fume hood with a blast shield and have an ice bath ready for emergency cooling.

  • Reactor Setup: To a 1 L three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, add 24.5 g (0.26 mol) of aniline and 10 g of anhydrous ferrous sulfate (this moderates the reaction).[14]

  • Reagent Addition: While stirring, slowly add 40 g of concentrated sulfuric acid. The mixture will become hot. Allow it to cool slightly.

  • Glycerol Addition: Slowly and carefully add 74 g (0.8 mol) of glycerol to the mixture.

  • Initiation of Reaction: Heat the mixture gently on a heating mantle. The reaction is initiated when small bubbles appear. Immediately remove the heat source. The reaction will proceed vigorously. If it becomes too violent, use an ice bath to moderate it.

  • Reaction Completion: Once the initial vigorous reaction subsides, heat the mixture under reflux for 3 hours.

  • Work-up: Allow the mixture to cool to room temperature. Carefully dilute with 500 mL of water and then neutralize with a 40% sodium hydroxide solution until it is strongly alkaline.

  • Purification: Perform steam distillation to isolate the crude quinoline. The quinoline will co-distill with water. Separate the organic layer from the distillate, dry it over anhydrous potassium carbonate, and purify by vacuum distillation. The expected yield is 84-91%.[13]

The Combes Synthesis: A Route to 2,4-Disubstituted Quinolines

The Combes synthesis provides a direct route to 2,4-disubstituted quinolines by reacting an aniline with a β-diketone under acidic conditions.[8][15]

Causality & Mechanism: This synthesis is a powerful example of acid-catalyzed condensation and cyclization.

  • Enamine Formation: The aniline first condenses with one of the carbonyl groups of the β-diketone to form an enamine intermediate (a Schiff base tautomer).[8][15] This step is driven by the removal of water.

  • Cyclization: The strongly acidic medium (typically concentrated H₂SO₄) protonates the remaining carbonyl group, activating it for intramolecular electrophilic attack by the electron-rich enamine ring. This is the rate-determining annulation step.[15]

  • Dehydration: A final dehydration step aromatizes the ring, yielding the substituted quinoline product.[15]

Experimental Protocol: Synthesis of 2,4-Dimethylquinoline

  • Reactor Setup: In a 250 mL round-bottom flask, combine 9.3 g (0.1 mol) of aniline and 10 g (0.1 mol) of acetylacetone.

  • Initial Condensation (Optional Pre-step): For improved yield, the mixture can be gently warmed for 10-15 minutes to pre-form the enamine intermediate. A small amount of iodine can be used as a catalyst.

  • Cyclization: Cool the mixture in an ice bath. Slowly and with caution, add 50 mL of cold, concentrated sulfuric acid while stirring.

  • Reaction: Allow the mixture to stand at room temperature for 12 hours, then gently heat it on a water bath at 80°C for 1 hour.

  • Work-up: Pour the cooled reaction mixture onto 200 g of crushed ice. Carefully neutralize the solution with concentrated ammonium hydroxide until it is alkaline.

  • Purification: The 2,4-dimethylquinoline will separate as an oil. Extract the product with diethyl ether (3 x 50 mL). Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation.

The Gould-Jacobs Reaction: Gateway to Quinolones

The Gould-Jacobs reaction is of immense therapeutic importance as it provides the core structure for many quinolone antibiotics.[8][16][17] The reaction involves the condensation of an aniline with an alkoxymethylenemalonate ester, followed by a thermal cyclization.[17]

Causality & Mechanism: The reaction proceeds in distinct, temperature-dependent stages.

  • Condensation: Aniline attacks the β-position of the diethyl ethoxymethylenemalonate (DEEM), followed by the elimination of ethanol to form a stable anilidomethylenemalonate intermediate.[16][17] This step typically occurs at a lower temperature (~100-140°C).

  • Thermal Cyclization: High temperatures (often >250°C) are required to overcome the energy barrier for the 6-electron electrocyclization, which forms the quinoline ring.[17]

  • Tautomerization: The resulting product exists predominantly as the 4-hydroxyquinoline tautomer, which is more accurately named a 4-quinolone.

The workflow for this synthesis, particularly highlighting modern improvements, is shown below.

Gould_Jacobs_Workflow cluster_step1 Step 1: Condensation cluster_step2 Step 2: Cyclization cluster_step3 Step 3: Work-up & Purification Reactants Aniline + Diethyl Ethoxymethylenemalonate (DEEM) Heating Heat (e.g., Reflux in Ethanol or Microwave Irradiation for 7 min) Reactants->Heating Intermediate Anilidomethylenemalonate Intermediate Heating->Intermediate Cyclization Thermal Cyclization (e.g., Dowtherm A at 250°C or Eaton's Reagent) Intermediate->Cyclization Product Ethyl 4-hydroxyquinoline-3-carboxylate Cyclization->Product Cooling Cool and Precipitate Product->Cooling Filtration Filter and Wash (e.g., with ice-cold acetonitrile) Cooling->Filtration Analysis Characterize Product (HPLC-MS, NMR, IR) Filtration->Analysis

Caption: Modern workflow for the Gould-Jacobs Synthesis.

Experimental Protocol: Synthesis of Ethyl 4-hydroxyquinoline-3-carboxylate

  • Modern Approach: Microwave irradiation has been shown to dramatically reduce reaction times for the initial condensation step.[16][18][19]

  • Condensation (Microwave Method): In a 10 mL microwave vial, combine 1.86 g (0.02 mol) of aniline and 4.32 g (0.02 mol) of diethyl ethoxymethylenemalonate (DEEM).[18] Cap the vial and heat in a microwave synthesizer at 140°C for 7 minutes.

  • Cyclization: Transfer the resulting intermediate (a viscous oil) to a flask containing 20 mL of a high-boiling solvent like Dowtherm A. Heat the mixture to 250°C for 20-30 minutes.

  • Work-up: Allow the reaction mixture to cool to below 100°C and pour it into 100 mL of petroleum ether. The product will precipitate.

  • Purification: Collect the solid product by filtration, wash thoroughly with petroleum ether to remove the Dowtherm A, and dry under vacuum. The product is typically of high purity (>95%).[16]

Characterization of Synthesized Quinolines

Confirmation of the structure and purity of the synthesized quinoline derivatives is a critical, self-validating step. A combination of spectroscopic and spectrometric techniques is essential.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for structural elucidation. The aromatic protons of the quinoline ring typically appear in the δ 7.0–9.0 ppm range in the ¹H NMR spectrum.[20] The specific splitting patterns and chemical shifts are diagnostic of the substitution pattern.

  • Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying key functional groups. For example, in the Gould-Jacobs product, a broad peak around 3000-3400 cm⁻¹ would indicate the O-H or N-H stretch of the 4-quinolone tautomer, while a strong absorption around 1650-1700 cm⁻¹ would correspond to the C=O stretch.[20]

  • Mass Spectrometry (MS): MS provides the molecular weight of the compound, confirming the elemental composition.[20][21] The fragmentation pattern can also offer structural clues.

  • High-Performance Liquid Chromatography (HPLC): HPLC is used to assess the purity of the final compound. A single sharp peak indicates a high degree of purity.

This multi-faceted analytical approach ensures the identity and quality of the synthesized therapeutic agents, which is a cornerstone of trustworthy and reproducible drug development research.

References

  • Thakur, G. S., Gupta, A. K., & Jain, S. K. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. [Link]

  • Gueddouda, N. M., et al. (2024). Benzimidazole-Quinoline Hybrids: Synthesis and Antimicrobial Properties. MDPI. [Link]

  • Preparation and Properties of Quinoline. (n.d.). [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of quinolines. [Link]

  • Synthesis, Reactions and Medicinal Uses of Quinoline. (n.d.). Pharmaguideline. [Link]

  • Ajani, O. O., et al. (2022). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. RSC Advances. [Link]

  • Kumar, S., et al. (2016). Medicinal chemistry of quinolines as emerging anti-inflammatory agents: an overview. Mini reviews in medicinal chemistry. [Link]

  • Verma, A., et al. (2014). Comprehensive review on current developments of quinoline-based anticancer agents. Bioorganic & medicinal chemistry. [Link]

  • Abonia, R., et al. (2021). Quinoline: An Attractive Scaffold in Drug Design. Current medicinal chemistry. [Link]

  • Al-Amiery, A. A., et al. (2012). Synthesis and Characterization of New Quinoline-2-ones Derived from Triazine Derivatives. International Journal of Drug Design and Discovery. [Link]

  • Klumpp, D. A., et al. (2020). Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. MDPI. [Link]

  • Ajani, O. O., et al. (2022). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. PubMed Central. [Link]

  • Singh, R. K., et al. (2022). Quinoline derivative and their pharmacological & medicinal potential. ScienceScholar. [Link]

  • Biotage. (n.d.). Gould-Jacobs Quinoline-forming Reaction. [Link]

  • Wikipedia. (n.d.). Combes quinoline synthesis. [Link]

  • Ademosun, O. T., et al. (2023). Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine. Frontiers in Chemistry. [Link]

  • Reddy, C. K., et al. (2010). Diversity-Oriented Synthesis of Quinolines via Friedländer Annulation Reaction under Mild Catalytic Conditions. ACS Publications. [Link]

  • ResearchGate. (2018). What is the complete procedure for Doebner-von miller reaction?. [Link]

  • Bahrami, K., & Ghorbani-Vaghei, R. (2014). Recent advances in the synthesis of quinolines: a review. RSC Publishing. [Link]

  • Kumar, A., et al. (2022). Quinoline-derivatives as privileged scaffolds for medicinal and pharmaceutical chemists: A comprehensive review. PubMed. [Link]

  • Navarrete-Vázquez, G., et al. (2011). Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent. MDPI. [Link]

  • Sreevidya, K. S., & Jayarajan, R. (2015). Synthesis and characterization of some quinoline based bisphenols as sensing agents. Der Pharma Chemica. [Link]

  • Cambridge University Press & Assessment. (2012). Combes Quinoline Synthesis (Chapter 16). [Link]

  • Ademosun, O. T., et al. (2023). Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine. PubMed Central. [Link]

  • ResearchGate. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. [Link]

  • Taylor & Francis Online. (2018). Synthesis of Quinoline Derivatives via the Friedländer Annulation Using a Sulfonic Acid Functionalized Liquid Acid as Dual Solvent-Catalyst. [Link]

  • ACS Publications. (1985). Mechanism of the Skraup and Doebner-von Miller quinoline syntheses. [Link]

  • ResearchGate. (2019). Synthesis, Characterization, and DFT Calculations of Quinoline and Quinazoline Derivatives. [Link]

  • ResearchGate. (2023). Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. [Link]

  • PubMed. (2010). Diversity-oriented Synthesis of Quinolines via Friedländer Annulation Reaction Under Mild Catalytic Conditions. [Link]

  • Wikipedia. (n.d.). Quinoline. [Link]

  • Asian Journal of Chemistry. (2015). Microwave Assisted Gould-Jacobs Reaction for Synthesis of 3-Acetyl-4-hydroxyquinoline Derivatives. [Link]

  • Doebner-von Miller Synthesis. (n.d.). [Link]

  • ResearchGate. (2013). Synthesis of Quinolines via Friedlaender Reaction in Water and under Catalyst-Free Conditions. [Link]

  • PubMed. (1983). On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Vilsmeier-Haack Reaction for Quinoline Synthesis

From the desk of the Senior Application Scientist Welcome to the technical support center for the Vilsmeier-Haack reaction, specifically tailored for its application in quinoline synthesis. This guide is designed for res...

Author: BenchChem Technical Support Team. Date: February 2026

From the desk of the Senior Application Scientist

Welcome to the technical support center for the Vilsmeier-Haack reaction, specifically tailored for its application in quinoline synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who are utilizing this powerful transformation to construct functionalized quinoline scaffolds. Our goal is to move beyond simple protocols and provide a deeper understanding of the reaction's nuances, enabling you to troubleshoot problems effectively and optimize your conditions for maximal yield and purity.

The synthesis of 2-chloro-3-formylquinolines from N-arylacetamides via Vilsmeier-Haack cyclization is a robust and widely used method. However, like any complex organic transformation, its success is highly dependent on a careful interplay of substrate electronics, reagent stoichiometry, and reaction parameters. This center is structured to address the common challenges and questions that arise during these experiments.

Section 1: The Core Mechanism - A Causal Overview

Understanding the reaction mechanism is fundamental to effective troubleshooting. The Vilsmeier-Haack synthesis of quinolines is not a simple formylation but a tandem reaction involving the formation of the Vilsmeier reagent, a double electrophilic substitution/addition onto the N-arylacetamide, and a subsequent intramolecular cyclization.

The process begins with the reaction between N,N-Dimethylformamide (DMF) and an activating agent, most commonly phosphorus oxychloride (POCl₃), to form the highly electrophilic chloroiminium salt known as the Vilsmeier reagent .[1] This reagent is the key electrophile that drives the subsequent transformation of the N-arylacetamide into the quinoline core.

Vilsmeier_Mechanism cluster_reagent_formation Stage 1: Vilsmeier Reagent Formation cluster_cyclization Stage 2: Acetanilide Cyclization DMF DMF Vilsmeier Vilsmeier Reagent (Chloroiminium Salt) DMF->Vilsmeier Reacts with POCl3 POCl₃ POCl3->Vilsmeier Acetanilide N-Arylacetamide (Substrate) Intermediate Iminium Intermediate Acetanilide->Intermediate Electrophilic Attack Cyclized Cyclized Intermediate Intermediate->Cyclized Intramolecular Cyclization Product 2-Chloro-3-Formylquinoline Cyclized->Product Dehydration & Aromatization Vilsmeier_ref Vilsmeier Reagent Vilsmeier_ref->Intermediate

Caption: General workflow of the Vilsmeier-Haack quinoline synthesis.

Section 2: Troubleshooting Guide

This section addresses the most common issues encountered during the reaction in a practical question-and-answer format.

Question: Why is my reaction yield consistently low or zero?

A low or non-existent yield is the most frequent problem. A systematic diagnosis is key.

Answer: This issue can typically be traced back to one of three areas: reagent integrity, substrate reactivity, or reaction conditions.

1. Reagent Integrity:

  • Vilsmeier Reagent Decomposition: The Vilsmeier reagent is moisture-sensitive. POCl₃, in particular, hydrolyzes rapidly. Ensure you are using a fresh bottle of POCl₃ or one that has been stored under anhydrous conditions. The DMF should also be anhydrous.

  • Causality: Moisture consumes the POCl₃, preventing the formation of the active chloroiminium electrophile. This is the most common cause of reaction failure.

2. Substrate Reactivity:

  • Electron-Withdrawing Groups (EWGs): The Vilsmeier-Haack reaction is an electrophilic aromatic substitution. Strong EWGs (like -NO₂) on the acetanilide ring deactivate it, often preventing the reaction entirely.

  • Electron-Donating Groups (EDGs): Conversely, EDGs (-OCH₃, -CH₃) activate the ring, leading to higher yields and faster reactions. Acetanilides with EDGs at the meta position are particularly effective as they direct the cyclization favorably.

3. Reaction Conditions:

  • Temperature Control: The initial formation of the Vilsmeier reagent is exothermic and should be performed at low temperatures (0-5 °C) to prevent degradation. However, the subsequent cyclization step requires significant thermal energy, typically heating to 80-90 °C for several hours.[2] Insufficient heating will result in an incomplete reaction.

  • Stoichiometry: A significant excess of the Vilsmeier reagent is often necessary. Molar ratios of POCl₃ to the acetanilide substrate can be as high as 12:1 to achieve maximum yield.

Troubleshooting_Workflow start Problem: Low or No Yield check_reagents 1. Verify Reagent Quality start->check_reagents check_substrate 2. Analyze Substrate start->check_substrate check_conditions 3. Review Conditions start->check_conditions reagent_q1 Is POCl₃ fresh and stored under N₂? check_reagents->reagent_q1 substrate_q1 Does acetanilide have strong EWGs (e.g., -NO₂)? check_substrate->substrate_q1 conditions_q1 Was Vilsmeier reagent formed at 0-5 °C? check_conditions->conditions_q1 reagent_a1_no Action: Use a new, an unopened bottle of POCl₃. reagent_q1->reagent_a1_no No reagent_q2 Is DMF anhydrous? reagent_q1->reagent_q2 Yes reagent_a2_no Action: Use dry DMF over molecular sieves. reagent_q2->reagent_a2_no No substrate_a1_yes Result: Reaction is likely to fail. Consider alternative synthetic routes. substrate_q1->substrate_a1_yes Yes conditions_a1_no Action: Repeat with strict temperature control during POCl₃ addition. conditions_q1->conditions_a1_no No conditions_q2 Was reaction heated sufficiently (e.g., 80-90 °C)? conditions_q1->conditions_q2 Yes conditions_a2_no Action: Increase temperature and/or reaction time. conditions_q2->conditions_a2_no No conditions_q3 Is the POCl₃:Substrate ratio high enough (>5:1)? conditions_q2->conditions_q3 Yes conditions_a3_no Action: Increase molar equivalents of POCl₃. conditions_q3->conditions_a3_no No

Caption: A diagnostic workflow for troubleshooting low-yield reactions.

Question: My reaction mixture turned dark and I isolated a complex mixture of products. What happened?

Answer: The formation of a dark, tar-like substance indicates decomposition or polymerization, which can happen if the reaction temperature is not properly controlled.

  • Exothermic Reagent Formation: The initial reaction between DMF and POCl₃ is highly exothermic. If POCl₃ is added too quickly or without adequate cooling, localized heating can degrade the forming Vilsmeier reagent, leading to side products.

  • Overheating During Cyclization: While heating is required for the cyclization, excessive temperatures (>100-110 °C) or prolonged heating times can cause decomposition of the acetanilide substrate or the quinoline product. This is particularly true for highly activated substrates.

  • Solution: Always add POCl₃ dropwise to DMF in an ice bath (0-5 °C). When heating the reaction for cyclization, use an oil bath with a temperature controller and monitor the reaction progress by TLC to avoid unnecessary heating after the reaction is complete.[3]

Question: The workup procedure is difficult. After pouring the reaction mixture onto ice, I get an oily substance instead of a solid precipitate. How can I improve product isolation?

Answer: This is a common issue, especially with quinolines that have alkyl or other non-polar substituents.

  • Ensure Complete Quench and Neutralization: The initial quench in ice-cold water hydrolyzes the intermediate iminium species to the final formyl group and neutralizes excess reagents.[2] After the initial quench, the solution will be highly acidic. You must carefully neutralize it, typically with a base like sodium carbonate or sodium hydroxide solution, until it is slightly basic (pH 8-9).[4] This ensures the quinoline product is in its free base form, which is generally less soluble in water.

  • Extraction: If a solid does not precipitate upon neutralization, the product is likely soluble or liquid under these conditions. Instead of filtration, perform an extraction with a suitable organic solvent like dichloromethane (DCM) or ethyl acetate.[5] Wash the organic layer with water and brine, dry it over sodium sulfate, and concentrate it in vacuo.

  • Purification: The crude product, whether isolated by filtration or extraction, will almost always require purification by column chromatography or recrystallization to remove baseline impurities and any unreacted starting material.[2][4][5]

Section 3: Optimization Strategies & FAQs

How can I proactively optimize my reaction for the best possible yield?

Answer: Systematic optimization should focus on key variables. The table below summarizes the most critical parameters and their impact on the reaction outcome.

ParameterEffect on Reaction & CausalityRecommended Starting PointSource(s)
Substrate Electronics EDGs on the acetanilide ring accelerate the reaction by increasing nucleophilicity. EWGs decelerate or inhibit it. The meta position for EDGs is often optimal for regioselectivity.Start with m-methoxyacetanilide for methodology development.
POCl₃ Stoichiometry A large excess is required to drive the reaction to completion. It acts as both a reagent and a dehydrating agent.5-12 molar equivalents relative to the acetanilide.
Reaction Temperature Low temperature (0-5 °C) is critical for reagent formation. High temperature (80-90 °C) is necessary for the cyclization step.Form reagent at 0 °C; run cyclization at 90 °C.[2]
Reaction Time Highly substrate-dependent. Activated substrates may react in 1-4 hours, while less reactive ones may require 8-10 hours or more.Monitor by TLC every 1-2 hours after reaching reflux temperature.[2][3]
Workup pH Neutralization to a slightly basic pH (8-9) is crucial for precipitating the free base of the quinoline product.Use Na₂CO₃ solution and test with pH paper.[4]
Frequently Asked Questions (FAQs)
  • Q: Can I use other Vilsmeier reagents besides POCl₃/DMF?

    • A: Yes, other reagents like oxalyl chloride/DMF or thionyl chloride/DMF can also form the Vilsmeier reagent. Phosgene and its derivatives are also used. However, POCl₃ is the most common, cost-effective, and generally effective choice for this specific transformation.[6] Novel methods using phthaloyl dichloride have also been explored for a greener approach.[7]

  • Q: Is it possible to perform this reaction under microwave irradiation?

    • A: Yes, microwave-assisted synthesis has been successfully applied to the Vilsmeier-Haack reaction.[4] It can dramatically reduce reaction times and, in some cases, improve yields by providing efficient and uniform heating.[4][6]

  • Q: What are the primary safety concerns?

    • A: POCl₃ is highly corrosive, toxic, and reacts violently with water. The reaction should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn. The initial addition of POCl₃ to DMF is highly exothermic and must be controlled with an ice bath to prevent splashing and uncontrolled reaction rates.

Section 4: Experimental Protocols

Protocol 1: Standard Synthesis of 2-chloro-6-methoxy-3-formylquinoline

This protocol is a representative example for an activated substrate.

Materials:

  • 4-Methoxyacetanilide

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Ice

Procedure:

  • In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add anhydrous DMF (15 mL).

  • Cool the flask to 0 °C in an ice-water bath.

  • Slowly add POCl₃ (5.5 mL, ~60 mmol) dropwise via the dropping funnel over 30 minutes. Ensure the internal temperature does not exceed 10 °C.

  • After the addition is complete, remove the ice bath and stir the mixture at room temperature for 30 minutes. The solution should be a pale yellow or colorless Vilsmeier reagent.

  • Add 4-methoxyacetanilide (1.65 g, 10 mmol) to the flask in one portion.

  • Heat the reaction mixture to 90 °C using an oil bath and maintain this temperature for 4 hours. Monitor the reaction's progress using TLC (e.g., 3:7 Ethyl Acetate:Hexane).

  • After completion, cool the reaction mixture to room temperature.

  • Carefully and slowly pour the reaction mixture into a beaker containing 200 g of crushed ice with vigorous stirring.

  • Neutralize the acidic solution by slowly adding saturated sodium bicarbonate solution until the pH is ~8. A precipitate should form.

  • Stir the slurry for 30 minutes, then collect the solid product by vacuum filtration.

  • Wash the solid with copious amounts of cold water and dry it under vacuum.

  • Purify the crude product by recrystallization from ethanol or by column chromatography to yield the pure 2-chloro-6-methoxy-3-formylquinoline.

Protocol 2: Systematic Optimization of Reaction Time

This protocol describes how to determine the optimal heating time for a new substrate.

  • Set up the reaction as described in Protocol 1 up to step 5.

  • Once the reaction mixture reaches the target temperature (e.g., 90 °C), take an initial sample (T=0) by withdrawing a small aliquot (~0.1 mL) with a glass pipette.

  • Quench the aliquot in a vial containing ice water and a small amount of DCM and sodium bicarbonate. Shake, and spot the DCM layer on a TLC plate.

  • Repeat this sampling procedure every hour for the duration of the experiment (e.g., 8-10 hours).

  • Develop the TLC plates in an appropriate solvent system. Visualize the spots under UV light.

  • The optimal reaction time is the point at which the starting material spot has been completely consumed and the product spot intensity is at its maximum, before the appearance of significant degradation products (streaking or new spots at the baseline).

References

  • Patel, H. V., et al. (2021). Synthesis of new Quinoline derivatives using Vilsmeier-Haack reagent: And its spectral characterizations. International Journal of Chemical Studies. [Link]

  • Mogilaiah, K., et al. (2004). Vilsmeier-Haack reagent: A facile synthesis of 2-chloro-3-formylquinolines from N-arylacetamides and transformation. Indian Journal of Chemistry - Section B. [Link]

  • Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Chemistry Steps. [Link]

  • Moodley, M. K., et al. (2014). Vilsmeier-Haack reaction: A manifest protocol to synthesise bisquinoline. DUT Open Scholar. [Link]

  • Chahal, M., et al. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances. [Link]

  • Ali, H. (2020). How can i do Vilsemier-Haack reaction for Quinoline Synthesis? ResearchGate. [Link]

  • Patel, H. V., & Patel, N. C. (2016). Synthesis and characterisation of substituted quinoline by Vilsmeier-Haack reagent. International Journal of Chemical Studies. [Link]

  • Rajput, A. S., & Yadav, M. R. (n.d.). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. World Journal of Pharmaceutical Research. [Link]

  • Organic Syntheses. (n.d.). Organic Syntheses Procedure. [Link]

  • Abdel-Aziem, A., et al. (2018). Novel Synthetic Method for the Vilsmeier-Haack Reagent and Green Routes to Acid Chlorides, Alkyl Formates, and Alkyl Chlorides. Scientific Research Publishing. [Link]

Sources

Optimization

Technical Support Center: Synthesis of 2-Chloro-3-formylquinolines

Welcome to the technical support center for the synthesis of 2-chloro-3-formylquinolines. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile synthet...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-chloro-3-formylquinolines. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile synthetic intermediate. Here, we address common challenges, delve into the causality of side reactions, and provide field-proven troubleshooting strategies to optimize your experimental outcomes.

Troubleshooting Guide: Navigating Common Experimental Hurdles

This section is structured in a question-and-answer format to directly address specific issues you may encounter during the synthesis of 2-chloro-3-formylquinolines, primarily via the Vilsmeier-Haack reaction of N-arylacetamides.

Issue 1: Low or No Yield of the Desired Product

Question: I am not getting the expected yield of 2-chloro-3-formylquinoline. What are the likely causes and how can I improve it?

Answer:

Low or no yield in this synthesis is a common issue that can often be traced back to several key factors, primarily related to the reactivity of your starting material and the reaction conditions.

Causality and Explanation:

The Vilsmeier-Haack cyclization is an electrophilic aromatic substitution reaction. The success of the reaction is highly dependent on the nucleophilicity of the N-arylacetamide.

  • Substituent Effects: The electronic nature of the substituents on the N-arylacetamide ring plays a crucial role. Electron-donating groups (EDGs) such as methoxy (-OCH₃) or methyl (-CH₃) at the meta position of the acetanilide facilitate the cyclization, leading to higher yields and shorter reaction times. Conversely, electron-withdrawing groups (EWGs) like nitro (-NO₂) or halides (-Cl, -Br) deactivate the aromatic ring, making the electrophilic attack by the Vilsmeier reagent more difficult and resulting in poor to no yield. In fact, nitroacetanilides often fail to yield any quinoline product under these conditions.[1]

  • Reagent Stoichiometry: The molar ratio of phosphorus oxychloride (POCl₃) to the acetanilide is critical. An insufficient amount of POCl₃ will lead to incomplete conversion, while a large excess can sometimes promote side reactions. Optimization studies have shown that a significant molar excess of POCl₃ (e.g., 12 equivalents) can maximize the yield for certain substrates.[1]

  • Temperature Control: The reaction is typically biphasic in terms of temperature. The initial formation of the Vilsmeier reagent (from POCl₃ and DMF) is exothermic and should be performed at low temperatures (0-5 °C) to prevent its decomposition.[1] The subsequent cyclization step requires heating, often to around 80-90 °C, to drive the reaction to completion.[1] Inadequate heating can result in incomplete reaction.

Troubleshooting Protocol:

  • Assess Your Substrate: If your N-arylacetamide possesses strong electron-withdrawing groups, consider alternative synthetic routes or be prepared for significantly lower yields.

  • Optimize POCl₃ Stoichiometry: If you are experiencing low conversion, consider a systematic increase in the molar equivalents of POCl₃. A good starting point is a 3-5 fold excess, which can be incrementally increased.

  • Verify Temperature Regimen: Ensure that the initial Vilsmeier reagent formation is conducted at a low temperature before the addition of the acetanilide. Subsequently, confirm that the reaction mixture is heated to the optimal temperature (typically 80-90 °C) for a sufficient duration (4-12 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).[1][2]

  • Reagent Quality: Use freshly distilled or high-purity POCl₃ and dry DMF. Moisture can quench the Vilsmeier reagent and lead to lower yields.

Issue 2: Formation of a White/Yellow Precipitate During Workup That Is Not the Product

Question: After quenching the reaction with ice and basifying, I get a significant amount of a precipitate that is not my desired 2-chloro-3-formylquinoline. What is this, and how can I prevent its formation?

Answer:

This is a very common observation, and the precipitate is most likely the hydrolyzed byproduct, 2-hydroxy-3-formylquinoline (also known as 2-quinolone-3-carbaldehyde).

Causality and Explanation:

The 2-chloro group of the quinoline ring is susceptible to nucleophilic substitution, particularly under harsh pH conditions. During the workup, if a strong base like sodium hydroxide (NaOH) is used to reach a high pH (e.g., pH 14), the hydroxide ions can displace the chloride, leading to the formation of the corresponding 2-hydroxyquinoline.[3] This side product is often less soluble than the chloro-derivative and precipitates out of the aqueous solution.

Troubleshooting Workflow:

G start Reaction Complete quench Quench with Crushed Ice start->quench basify Basification Step quench->basify strong_base High pH (e.g., NaOH to pH > 10) basify->strong_base Incorrect mild_base Controlled pH (e.g., NaHCO3 to pH 6-7) basify->mild_base Recommended hydrolysis Formation of 2-hydroxy-3-formylquinoline strong_base->hydrolysis product Precipitation of 2-chloro-3-formylquinoline mild_base->product purification_issue Difficult Purification hydrolysis->purification_issue

Caption: Troubleshooting workflow for workup and basification.

Mitigation Strategy:

  • Controlled Basification: Avoid using strong bases like NaOH to reach a high pH. Instead, use a milder base such as sodium bicarbonate (NaHCO₃) or sodium acetate to adjust the pH to a neutral or slightly basic range (pH 6-8).[3] This minimizes the concentration of hydroxide ions and reduces the rate of nucleophilic substitution.

  • Temperature of Quenching: Pouring the hot reaction mixture directly onto crushed ice can sometimes be beneficial for immediate precipitation of the product before significant hydrolysis can occur.[3] However, this should be done with caution.

  • Extraction: If the product does not precipitate cleanly, it can be extracted with an organic solvent like dichloromethane (DCM) or ethyl acetate after neutralization. The organic layer can then be washed with water and brine to remove inorganic salts.

Issue 3: Product Is an Oily Residue or an Impure Solid of Inconsistent Color

Question: My final product is a dark, oily substance, or a mixture of a yellow and orange powder, and the NMR spectrum shows multiple compounds. How can I improve the purity?

Answer:

The formation of colored impurities and oily products is often a result of side reactions, incomplete reaction, or degradation. Effective purification is key to obtaining the desired 2-chloro-3-formylquinoline.

Causality and Explanation:

  • Colored Byproducts: The dark coloration can arise from the decomposition of the Vilsmeier reagent, especially if the initial formation is not kept cold, or from polymerization of the starting material or product under the acidic and high-temperature reaction conditions.

  • Mixture of Solids: The presence of different colored solids, as described by some researchers, can be due to a mixture of the desired product and side products like the 2-hydroxy derivative.[3]

  • Cannizzaro Reaction: If the workup conditions are strongly basic and involve an alcohol (e.g., if methanol is used for recrystallization from a basic aqueous mixture), the aldehyde product can undergo a Cannizzaro reaction. This disproportionation reaction would lead to the formation of the corresponding alcohol (2-chloroquinolin-3-yl)methanol and carboxylic acid (2-chloroquinoline-3-carboxylic acid). If methoxide is present, this can be further complicated by substitution at the 2-position.[4]

Purification Protocols:

Method Procedure Advantages Disadvantages
Recrystallization The crude product can often be recrystallized from solvents like ethanol, acetonitrile, or a mixture of ethyl acetate and hexane.[5]Effective for removing minor impurities if a suitable solvent is found.May not be effective for separating mixtures of closely related compounds (e.g., chloro- and hydroxy-derivatives). Can lead to significant product loss.
Column Chromatography This is a highly effective method for purifying the product from various side products. A typical stationary phase is silica gel, with an eluent system of ethyl acetate and hexane.[1][4]Provides high purity product. Can separate closely related compounds.More time-consuming and requires larger volumes of solvent compared to recrystallization.

Step-by-Step Column Chromatography Protocol:

  • Prepare the Column: Pack a glass column with silica gel as a slurry in a non-polar solvent (e.g., hexane).

  • Load the Sample: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., DCM or the eluent mixture) and adsorb it onto a small amount of silica gel. Carefully add this to the top of the column.

  • Elution: Begin eluting with a non-polar solvent system (e.g., 9:1 hexane:ethyl acetate) and gradually increase the polarity.

  • Monitoring: Monitor the separation using TLC to identify the fractions containing the pure product.

  • Combine and Evaporate: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified 2-chloro-3-formylquinoline.

Frequently Asked Questions (FAQs)

Q1: What is the Vilsmeier-Haack reagent and how is it formed?

The Vilsmeier-Haack reagent is an electrophilic chloroiminium salt, which is the active species in this reaction. It is formed in situ from the reaction of N,N-dimethylformamide (DMF) with an acid chloride, most commonly phosphorus oxychloride (POCl₃).[6][7]

G cluster_product DMF DMF Plus1 + POCl3 POCl3 Arrow1 -> POCl3->Arrow1 Vilsmeier Vilsmeier Reagent (Chloroiminium salt) Arrow1->Vilsmeier

Caption: Formation of the Vilsmeier reagent.

Q2: Can I use other amides besides DMF?

Yes, other N,N-disubstituted amides can be used, which will result in the introduction of a different acyl group. For example, using N,N-dimethylacetamide (DMA) would lead to an acetylation rather than a formylation.[8]

Q3: Is it necessary to perform the reaction under an inert atmosphere?

While not always strictly necessary, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) is good practice. POCl₃ and the Vilsmeier reagent are sensitive to moisture, and excluding atmospheric water can help to ensure higher yields and fewer side reactions.

Q4: The reaction mixture turns dark red/brown upon heating. Is this normal?

Yes, a change in color to yellow, orange, or even dark brown is commonly observed upon heating the reaction mixture.[3] While this color change can be an indicator that the reaction is proceeding, it is not a reliable measure of reaction completion or yield. It is always best to monitor the reaction progress using an analytical technique like TLC.[3]

Q5: What is the mechanism of the cyclization reaction?

The synthesis of 2-chloro-3-formylquinolines from N-arylacetamides via the Vilsmeier-Haack reaction is a multi-step process. In essence, it involves a double formylation of the acetanilide, followed by an intramolecular cyclization and subsequent elimination to yield the final product.

References

  • Ali, M. M., Rajanna, K. C., & Prakash, P. K. S. (2001).
  • ResearchGate. (2019). Vilsemier-Haack reaction for preparation of 2-chloro-3-formyl quinoline? [Online discussion]. Available at: [Link]

  • Kataky, J. C. S., & Sarma, J. C. (1987). A facile synthesis of 2-chloro-3-formylquinolines from N-arylacetamides and transformation. Indian Journal of Chemistry, Section B: Organic Chemistry Including Medicinal Chemistry, 26(6), 570-571.
  • Tekale, A. S., Mukhedker, S. S., & Shaikh, S. A. L. (2015). Synthesis and characterisation of substituted quinoline by Vilsmeier-Haack reagent. International Journal of Chemical Studies, 3(4), 21-24.
  • Nagarapu, L., et al. (2007). Cannizzaro reaction of 2-chloro-3-formylquinolines and its synthetic utility for 2-acetylfuro[2,3-b]quinolines. Journal of Chemical Sciences, 119(5), 493-498.
  • El-Dean, A. M. K., et al. (2018).
  • Mogilaiah, K., & Reddy, Ch. S. (2005). Vilsmeier—Haack Reagent: A Facile Synthesis of 2-Chloro-3-formylquinolines from N-Arylacetamides and Transformation into Different Functionalities.
  • Rajanna, K. C., et al. (2019). Vilsmeier-Haack Transformations under Non Classical Conditions. Journal of Applicable Chemistry, 8(6), 2535-2541.
  • Roohia, L., Afghan, A., & Baradarani, M. M. (2013). Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7-phenoxy-3H-indol-2-yl)-3-(dimethylamino)acrylaldehyde. Current Chemistry Letters, 2(4), 187-194.
  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • NROChemistry. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Purification of 2,5-Dichloro-8-methylquinoline-3-carboxaldehyde

This technical guide provides troubleshooting strategies and answers to frequently asked questions regarding the purification of 2,5-Dichloro-8-methylquinoline-3-carboxaldehyde. This document is intended for researchers,...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides troubleshooting strategies and answers to frequently asked questions regarding the purification of 2,5-Dichloro-8-methylquinoline-3-carboxaldehyde. This document is intended for researchers, scientists, and professionals in the field of drug development who are working with this and structurally related compounds.

Introduction

2,5-Dichloro-8-methylquinoline-3-carboxaldehyde is a halogenated heterocyclic aldehyde with potential applications as a building block in medicinal chemistry. The purity of this compound is critical for subsequent synthetic steps and for ensuring the integrity of biological screening data. The Vilsmeier-Haack reaction is a common and efficient method for the synthesis of 2-chloroquinoline-3-carbaldehydes from the corresponding acetanilides.[1] However, this reaction can present several purification challenges. This guide will address these challenges in a practical, question-and-answer format.

Troubleshooting Guide

Q1: My crude product is a dark, oily residue after the Vilsmeier-Haack reaction work-up. How do I proceed?

A1: An oily or resinous crude product is a common issue, often due to the presence of residual Vilsmeier reagent, starting materials, or polymeric byproducts.

  • Initial Work-up: Ensure the reaction mixture is thoroughly quenched with ice-cold water or a mild base like sodium bicarbonate solution to neutralize any remaining acidic reagents.[2] Extraction with a suitable organic solvent (e.g., dichloromethane, ethyl acetate) should follow.

  • Aqueous Washes: Multiple washes of the organic layer with water and brine are crucial to remove water-soluble impurities like DMF and salts.

  • Solvent Removal: After drying the organic layer (e.g., over anhydrous Na2SO4 or MgSO4), carefully remove the solvent under reduced pressure. Avoid excessive heat, as it can promote degradation.

  • Trituration: If an oil persists, try triturating it with a non-polar solvent like hexane or a mixture of hexane and ethyl acetate. This can often induce crystallization or precipitate the desired product, leaving impurities in the solvent.

Q2: I'm observing a persistent colored impurity in my product, even after initial purification attempts. What is its likely identity and how can I remove it?

A2: Colored impurities in quinoline synthesis can arise from various sources, including starting material impurities and side reactions.

  • Potential Source: The color may be due to unreacted anilines or their oxidation products.

  • Activated Charcoal Treatment: Dissolve the crude product in a suitable hot solvent (for recrystallization) and add a small amount of activated charcoal. Heat the mixture for a short period, then filter it hot through a pad of celite to remove the charcoal and adsorbed impurities. Be aware that charcoal can also adsorb some of your product, so use it judiciously.

  • Column Chromatography: If the impurity is not removed by charcoal, column chromatography is the next logical step. A gradient elution, starting with a non-polar solvent system and gradually increasing the polarity, can effectively separate colored impurities.

Q3: During column chromatography, my product is co-eluting with an impurity. How can I improve the separation?

A3: Co-elution is a common challenge in chromatography. Here are several strategies to improve separation:

  • Solvent System Optimization:

    • Polarity Adjustment: Experiment with different solvent systems of varying polarity. For quinoline derivatives, mixtures of hexane/ethyl acetate or dichloromethane/methanol are often effective.[3][4]

    • Solvent Selectivity: Try solvents with different selectivities. For example, replacing ethyl acetate with diethyl ether or acetone can alter the interactions with the stationary phase and improve separation.

  • Stationary Phase:

    • Silica Gel: Standard silica gel is the most common choice.

    • Alumina: In some cases, alumina (neutral or basic) can provide better separation for nitrogen-containing heterocycles.

  • Gradient Elution: A shallow gradient elution, where the polarity of the mobile phase is increased very slowly, can enhance the resolution between closely eluting compounds.

  • High-Performance Liquid Chromatography (HPLC): For very difficult separations, preparative HPLC may be necessary.[5]

Q4: My recrystallization yields are very low. What can I do to improve them?

A4: Low recrystallization yields can be due to several factors, including the choice of solvent and the cooling rate.

  • Solvent Selection: The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[2] For chlorinated aromatic aldehydes, solvents like ethanol, isopropanol, or mixtures of ethyl acetate and hexane are often good starting points.[2][6]

  • Solvent Volume: Use the minimum amount of hot solvent required to fully dissolve the crude product. Using too much solvent will result in a significant portion of the product remaining in the solution upon cooling.

  • Cooling Rate: Allow the solution to cool slowly to room temperature, and then place it in an ice bath or refrigerator to maximize crystal formation. Rapid cooling can lead to the formation of small, impure crystals.

  • Seeding: If crystallization is slow to initiate, adding a small seed crystal of the pure product can induce crystallization.

Experimental Protocols

Protocol 1: Recrystallization of 2,5-Dichloro-8-methylquinoline-3-carboxaldehyde
  • Place the crude 2,5-Dichloro-8-methylquinoline-3-carboxaldehyde in an Erlenmeyer flask.

  • Add a minimal amount of a suitable solvent (e.g., ethanol) and heat the mixture to boiling with stirring until the solid completely dissolves.

  • If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat to boiling for a few minutes.

  • Filter the hot solution through a pre-heated funnel with fluted filter paper (or a celite pad if charcoal was used) into a clean, warm flask.

  • Allow the filtrate to cool slowly to room temperature.

  • Once crystal formation appears to have stopped, place the flask in an ice bath for at least 30 minutes to maximize precipitation.

  • Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent.

  • Dry the crystals in a vacuum oven.

Protocol 2: Column Chromatography Purification
  • Slurry Packing: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane) and pour it into a chromatography column. Allow the silica to settle, ensuring a level bed.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Adsorb this solution onto a small amount of silica gel, and then evaporate the solvent. Carefully add the dried silica with the adsorbed product to the top of the column.

  • Elution: Begin eluting with a non-polar solvent system (e.g., 100% hexane). Gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate) in a stepwise or gradient fashion.

  • Fraction Collection: Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified 2,5-Dichloro-8-methylquinoline-3-carboxaldehyde.

Frequently Asked Questions (FAQs)

Q: What are the likely impurities from a Vilsmeier-Haack synthesis of 2,5-Dichloro-8-methylquinoline-3-carboxaldehyde? A: Common impurities include unreacted starting acetanilide, partially cyclized intermediates, and over-chlorinated or under-chlorinated quinoline derivatives. Residual DMF and phosphorus-containing byproducts can also be present.[1]

Q: How can I monitor the progress of the purification? A: Thin Layer Chromatography (TLC) is an indispensable tool for monitoring purification. Use a suitable solvent system (e.g., hexane:ethyl acetate) to develop the TLC plate and visualize the spots under UV light. The pure product should appear as a single spot.

Q: What is the expected appearance of pure 2,5-Dichloro-8-methylquinoline-3-carboxaldehyde? A: Based on its chemical structure and similar compounds, it is expected to be a solid at room temperature.

Q: Are there any specific safety precautions I should take when handling this compound? A: As with any chlorinated organic compound, it should be handled in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Visualizations

Caption: General purification workflow for 2,5-Dichloro-8-methylquinoline-3-carboxaldehyde.

G cluster_0 Vilsmeier-Haack Synthesis cluster_1 Potential Impurities in Crude Product Start Substituted Acetanilide Reaction Reaction Mixture Start->Reaction Reagents DMF + POCl3 Reagents->Reaction Impurity1 Unreacted Acetanilide Reaction->Impurity1 Incomplete Reaction Impurity2 Partially Reacted Intermediates Reaction->Impurity2 Side Reactions Impurity3 Over/Under-chlorinated Byproducts Reaction->Impurity3 Side Reactions Impurity4 Polymeric Materials Reaction->Impurity4 Side Reactions Product 2,5-Dichloro-8-methylquinoline-3-carboxaldehyde Reaction->Product

Caption: Potential impurities from the Vilsmeier-Haack synthesis.

References

  • Asian Journal of Green Chemistry. (2024). Designing, Synthesis, and Anticancer Evaluation of Some New Quinoline and Benzothiazole Containing Schiff's Bases. [Link]

  • MDPI. (n.d.). Benzimidazole-Quinoline Hybrids: Synthesis and Antimicrobial Properties. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of quinolines. [Link]

  • Google Patents. (n.d.).
  • International Journal of Chemical Studies. (2021). Synthesis of new Quinoline derivatives using Vilsmeier-Haack reagent: And its spectral characterizations. [Link]

  • ResearchGate. (2020). How can i do Vilsemier-Haack reaction for Quinoline Synthesis?[Link]

  • PubMed. (2017). Quantitative structure-chromatographic retention correlations of quinoline derivatives. [Link]

  • SpringerLink. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. [Link]

  • PubMed Central (PMC). (n.d.). New antifungal chlorinated orsellinic aldehydes from the deep-sea-derived fungus Acremonium sclerotigenum LW14. [Link]

  • ResearchGate. (n.d.). Purification of quinoline yellow components using high-speed counter-current chromatography by stepwise increasing the flow-rate of the mobile phase. [Link]

  • ResearchGate. (n.d.). Synthesis of substituted 2-quinolines-3-carbaldehyde. [Link]

  • ResearchGate. (n.d.). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. [Link]

  • MDPI. (n.d.). Synthesis, Identification and Antibacterial Activities of Amino Acid Schiff Base Cu(II) Complexes with Chlorinated Aromatic Moieties. [Link]

  • ResearchGate. (n.d.). 2-Chloroquinoline-3-carbaldehydes: Synthesis and reactions (2012-2017). [Link]

  • ResearchGate. (n.d.). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. [Link]

  • SciSpace. (n.d.). Enantioselective α-Chlorination of Aldehydes with Recyclable Fluorous (S)-Pyrrolidine―Thiourea Bifunctional Organocatalyst. [Link]

  • Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. [Link]

  • MDPI. (n.d.). Indolizinoquinolinedione Metal Complexes: Structural Characterization, In Vitro Antibacterial, and In Silico Studies. [Link]

  • YouTube. (2020). Vilsmeier Haack Reaction - Part 2 ( Cyclization Examples)||Practice Questions. [Link]

  • Semantic Scholar. (n.d.). 2-Chloroquinoline-3-carbaldehydes: synthesis and reactions (2012-2017). [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. [Link]

Sources

Optimization

Managing solubility issues of 2,5-Dichloro-8-methylquinoline-3-carboxaldehyde in biological assays

Introduction Welcome to the technical support guide for 2,5-Dichloro-8-methylquinoline-3-carboxaldehyde. This document provides in-depth guidance for researchers, scientists, and drug development professionals encounteri...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support guide for 2,5-Dichloro-8-methylquinoline-3-carboxaldehyde. This document provides in-depth guidance for researchers, scientists, and drug development professionals encountering solubility challenges with this compound in biological assays. Quinoline derivatives are a significant class of heterocyclic compounds with broad pharmacological applications, including antimicrobial, anticancer, and anti-inflammatory activities.[1][2] However, their often planar and hydrophobic nature can lead to poor aqueous solubility, creating significant hurdles for in vitro and in vivo testing.[3]

This guide is designed to provide a logical, step-by-step approach to overcoming these challenges. We will move from fundamental principles of solubility to advanced troubleshooting protocols, ensuring that you can generate reliable and reproducible data in your assays.

Frequently Asked Questions (FAQs)

Here we address the most common initial questions regarding the handling of 2,5-Dichloro-8-methylquinoline-3-carboxaldehyde.

Q1: What is the best solvent to prepare a stock solution of this compound?

Answer: For initial stock solution preparation, 100% Dimethyl Sulfoxide (DMSO) is the industry-standard starting point for most poorly soluble compounds.[3][4] It is a powerful, aprotic solvent capable of dissolving a wide range of hydrophobic molecules.

Causality: DMSO is effective due to its ability to disrupt the crystal lattice energy of solid compounds and form favorable solute-solvent interactions. However, it is critical to prepare a high-concentration stock (e.g., 10-50 mM) in DMSO so that the final concentration in your aqueous assay buffer remains very low, typically below 0.5%, to avoid solvent-induced artifacts or cytotoxicity.[4][5]

Q2: My compound dissolves in DMSO, but precipitates immediately when I add it to my cell culture medium or aqueous buffer. What is happening?

Answer: This is a classic sign of a compound with poor aqueous solubility. The compound is soluble in the organic solvent (DMSO) but crashes out when the solution becomes predominantly aqueous. This is often referred to as a "kinetic" solubility issue, where a supersaturated, thermodynamically unstable solution is momentarily formed before precipitation occurs.[6][7]

Causality: When a small volume of concentrated DMSO stock is rapidly diluted into a large volume of aqueous buffer, the solvent environment abruptly shifts from organic to polar. The water molecules cannot effectively solvate the hydrophobic compound, causing it to self-associate and precipitate out of the solution.

Q3: What concentration of DMSO is safe for my cells in a culture-based assay?

Answer: This is highly dependent on the cell line. Most robust, immortalized cell lines can tolerate a final DMSO concentration of up to 0.5% without significant cytotoxicity.[4][8] However, more sensitive cells, such as primary cells, may show stress or altered function at concentrations as low as 0.1%.[4]

Crucial Experimental Control: It is absolutely essential to include a "vehicle control" in your experiments. This control should contain the same final concentration of DMSO as your highest compound concentration. This allows you to differentiate the effects of the compound from the effects of the solvent itself.[5][8]

Q4: I've tried DMSO, but my compound still won't dissolve, or I need a higher final concentration than 0.5% DMSO allows. What are my next steps?

Answer: If DMSO alone is insufficient, a tiered approach is necessary. This involves exploring alternative solvents, co-solvents, or formulation strategies. The goal is to find a system that is compatible with your biological assay. See the detailed Troubleshooting Guides below for protocols on using co-solvents like PEG, ethanol, or employing pH modification.[9][10]

Q5: Could the pH of my buffer be affecting the solubility of this quinoline derivative?

Answer: Yes, absolutely. As a nitrogen-containing heterocycle, 2,5-Dichloro-8-methylquinoline-3-carboxaldehyde has basic properties.[11] The quinoline nitrogen has a lone pair of electrons that can be protonated.

Causality: At a pH below the compound's pKa (the pH at which it is 50% ionized), the nitrogen atom will become protonated, creating a positively charged cation. This ionized form is generally much more soluble in aqueous media than the neutral free base.[12] Therefore, slightly acidifying your buffer (e.g., to pH 6.0-6.5) may significantly improve solubility, provided your assay can tolerate this pH change.[12]

Troubleshooting Guides & Protocols

Guide 1: Systematic Solubility Assessment Workflow

For any new compound, a systematic approach to solubility testing is crucial. This workflow minimizes wasted compound and time, guiding you to the most appropriate solvent system for your assay.

Solubility_Workflow Start Start: Weigh Compound DMSO_Test Attempt to Dissolve in 100% DMSO (Target: 10-50 mM) Start->DMSO_Test Soluble_DMSO SUCCESS: Prepare High-Conc Stock in DMSO DMSO_Test->Soluble_DMSO Soluble Insoluble_DMSO FAIL: Insoluble in DMSO DMSO_Test->Insoluble_DMSO Insoluble Dilution_Test Perform Serial Dilution into Aqueous Assay Buffer Soluble_DMSO->Dilution_Test No_Precipitate SUCCESS: No Precipitation Observed. Proceed with Assay (<0.5% DMSO) Dilution_Test->No_Precipitate Stable Precipitate FAIL: Precipitation Occurs Dilution_Test->Precipitate Unstable End Optimized Protocol No_Precipitate->End Cosolvent_Strategy Advanced Strategy: Test Co-Solvent Systems (e.g., PEG, Ethanol) Precipitate->Cosolvent_Strategy pH_Strategy Advanced Strategy: Test pH Modification (Acidic Buffers) Precipitate->pH_Strategy Formulation_Strategy Advanced Strategy: Consider Surfactants or Cyclodextrin Formulations Precipitate->Formulation_Strategy Cosolvent_Strategy->End pH_Strategy->End Formulation_Strategy->End

Caption: A decision tree for systematically troubleshooting compound solubility.

Protocol 1: Preparation of a Standard DMSO Stock Solution

This protocol describes the standard method for preparing a concentrated stock solution, which is the first step for most in vitro assays.

Objective: To prepare a 20 mM stock solution of 2,5-Dichloro-8-methylquinoline-3-carboxaldehyde (MW: 238.08 g/mol ) in 100% DMSO.

Materials:

  • 2,5-Dichloro-8-methylquinoline-3-carboxaldehyde powder

  • Anhydrous, cell-culture grade DMSO

  • Calibrated analytical balance

  • Microcentrifuge tubes or amber glass vials

  • Vortex mixer and/or sonicator

Procedure:

  • Calculation: Determine the mass of compound needed. For 1 mL of a 20 mM solution:

    • Mass (mg) = 20 mmol/L * 1 L/1000 mL * 1 mL * 238.08 g/mol * 1000 mg/g = 4.76 mg

  • Weighing: Carefully weigh out approximately 4.76 mg of the compound into a sterile microcentrifuge tube or vial. Record the exact mass.

  • Solvent Addition: Add the calculated volume of 100% DMSO to the vial. (e.g., if you weighed exactly 4.76 mg, add 1.0 mL of DMSO).

  • Dissolution: Vortex the vial vigorously for 1-2 minutes. If solid particles remain, use a bath sonicator for 5-10 minutes to aid dissolution. Gentle warming (to 37°C) can also be applied but use with caution to avoid compound degradation.

  • Verification: Visually inspect the solution against a light source to ensure there are no visible particulates. The solution should be clear.

  • Storage: Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[5]

Protocol 2: Kinetic vs. Thermodynamic Solubility Assessment

Understanding the difference between kinetic and thermodynamic solubility is critical for predicting a compound's behavior.[6] A kinetic measurement mimics the rapid dilution in an assay, while a thermodynamic measurement reflects the true equilibrium solubility.[13][14]

Solubility_Types cluster_0 cluster_1 Kinetic Kinetic Solubility Fast, Assay-Relevant - Start with DMSO stock - Rapid dilution into buffer - Measures concentration before precipitation - Often results in a higher, supersaturated value Thermodynamic Thermodynamic Solubility Slow, True Equilibrium - Start with solid powder - Long incubation in buffer (e.g., 24h) - Measures true equilibrium concentration - Lower, more realistic value for formulation

Caption: Key differences between kinetic and thermodynamic solubility.

Objective: To determine the kinetic solubility of the compound in Phosphate-Buffered Saline (PBS), pH 7.4.

Materials:

  • 20 mM DMSO stock solution (from Protocol 1)

  • PBS, pH 7.4

  • 96-well clear bottom plate

  • Plate reader capable of measuring absorbance or nephelometry

Procedure (Turbidimetric Method):

  • Prepare Plate: Add 198 µL of PBS to multiple wells of a 96-well plate.

  • Add Compound: Add 2 µL of the 20 mM DMSO stock solution to the first well. This creates a 1:100 dilution, resulting in a 200 µM solution with 1% DMSO. Mix well by pipetting.

  • Serial Dilution: Perform a 2-fold serial dilution across the plate by transferring 100 µL from the first well to the next (containing 100 µL of 1% DMSO in PBS to keep the solvent concentration constant), and so on.

  • Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light.

  • Measurement: Measure the turbidity of each well using a plate reader at a wavelength where the compound does not absorb (e.g., 620 nm).

  • Analysis: The kinetic solubility limit is the highest concentration that does not show a significant increase in turbidity compared to the vehicle control wells.

Data Summary Tables

Table 1: Common Solvents and Co-solvents for Biological Assays
Solvent / Co-SolventTypical Starting ConcentrationMax Final Assay Conc. (Cell-based)ProsCons
DMSO 10-50 mM< 0.5% [4][8]Excellent solubilizing power for many compounds.Can be toxic to sensitive cells; may interfere with some assays.
Ethanol 10-50 mM< 1% [15]Less toxic than DMSO for some cell lines; volatile.Weaker solvent than DMSO; can have biological effects.[15]
PEG 400 10-50 mMVariable (often < 5%)Generally low toxicity; can improve stability.[9][16]Can increase viscosity; may not be as strong a solvent as DMSO.
DMF 10-50 mMNot RecommendedStrong solvent.High cellular toxicity; rarely used in cell-based assays.
Tween® 20/80 (Used as additive)< 0.1%Can prevent aggregation and improve solubility of proteins.Can have cytotoxic effects and interfere with membrane-based assays.[9]
Table 2: Comparison of Solubility Enhancement Strategies
StrategyMechanism of ActionApplicabilityKey Considerations
Co-solvents Reduces the polarity of the aqueous medium, making it more favorable for hydrophobic compounds.[17]When DMSO alone is insufficient but precipitation is not severe.Must test for co-solvent toxicity and interference in the specific assay.[9]
pH Adjustment For ionizable compounds, shifting the pH can lead to the formation of a charged species (salt), which is more water-soluble.[17]Excellent for basic compounds like quinolines.[12]The biological system (cells, enzymes) must be stable and functional at the adjusted pH.
Surfactants Form micelles that encapsulate the hydrophobic compound, allowing it to be dispersed in the aqueous medium.Can be effective but often a last resort for cell-based assays.Surfactants can disrupt cell membranes and interfere with protein function.[9]
Cyclodextrins These cyclic oligosaccharides have a hydrophobic core and a hydrophilic exterior, encapsulating the drug molecule.[18]Useful for increasing solubility and bioavailability in certain formulations.Can be a complex formulation; potential for cytotoxicity must be evaluated.[15]

References

  • Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro. (2024). National Institutes of Health (NIH).
  • Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study.National Institutes of Health (NIH).
  • Enhancement of the Physicochemical Properties of Brazilian Red Propolis Using Gelucire-Based Microencapsulation.ACS Omega.
  • DMSO usage in cell culture. (2023). LifeTein.
  • On the Basicity of Conjugated Nitrogen Heterocycles in Different Media.ResearchGate.
  • The effect of some cosolvents and surfactants on viability of cancerous cell lines.Research Journal of Pharmacognosy.
  • Techniques to improve the solubility of poorly soluble drugs.ResearchGate.
  • The Physical and Chemical Properties of Quinoline.ResearchGate.
  • What the concentration of DMSO you use in cell culture assays? (2016). ResearchGate.
  • Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. (2014). American Pharmaceutical Review.
  • Maximum DMSO concentration in media for cell culture? (2023). Reddit.
  • A Review on The Medicinal And Industrial Applications of N-Containing Heterocycles. (2022).
  • Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs.PubMed Central.
  • Kinetic & Thermodynamic Solubility Testing.WuXi AppTec.
  • Quinoline Derivatives with Different Functional Groups: Evaluation of Their Catecholase Activity. (2023). MDPI.
  • Considerations regarding use of solvents in in vitro cell based assays.PubMed Central.
  • Compound Handling Instructions.MCE.
  • Exploring the Potential of PEG-Based Deep Eutectic Solvents as a Sustainable Alternative for Extraction of Biological Macromolecules Bovine Serum Hemoglobin.ACS Omega.
  • Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).Enamine.
  • Cell-based Assays. (2020).
  • STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS. (2011). International Journal of Pharmaceutical Sciences Review and Research.
  • Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential. (2023). PubMed Central.
  • From what concentration of DMSO is harmful to cell in vivo and vitro? (2017). ResearchGate.
  • A versatile new synthesis of quinolines and related fused pyridines, Part 5. The synthesis of 2-chloroquinoline-3-carbaldehydes.Journal of the Chemical Society, Perkin Transactions 1.
  • On the basicity of conjugated nitrogen heterocycles in different media.FULIR.
  • DMSO in cell based assays. (2025). Scientist Solutions.
  • Kinetic versus thermodynamic solubility temptations and risks.Ovid.
  • Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives. (2025). ResearchGate.

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Troubleshooting

Degradation pathways of quinoline derivatives under experimental conditions

Welcome to the technical support center for researchers, scientists, and drug development professionals working with quinoline derivatives. This guide is designed to provide in-depth technical assistance and troubleshoot...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with quinoline derivatives. This guide is designed to provide in-depth technical assistance and troubleshooting for experimental challenges related to the degradation of these versatile compounds. Quinolines are a cornerstone in pharmaceutical sciences, forming the structural backbone of numerous drugs with a wide range of biological activities, including antimalarial, antimicrobial, and anticancer properties.[1] However, their susceptibility to degradation under various experimental conditions can pose significant challenges to research and development.

This resource offers a structured approach to understanding and mitigating the degradation of quinoline derivatives. It is organized into a series of frequently asked questions (FAQs) and troubleshooting guides, grounded in scientific principles and practical laboratory experience.

Section 1: Troubleshooting Common Degradation Issues

This section addresses specific problems that researchers may encounter during their experiments, providing explanations for the underlying causes and actionable solutions.

Q1: I'm observing a rapid loss of my quinoline derivative in an aqueous solution. What are the likely causes and how can I prevent this?

A1: Rapid degradation in aqueous solutions is a common issue, often stemming from hydrolysis.[2][3] The stability of quinoline derivatives in water is highly dependent on pH, temperature, and the specific functional groups present on the quinoline ring.[4][5]

Causality:

  • pH-Dependent Hydrolysis: The pyridine ring in the quinoline structure can be susceptible to nucleophilic attack by water, a process that can be catalyzed by either acidic or basic conditions.[3] The rate of hydrolysis is often minimal at a specific pH and increases as the pH moves away from this point.[5] For instance, the photocatalytic degradation of Quinoline Yellow is most efficient at a neutral pH of 7.[5][6]

  • Temperature Effects: As with most chemical reactions, the rate of hydrolysis increases with temperature.[3][4] Storing solutions at elevated temperatures, even for short periods, can lead to significant degradation.

Troubleshooting Protocol:

  • pH Profiling:

    • Prepare a series of buffered solutions across a relevant pH range (e.g., pH 3, 5, 7, 9).

    • Dissolve your quinoline derivative in each buffer at a known concentration.

    • Incubate the solutions at a constant temperature (e.g., 30°C or 37°C).[4]

    • At regular time intervals, withdraw aliquots and analyze the concentration of the parent compound using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC).[4]

    • Plot the concentration of the remaining quinoline derivative against time for each pH to determine the pH of maximum stability.

  • Temperature Stress Testing:

    • Using the buffer identified for optimal stability, prepare solutions of your compound.

    • Incubate these solutions at different temperatures (e.g., 4°C, 25°C, 40°C, 60°C).

    • Monitor the degradation over time using HPLC. This will help establish the acceptable temperature range for storage and handling. Forced degradation studies often employ elevated temperatures to accelerate the identification of potential degradation products.[7][8]

  • Solution:

    • Based on the results, prepare and store your aqueous solutions at the determined optimal pH and temperature.

    • For long-term storage, consider freezing the solutions if the compound is stable to freeze-thaw cycles.

Q2: My quinoline derivative is changing color and degrading upon exposure to light. What is happening and how can I protect my compound?

A2: The observed color change and degradation upon light exposure are characteristic of photodegradation. Quinoline and its derivatives are aromatic heterocyclic compounds that can absorb ultraviolet (UV) and sometimes visible light, leading to photochemical reactions.[6][9]

Causality:

  • Photochemical Reactions: Absorption of light energy can excite the molecule to a higher energy state, making it more reactive. This can lead to various degradation pathways, including oxidation, ring cleavage, and polymerization, often resulting in colored byproducts.[6]

Troubleshooting Protocol:

  • Photostability Testing (Forced Degradation):

    • Prepare solutions of your quinoline derivative in a suitable solvent.

    • Expose the solutions to a controlled light source that mimics a specific environment (e.g., a UV lamp or a photostability chamber).

    • As a control, wrap an identical set of solutions in aluminum foil to protect them from light.

    • Monitor the degradation of the light-exposed and control samples over time using a suitable analytical method like HPLC-UV.[4]

    • The appearance of new peaks in the chromatogram of the exposed sample indicates the formation of photodegradation products.

  • Protective Measures:

    • Amber Vials: Always store and handle solutions of photosensitive quinoline derivatives in amber-colored glass vials or containers that block UV light.

    • Work in a Dark or Low-Light Environment: When preparing solutions or conducting experiments, minimize light exposure by working in a fume hood with the sash down or in a room with dimmed lights.

    • Cover Equipment: If your experimental setup involves transparent vessels, cover them with aluminum foil or use opaque tubing.

Q3: I suspect my quinoline derivative is degrading via oxidation. How can I confirm this and what are the common oxidative pathways?

A3: Oxidative degradation is a significant pathway for many organic molecules, including quinoline derivatives, particularly those with electron-rich substituents.[10]

Causality:

  • Reaction with Oxygen: Atmospheric oxygen can react with susceptible functional groups, a process that can be accelerated by light, heat, and the presence of metal ions.[10]

  • Formation of Reactive Oxygen Species (ROS): In some experimental systems, reactive oxygen species such as hydroxyl radicals can be generated, leading to rapid and extensive degradation.[11]

Troubleshooting Protocol:

  • Forced Oxidation Study:

    • Prepare a solution of your quinoline derivative.

    • Add a controlled amount of an oxidizing agent, such as hydrogen peroxide (H₂O₂).

    • Incubate the solution at a controlled temperature.

    • Monitor the degradation of the parent compound and the formation of degradation products using LC-MS (Liquid Chromatography-Mass Spectrometry) to identify the masses of the products.[4][11] An increase in mass corresponding to the addition of one or more oxygen atoms is a strong indicator of oxidation.

  • Common Oxidative Degradation Pathways:

    • Hydroxylation: The initial step in the microbial degradation of quinoline often involves hydroxylation at the 2-position to form 2-oxo-1,2-dihydroquinoline.[12][13][14]

    • N-Oxidation: The nitrogen atom in the pyridine ring can be oxidized to form an N-oxide.

    • Side-Chain Oxidation: If the quinoline derivative has alkyl side chains, these can be oxidized to alcohols, aldehydes, or carboxylic acids.

  • Prevention:

    • Inert Atmosphere: If your compound is highly sensitive to oxidation, consider preparing and handling solutions under an inert atmosphere (e.g., nitrogen or argon).

    • Antioxidants: In some formulations, the addition of antioxidants may be necessary to prevent oxidative degradation.

    • Chelating Agents: If metal-catalyzed oxidation is suspected, the addition of a chelating agent like EDTA can be beneficial.

Section 2: Frequently Asked Questions (FAQs)

Q4: What are the primary factors that influence the degradation rate of quinoline derivatives?

A4: The degradation rate is influenced by a combination of intrinsic molecular properties and extrinsic environmental factors.

FactorInfluence on Degradation
pH Can catalyze hydrolysis and influence the ionization state of the molecule, affecting its reactivity.[4][5]
Temperature Increases the rate of most degradation reactions, including hydrolysis and oxidation.[4][15]
Light Can induce photodegradation, leading to a variety of reactive pathways.[6]
Oxygen Can lead to oxidative degradation, especially in the presence of light, heat, or metal ions.[10]
Solvent The polarity and protic nature of the solvent can influence reaction rates and degradation pathways.[16]
Presence of Catalysts Metal ions, acids, and bases can catalyze various degradation reactions.[16]
Q5: What analytical techniques are best suited for studying the degradation of quinoline derivatives?

A5: A combination of chromatographic and spectroscopic techniques is typically employed.

  • High-Performance Liquid Chromatography (HPLC): The workhorse for separating the parent compound from its degradation products and quantifying the extent of degradation.[4] A UV detector is commonly used for detection.[4]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Essential for identifying the degradation products by providing their molecular weights.[4][11] Tandem MS (MS/MS) can be used for structural elucidation.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Can provide detailed structural information about isolated degradation products.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Useful for identifying changes in functional groups during degradation.

Q6: Are there known metabolic pathways for the biodegradation of quinoline that I should be aware of?

A6: Yes, several microbial degradation pathways for quinoline have been elucidated. Understanding these can provide insights into potential degradation products in biological systems.

  • 8-Hydroxycoumarin Pathway: This is a common pathway where quinoline is first hydroxylated to 2-hydroxyquinoline, which is then converted to 2,8-dihydroxyquinoline and subsequently to 8-hydroxycoumarin.[13][14]

  • Anthranilate Pathway: A unique pathway has been identified in some bacteria that involves the formation of anthranilate as a key intermediate.[4]

These pathways generally involve initial hydroxylation reactions followed by ring cleavage.[12][14][17]

Section 3: Visualizing Degradation Pathways and Workflows

Troubleshooting Workflow for Unexpected Degradation

G start Unexpected Degradation Observed check_light Is the compound light-sensitive? start->check_light protect_light Protect from light (amber vials, foil) check_light->protect_light Yes check_hydrolysis Is the compound in an aqueous solution? check_light->check_hydrolysis No protect_light->check_hydrolysis ph_temp_study Conduct pH and temperature stability studies check_hydrolysis->ph_temp_study Yes check_oxidation Is oxidation suspected? check_hydrolysis->check_oxidation No ph_temp_study->check_oxidation forced_oxidation Perform forced oxidation study (e.g., with H₂O₂) check_oxidation->forced_oxidation Yes end Optimized Experimental Conditions check_oxidation->end No inert_atmosphere Use inert atmosphere/antioxidants forced_oxidation->inert_atmosphere inert_atmosphere->end

Caption: A decision tree for troubleshooting unexpected degradation.

Generalized Aerobic Biodegradation Pathway of Quinoline

G quinoline Quinoline hydroxyquinoline 2-Hydroxyquinoline (2-Oxo-1,2-dihydroquinoline) quinoline->hydroxyquinoline Hydroxylation dihydroxyquinoline Polyhydroxylated Intermediates hydroxyquinoline->dihydroxyquinoline Oxidation ring_cleavage Ring Cleavage Products dihydroxyquinoline->ring_cleavage central_metabolism Central Metabolism ring_cleavage->central_metabolism

Caption: A simplified aerobic biodegradation pathway for quinoline.

References

  • Indolizinoquinolinedione Metal Complexes: Structural Characterization, In Vitro Antibacterial, and In Silico Studies. (n.d.). MDPI. Retrieved January 26, 2026, from [Link]

  • Biodegradation of Quinoline by a Newly Isolated Salt-Tolerating Bacterium Rhodococcus gordoniae Strain JH145. (2022, April 9). PMC - NIH. Retrieved January 26, 2026, from [Link]

  • Pathway proposed for the degradation of quinoline: (1) 2-oxo-1,2-dihydroquinoline. (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]

  • (PDF) Microbial degradation of quinoline and methylquinolines. (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]

  • Enhanced degradation of quinoline in three-dimensional electro-Fenton system through NiCo 2 S 4 /gC 3 N 4 particles. (n.d.). Arabian Journal of Chemistry. Retrieved January 26, 2026, from [Link]

  • Biodegradation characteristics and mechanism of quinoline by Ochrobactrum sp. strain C2. (2025, July 12). ResearchGate. Retrieved January 26, 2026, from [Link]

  • Biodegradation characteristics of quinoline by Pseudomonas putida. (n.d.). PubMed. Retrieved January 26, 2026, from [Link]

  • Quinine. (n.d.). Wikipedia. Retrieved January 26, 2026, from [Link]

  • Microbial metabolism of quinoline and related compounds. II. Degradation of quinoline by Pseudomonas fluorescens 3, Pseudomonas putida 86 and Rhodococcus spec. B1. (n.d.). PubMed. Retrieved January 26, 2026, from [Link]

  • Catalytic Selective 1,2-Reduction of Quinolines by Dinuclear Rare Earth Metal Alkyl Complexes. (2026, January 21). Organic Letters - ACS Publications. Retrieved January 26, 2026, from [Link]

  • Updates on Synthesis and Biological Activities of Quinoline Derivatives: A Review. (2021, July 15). ResearchGate. Retrieved January 26, 2026, from [Link]

  • Photocatalytic Degradation of Quinoline Yellow over Ag 3 PO 4. (2020, December 14). MDPI. Retrieved January 26, 2026, from [Link]

  • Investigating biological activity spectrum for novel quinoline analogues. (n.d.). PubMed. Retrieved January 26, 2026, from [Link]

  • Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study. (n.d.). Arabian Journal of Chemistry. Retrieved January 26, 2026, from [Link]

  • (PDF) Photocatalytic Degradation of Quinoline Yellow over Ag3PO4. (2025, November 18). ResearchGate. Retrieved January 26, 2026, from [Link]

  • Structural modifications of quinoline-based antimalarial agents: Recent developments. (n.d.). NIH. Retrieved January 26, 2026, from [Link]

  • Forced Degradation Study of Quinapril by UPLC-DAD and UPLC/ MS/MS: Identification of By-products and Development of Degradation Kinetics. (2025, August 10). ResearchGate. Retrieved January 26, 2026, from [Link]

  • Photocatalytic Degradation of Quinolones by Magnetic MOFs Materials and Mechanism Study. (n.d.). MDPI. Retrieved January 26, 2026, from [Link]

  • A state-of-the-art review of quinoline degradation and technical bottlenecks. (2020, December 10). PubMed. Retrieved January 26, 2026, from [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). NIH. Retrieved January 26, 2026, from [Link]

  • Kate Jones, Assistant Editor – RSC Advances Blog. (2024, December 6). RSC Blogs. Retrieved January 26, 2026, from [Link]

  • CHEMICAL STABILITY OF DRUGS. (n.d.). RSquareL. Retrieved January 26, 2026, from [Link]

  • Forced Degradation Study: An Important Tool in Drug Development. (n.d.). Asian Journal of Research in Chemistry. Retrieved January 26, 2026, from [Link]

  • Forced Degradation Studies for Biopharmaceuticals. (n.d.). BioPharm International. Retrieved January 26, 2026, from [Link]

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Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the Mass Spectrometric Characterization of 2,5-Dichloro-8-methylquinoline-3-carboxaldehyde

This guide provides an in-depth technical comparison of mass spectrometry techniques for the characterization of 2,5-dichloro-8-methylquinoline-3-carboxaldehyde, a key heterocyclic building block in drug discovery and ma...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of mass spectrometry techniques for the characterization of 2,5-dichloro-8-methylquinoline-3-carboxaldehyde, a key heterocyclic building block in drug discovery and materials science. Designed for researchers, scientists, and drug development professionals, this document moves beyond standard protocols to explain the causality behind experimental choices, ensuring a robust and validated approach to structural elucidation.

Introduction to 2,5-Dichloro-8-methylquinoline-3-carboxaldehyde and the Role of Mass Spectrometry

2,5-Dichloro-8-methylquinoline-3-carboxaldehyde is a substituted quinoline with the chemical formula C₁₁H₇Cl₂NO and a molecular weight of approximately 240.09 g/mol .[1] Its structure, featuring a quinoline core, two chlorine atoms, a methyl group, and an aldehyde functional group, presents a unique analytical challenge. Mass spectrometry is an indispensable tool for confirming the molecular weight and elucidating the structure of such novel compounds through controlled fragmentation. The choice of ionization technique is paramount, as it dictates the nature and extent of fragmentation, thereby influencing the quality of the structural information obtained.

This guide compares three common ionization techniques: Electron Ionization (EI), Electrospray Ionization (ESI), and Matrix-Assisted Laser Desorption/Ionization (MALDI), providing the theoretical basis, expected fragmentation patterns, and detailed experimental protocols for each.

Section 1: Electron Ionization Mass Spectrometry (EI-MS) - The Hard Ionization Approach for Detailed Fragmentation

Electron Ionization (EI) is a classic, high-energy ionization technique that provides extensive fragmentation, yielding a detailed "fingerprint" of the molecule.[2] This makes it particularly useful for the structural elucidation of unknown small molecules.[3]

Theoretical Basis and Rationale

In EI-MS, the analyte is introduced into a vacuum chamber and bombarded with a high-energy electron beam (typically 70 eV).[2] This process ejects an electron from the molecule, forming a high-energy molecular radical cation (M•+). This radical cation is energetically unstable and undergoes extensive and predictable fragmentation, providing a wealth of structural information.[4] For novel compounds like 2,5-dichloro-8-methylquinoline-3-carboxaldehyde, EI-MS is an excellent first-pass technique to confirm the presence of key functional groups and the overall molecular structure.

Predicted Fragmentation Pathways for 2,5-Dichloro-8-methylquinoline-3-carboxaldehyde

The fragmentation of the M•+ of 2,5-dichloro-8-methylquinoline-3-carboxaldehyde is predicted to follow several key pathways based on the established fragmentation of aldehydes, halogenated aromatics, and quinoline systems:

  • α-Cleavage: Loss of the aldehyde group as a formyl radical (•CHO, 29 u) or a hydrogen radical (•H, 1 u).

  • Loss of Chlorine: Expulsion of a chlorine radical (•Cl, 35/37 u), which will be readily identifiable by the isotopic pattern.

  • Loss of Carbon Monoxide: A characteristic fragmentation of aromatic aldehydes, involving the loss of a neutral CO molecule (28 u).

  • Ring Cleavage: Fragmentation of the quinoline ring system, often involving the loss of HCN (27 u).

  • Methyl Group Fragmentation: Loss of a methyl radical (•CH₃, 15 u).

The presence of two chlorine atoms will result in a characteristic isotopic pattern for the molecular ion and any chlorine-containing fragments, with M+2 and M+4 peaks.

EI_Fragmentation M [M]•+ m/z 239/241/243 F1 [M-H]•+ m/z 238/240/242 M->F1 - •H F2 [M-CHO]+ m/z 210/212/214 M->F2 - •CHO F3 [M-Cl]•+ m/z 204/206 M->F3 - •Cl F4 [M-CO]•+ m/z 211/213/215 M->F4 - CO F5 [M-CHO-Cl]+ m/z 175/177 F2->F5 - •Cl

Caption: Predicted EI-MS fragmentation of 2,5-dichloro-8-methylquinoline-3-carboxaldehyde.

Detailed Experimental Protocol for GC-EI-MS

This protocol is designed for a standard gas chromatograph coupled to a single quadrupole or time-of-flight mass spectrometer.

  • Sample Preparation:

    • Dissolve 1 mg of 2,5-dichloro-8-methylquinoline-3-carboxaldehyde in 1 mL of a high-purity solvent such as dichloromethane or ethyl acetate.

    • Perform serial dilutions to a final concentration of 1-10 µg/mL.

  • Gas Chromatography (GC) Parameters:

    • Injector: Split/splitless injector, operated in splitless mode for maximum sensitivity.

    • Injector Temperature: 280 °C.

    • Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS, 30 m x 0.25 mm ID, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Oven Program:

      • Initial temperature: 100 °C, hold for 1 minute.

      • Ramp: 15 °C/min to 300 °C.

      • Final hold: 5 minutes at 300 °C.

  • Mass Spectrometry (MS) Parameters:

    • Ion Source: Electron Ionization (EI).

    • Ionization Energy: 70 eV.

    • Source Temperature: 230 °C.[5]

    • Quadrupole Temperature: 150 °C.[5]

    • Scan Range: m/z 40-500.

    • Solvent Delay: 3-5 minutes to prevent filament damage from the solvent.

Expected Results and Interpretation

The total ion chromatogram (TIC) should show a sharp peak corresponding to the elution of the analyte. The mass spectrum of this peak will display the molecular ion cluster at m/z 239, 241, and 243 with an intensity ratio characteristic of two chlorine atoms (approximately 9:6:1). The spectrum will be rich with fragment ions, and by analyzing their m/z values and isotopic patterns, the proposed fragmentation pathways can be confirmed, leading to a confident structural assignment.

Section 2: Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS) - The Soft Ionization Approach for Controlled Fragmentation

Electrospray Ionization (ESI) is a soft ionization technique that typically produces protonated molecules [M+H]⁺ with minimal in-source fragmentation.[6][7][8] When coupled with tandem mass spectrometry (MS/MS), it allows for controlled fragmentation of a selected precursor ion, providing targeted structural information.

Theoretical Basis and Rationale

In ESI, a sample solution is passed through a heated capillary to which a high voltage is applied, generating a fine spray of charged droplets.[7] As the solvent evaporates, the charge density on the droplets increases until ions are ejected into the gas phase.[7] For 2,5-dichloro-8-methylquinoline-3-carboxaldehyde, the basic nitrogen atom of the quinoline ring is readily protonated in a slightly acidic mobile phase, forming a stable [M+H]⁺ ion. This ion can then be isolated and fragmented by collision-induced dissociation (CID) in a tandem mass spectrometer to yield structurally informative product ions.[9] This technique is particularly valuable for confirming the molecular weight and probing the connectivity of the molecule.

Predicted Fragmentation Pathways for 2,5-Dichloro-8-methylquinoline-3-carboxaldehyde

The fragmentation of the [M+H]⁺ ion (m/z 240/242/244) is expected to be more controlled than in EI-MS. Key predicted fragmentations include:

  • Loss of CO: A common loss from protonated aldehydes.

  • Loss of HCl: Elimination of a neutral hydrochloric acid molecule.

  • Loss of Chlorine Radical: While less common for even-electron ions, it can occur at higher collision energies.

  • Cleavage of the Quinoline Ring: Fragmentation of the heterocyclic core.

ESI_Fragmentation MH [M+H]+ m/z 240/242/244 F1 [M+H-CO]+ m/z 212/214/216 MH->F1 - CO F2 [M+H-HCl]+ m/z 204/206 MH->F2 - HCl F3 [M+H-Cl]•+ m/z 205/207 MH->F3 - •Cl

Caption: Predicted ESI-MS/MS fragmentation of 2,5-dichloro-8-methylquinoline-3-carboxaldehyde.

Detailed Experimental Protocol for LC-ESI-MS/MS

This protocol is suitable for a liquid chromatograph coupled to a triple quadrupole, ion trap, or Q-TOF mass spectrometer.

  • Sample Preparation:

    • Dissolve 1 mg of the compound in 1 mL of methanol or acetonitrile.

    • Dilute to a final concentration of 1-10 µg/mL with the initial mobile phase composition.

  • Liquid Chromatography (LC) Parameters:

    • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size).

    • Mobile Phase A: Water + 0.1% formic acid.

    • Mobile Phase B: Acetonitrile + 0.1% formic acid.

    • Gradient:

      • Start at 30% B, hold for 1 minute.

      • Linear gradient to 95% B over 8 minutes.

      • Hold at 95% B for 2 minutes.

      • Return to 30% B and equilibrate for 3 minutes.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 5 µL.

  • Mass Spectrometry (MS) Parameters:

    • Ion Source: Electrospray Ionization (ESI), positive ion mode.

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 150 °C.

    • Desolvation Temperature: 350 °C.

    • Desolvation Gas Flow: 600 L/hr.

    • MS1 Scan: m/z 100-500 to identify the [M+H]⁺ precursor ion.

    • MS/MS:

      • Select the [M+H]⁺ ion cluster (m/z 240, 242) for collision-induced dissociation (CID).

      • Vary the collision energy (e.g., 10-40 eV) to obtain a range of fragment ions.

Expected Results and Interpretation

The LC-MS chromatogram will show a peak for the analyte. The MS1 spectrum will be dominated by the [M+H]⁺ isotopic cluster at m/z 240/242/244. The MS/MS spectrum will provide structurally informative fragment ions. By analyzing the neutral losses, the presence of the aldehyde group and chlorine atoms can be confirmed. The simplicity of the MS1 spectrum makes ESI a superior choice for confirming the molecular weight of the compound.

Section 3: Matrix-Assisted Laser Desorption/Ionization (MALDI) Mass Spectrometry - A Soft Ionization Technique for Solid Samples

MALDI is another soft ionization technique that is particularly well-suited for the analysis of a wide range of molecules, including those that are fragile or non-volatile.[10][11] For small molecules, careful selection of the matrix is crucial to avoid interference in the low mass range.[12]

Theoretical Basis and Rationale

In MALDI, the analyte is co-crystallized with a large molar excess of a matrix compound that strongly absorbs at the laser wavelength.[10][11][13] A pulsed laser irradiates the sample spot, causing the matrix to desorb and ionize, carrying the analyte molecules into the gas phase.[10][13] The analyte is typically ionized by proton transfer from the matrix, forming [M+H]⁺ ions.[10] MALDI is advantageous for its speed and tolerance to salts and other impurities.[14]

Predicted Ionization and Fragmentation

Similar to ESI, MALDI is expected to primarily produce the protonated molecule [M+H]⁺. In-source decay (ISD) or post-source decay (PSD) can lead to some fragmentation, which would likely follow similar pathways to those observed in ESI-MS/MS, such as the loss of CO. The extent of fragmentation is generally low.

MALDI_Ionization Analyte Analyte (M) Ion [M+H]+ Analyte->Ion + H+ Matrix Matrix (MH+) Matrix->Ion

Caption: Simplified schematic of MALDI ionization.

Detailed Experimental Protocol for MALDI-TOF-MS
  • Matrix Selection and Preparation:

    • For small molecules, α-cyano-4-hydroxycinnamic acid (CHCA) or 2,5-dihydroxybenzoic acid (DHB) are common choices.[15]

    • Prepare a saturated solution of the chosen matrix in a suitable solvent mixture, such as acetonitrile/water (1:1, v/v) with 0.1% trifluoroacetic acid (TFA).

  • Sample Preparation:

    • Dissolve the analyte in a compatible solvent (e.g., acetonitrile) to a concentration of approximately 1 mg/mL.

    • Mix the analyte solution with the matrix solution in a 1:10 ratio (analyte:matrix).

  • Spotting Technique (Dried-Droplet Method):

    • Spot 1 µL of the analyte/matrix mixture onto the MALDI target plate.

    • Allow the spot to air-dry completely at room temperature, allowing for co-crystallization of the analyte and matrix.

  • Mass Spectrometry (MS) Parameters:

    • Instrument: MALDI-Time-of-Flight (TOF) Mass Spectrometer.

    • Laser: Nitrogen laser (337 nm).

    • Mode: Positive ion, reflectron mode for higher resolution.

    • Laser Fluence: Adjust to the minimum necessary to obtain a good signal-to-noise ratio, to minimize in-source fragmentation.

    • Mass Range: m/z 100-600.

Expected Results and Interpretation

The MALDI spectrum is expected to show a prominent peak for the protonated molecule [M+H]⁺ at m/z 240/242/244. Matrix-related ions may be observed at lower m/z values. The high resolution of the TOF analyzer will allow for accurate mass measurement, which can be used to confirm the elemental composition of the molecule.

Comparative Summary

FeatureElectron Ionization (EI-MS)Electrospray Ionization (ESI-MS/MS)Matrix-Assisted Laser Desorption/Ionization (MALDI-MS)
Ionization Principle High-energy electron bombardmentHigh voltage spray and desolvationLaser desorption from a matrix
Ion Type Molecular radical cation (M•+)Protonated molecule ([M+H]⁺)Protonated molecule ([M+H]⁺)
Fragmentation Extensive, "hard" ionizationControlled, "soft" ionization with CIDMinimal, "soft" ionization
Molecular Ion May be weak or absentStrong and clearStrong and clear
Structural Information Detailed fingerprint from fragmentsTargeted from MS/MSPrimarily molecular weight
Sample Introduction GC or direct probe (volatile/thermostable)LC or direct infusion (soluble)Solid spot on a target plate
Best For Structural elucidation of unknownsMolecular weight confirmation, analysis of mixturesRapid screening, analysis of complex mixtures

Conclusion

The comprehensive characterization of 2,5-dichloro-8-methylquinoline-3-carboxaldehyde by mass spectrometry is best achieved through a multi-faceted approach utilizing different ionization techniques.

  • EI-MS is invaluable for initial structural elucidation, providing a rich fragmentation pattern that serves as a structural fingerprint.

  • ESI-MS/MS offers a controlled method to confirm the molecular weight and probe specific fragmentation pathways, making it ideal for targeted analysis and reaction monitoring.

  • MALDI-MS provides a rapid and robust method for molecular weight determination, particularly useful for high-throughput screening applications.

By understanding the principles and applying the detailed protocols outlined in this guide, researchers can confidently and accurately characterize this and other novel small molecules, accelerating the pace of drug discovery and development.

References

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Comparative

A Senior Application Scientist's Guide: Comparative Reactivity of 2,5-Dichloro- vs. 2-Chloro-quinoline-3-carbaldehydes

Authored for Researchers, Scientists, and Drug Development Professionals In the landscape of medicinal chemistry and synthetic organic chemistry, quinoline derivatives stand out as privileged scaffolds due to their wide-...

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry and synthetic organic chemistry, quinoline derivatives stand out as privileged scaffolds due to their wide-ranging biological activities, including antimalarial, anticancer, and anti-inflammatory properties.[1] Among the versatile building blocks used to construct complex quinoline-based molecules, 2-chloroquinoline-3-carbaldehydes are particularly valuable. Their dual reactivity, stemming from a susceptible C2-chloro leaving group and an electrophilic C3-aldehyde, allows for diverse functionalization.[2][3]

This guide provides an in-depth comparison of the reactivity of two key analogues: 2-chloroquinoline-3-carbaldehyde and its more highly halogenated counterpart, 2,5-dichloroquinoline-3-carbaldehyde. Understanding the nuanced differences in their reactivity is paramount for designing efficient synthetic routes, controlling reaction selectivity, and ultimately accelerating drug discovery programs. We will dissect the underlying electronic and steric principles, present validated experimental protocols for direct comparison, and interpret the expected outcomes to provide a clear, actionable framework for laboratory practice.

Theoretical Framework: The Decisive Role of Electronic Effects

The reactivity of these quinoline aldehydes is fundamentally governed by the electronic properties of the chloro-substituents and their positions on the heterocyclic ring.

  • The 2-Chloro Substituent: The chlorine atom at the C2 position exerts a strong electron-withdrawing effect through induction (-I effect). This effect is twofold:

    • It significantly lowers the electron density at the C2 carbon, making it highly susceptible to Nucleophilic Aromatic Substitution (SNAr) .

    • It enhances the electrophilicity of the adjacent C3-carbaldehyde group, promoting nucleophilic addition reactions. Strongly electron-withdrawing substituents, especially at the 2-position, decrease electron density on the ring nitrogen, rendering the molecule more susceptible to nucleophilic attack.[4]

  • The 5-Chloro Substituent: The additional chlorine atom on the benzo-fused portion of the quinoline ring at C5 also acts as an electron-withdrawing group, primarily through an inductive effect. While its influence on the C2 position is less direct than the C2-chloro group itself, it serves to reduce the overall electron density of the entire aromatic system. This generalized electron depletion is hypothesized to further activate the molecule towards nucleophilic attack at both key reactive sites.

Consequently, we can formulate two primary hypotheses:

  • Enhanced SNAr Reactivity: 2,5-dichloroquinoline-3-carbaldehyde will undergo SNAr at the C2 position more readily than its 2-chloro counterpart due to the cumulative electron-withdrawing effect of two chlorine atoms.

  • Increased Aldehyde Electrophilicity: The carbaldehyde group in the 2,5-dichloro derivative will be more electrophilic and thus more reactive towards nucleophiles.

Steric effects from the C5-chloro group are generally considered minimal for reactions at C2 and C3, as it is located on the distal benzene ring.[5]

Comparative Analysis I: Nucleophilic Aromatic Substitution (SNAr) at C2

The substitution of the C2-chloro atom is a cornerstone reaction for this class of compounds. To quantitatively assess the influence of the C5-chloro group, a parallel reaction with a common amine nucleophile, such as morpholine, is proposed.

Experimental Protocol: Comparative Amination

Objective: To compare the rate and yield of the SNAr reaction between morpholine and the two quinoline aldehydes under identical conditions.

Materials:

  • 2-chloroquinoline-3-carbaldehyde (Substrate A)

  • 2,5-dichloroquinoline-3-carbaldehyde (Substrate B)

  • Morpholine (Nucleophile)

  • Potassium Carbonate (Base)

  • N,N-Dimethylformamide (DMF, anhydrous)

  • Ethyl acetate (for extraction)

  • Brine (for washing)

  • Anhydrous Sodium Sulfate (for drying)

  • Standard laboratory glassware and magnetic stirrer/hotplate

  • Thin Layer Chromatography (TLC) apparatus

  • High-Performance Liquid Chromatography (HPLC) system for reaction monitoring

Procedure:

  • Reaction Setup: In two separate, identical round-bottom flasks equipped with reflux condensers, charge Substrate A (1.0 mmol) and Substrate B (1.0 mmol), respectively.

  • To each flask, add anhydrous DMF (10 mL), morpholine (1.2 mmol, 1.2 equiv.), and potassium carbonate (2.0 mmol, 2.0 equiv.).

  • Reaction Execution: Place both flasks in a pre-heated oil bath at 80°C and stir vigorously.

  • Reaction Monitoring: Monitor the progress of each reaction every 15 minutes. Withdraw a small aliquot (approx. 10 µL), dilute with ethyl acetate, and analyze by TLC (e.g., 3:1 Hexanes:Ethyl Acetate) and HPLC to determine the consumption of starting material. The use of HPLC allows for precise quantification of reactants and products over time.[6]

  • Work-up (upon completion): Once the starting material is consumed (as determined by TLC/HPLC), cool the reaction mixtures to room temperature. Pour each mixture into water (50 mL) and extract with ethyl acetate (3 x 25 mL).

  • Combine the organic layers for each reaction, wash with brine (2 x 20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Analysis: Purify the crude products by column chromatography (silica gel) to obtain the desired 2-morpholinoquinoline-3-carbaldehyde derivatives. Determine the final isolated yield and characterize by NMR, IR, and Mass Spectrometry.[7][8]

Predicted Outcome & Data

The enhanced electrophilicity of the C2 carbon in 2,5-dichloroquinoline-3-carbaldehyde is expected to lead to a faster reaction rate and potentially a higher yield under identical conditions.

SubstrateTime to Completion (min)Isolated Yield (%)
2-chloro-quinoline-3-carbaldehyde ~ 9088%
2,5-dichloro-quinoline-3-carbaldehyde ~ 4594%
Mechanistic Visualization

The SNAr reaction proceeds through a stabilized Meisenheimer-type intermediate. The additional electron-withdrawing C5-Cl group in Substrate B provides extra stabilization for this anionic complex, thus lowering the activation energy and accelerating the reaction.

SNAr_Mechanism sub Quinoline-Cl + Nu⁻ ts1 Transition State 1 sub->ts1 meisenheimer Meisenheimer Intermediate (Anionic σ-complex) ts1->meisenheimer + Nu⁻ ts2 Transition State 2 meisenheimer->ts2 prod Quinoline-Nu + Cl⁻ ts2->prod - Cl⁻ caption S(N)Ar Mechanism via Meisenheimer Intermediate.

Caption: SNAr Mechanism via Meisenheimer Intermediate.

Comparative Analysis II: Nucleophilic Addition at the Aldehyde

The reactivity of the C3-carbaldehyde group is critical for transformations such as condensations, reductions, and additions of organometallic reagents. A Knoevenagel condensation with an active methylene compound like malononitrile serves as an excellent model to probe the aldehyde's electrophilicity.

Experimental Protocol: Comparative Knoevenagel Condensation

Objective: To compare the efficiency of the Knoevenagel condensation for the two quinoline aldehydes.

Materials:

  • 2-chloroquinoline-3-carbaldehyde (Substrate A)

  • 2,5-dichloroquinoline-3-carbaldehyde (Substrate B)

  • Malononitrile

  • Piperidine (Catalyst)

  • Ethanol (Solvent)

  • Standard laboratory glassware

  • TLC apparatus

Procedure:

  • Reaction Setup: In two separate flasks, dissolve Substrate A (1.0 mmol) and Substrate B (1.0 mmol) in ethanol (15 mL).

  • To each solution, add malononitrile (1.1 mmol, 1.1 equiv.).

  • Reaction Initiation: Add a catalytic amount of piperidine (2-3 drops) to each flask at room temperature and stir.

  • Monitoring: The reaction often results in the precipitation of the product. Monitor the reaction by TLC for the disappearance of the starting aldehyde.

  • Work-up: After 1 hour (or upon completion), cool the mixtures in an ice bath to maximize precipitation. Collect the solid product by vacuum filtration.

  • Wash the collected solid with cold ethanol and dry under vacuum.

  • Analysis: Determine the isolated yield of the respective acrylonitrile products.

Predicted Outcome & Data

The aldehyde in the 2,5-dichloro derivative, being more electron-deficient, is expected to react faster and more completely with the carbanion generated from malononitrile.

SubstrateReaction Time (min)Isolated Yield (%)
2-chloro-quinoline-3-carbaldehyde ~ 6091%
2,5-dichloro-quinoline-3-carbaldehyde ~ 3097%

Integrated Workflow and Analytical Considerations

A robust comparison requires a systematic workflow, from starting material synthesis to final analysis. The Vilsmeier-Haack reaction is a common and effective method for synthesizing the starting 2-chloroquinoline-3-carbaldehydes from the corresponding acetanilides.[9][10][11]

Workflow cluster_synthesis Substrate Synthesis cluster_reaction Comparative Reaction cluster_analysis Analysis acetanilide Acetanilide (or 4-chloroacetanilide) vilsmeier Vilsmeier-Haack (POCl₃, DMF) acetanilide->vilsmeier substrate Quinoline Aldehyde (A or B) vilsmeier->substrate reaction_setup Parallel Reaction Setup (Substrate A vs. B) substrate->reaction_setup reaction_monitoring Monitoring (TLC, HPLC/GC) reaction_setup->reaction_monitoring workup Quench & Work-up reaction_monitoring->workup purification Purification (Chromatography) workup->purification characterization Characterization (NMR, MS, IR) purification->characterization yield_calc Yield Calculation purification->yield_calc caption Integrated workflow for comparative reactivity analysis.

Caption: Integrated workflow for comparative reactivity analysis.

Analytical Choices:

  • Reaction Monitoring: While TLC provides a quick qualitative check, HPLC or GC are indispensable for generating quantitative kinetic data.[6][12] They allow for the precise measurement of reactant consumption and product formation over time, providing a clear comparison of reaction rates.

  • Structural Verification: Confirmation of product identity is non-negotiable. A combination of ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy is required to unambiguously verify the structures of the synthesized molecules.[7]

Conclusion and Synthetic Implications

Based on fundamental electronic principles, this guide establishes a clear hierarchy of reactivity: 2,5-dichloroquinoline-3-carbaldehyde is demonstrably more reactive than 2-chloroquinoline-3-carbaldehyde at both the C2-position (SNAr) and the C3-aldehyde (nucleophilic addition).

Key Takeaways for the Synthetic Chemist:

  • Reaction Conditions: When working with the 2,5-dichloro derivative, milder reaction conditions (lower temperatures, shorter reaction times) may be sufficient, potentially improving functional group tolerance and reducing side product formation.

  • Selectivity: The enhanced reactivity of the 2,5-dichloro system could be leveraged to achieve substitutions with less potent nucleophiles that may be sluggish with the 2-chloro analogue.

  • Process Development: For scale-up operations, the faster reaction rates associated with the 2,5-dichloro compound can lead to increased throughput and improved process efficiency.

This comparative guide provides the theoretical foundation and practical experimental frameworks necessary for researchers to make informed decisions when utilizing these powerful quinoline building blocks in their synthetic endeavors.

References

  • MDPI. (n.d.). Benzimidazole-Quinoline Hybrids: Synthesis and Antimicrobial Properties.
  • ResearchGate. (2018). 2-Chloroquinoline-3-carbaldehydes: Synthesis and reactions (2012-2017). Retrieved from [Link]

  • Royal Society of Chemistry. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. Retrieved from [Link]

  • Asian Journal of Green Chemistry. (n.d.). Designing, Synthesis, and Anticancer Evaluation of Some New Quinoline and Benzothiazole Containing Schiff's Bases.
  • International Journal of Chemical Studies. (2016). Evaluation of Novel 2-Chloro Quinoline-3- Carbaldehyde derivatives. Retrieved from [Link]

  • RSC Blogs. (n.d.). RSC Advances Editors Collection: Greener synthetic approaches towards quinoline derivatives. Retrieved from [Link]

  • Semantic Scholar. (2018). 2-Chloroquinoline-3-carbaldehydes: synthesis and reactions (2012-2017). Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Retrieved from [Link]

  • Journal of the Chemical Society, Perkin Transactions 1. (1981). A versatile new synthesis of quinolines and related fused pyridines, Part 5. The synthesis of 2-chloroquinoline-3-carbaldehydes. Retrieved from [Link]

  • Shimadzu. (n.d.). Various Analysis Techniques for Organic Acids and Examples of Their Application. Retrieved from [Link]

  • Journal of Applied Bioanalysis. (n.d.). Spectroscopic Analysis And Molecular Orbital Studies Of A Quinoline Derivative: Insights From Ir, Raman, Nmr, Uv. Retrieved from [Link]

  • ConnectSci. (1979). Steric Effects in Forward and Reverse Menschutkin Reactions of Some Pyridines, Quinolines and Thiazoles. Retrieved from [Link]

  • ACS Publications. (n.d.). UV Photoelectron Spectroscopic Study of Substituent Effects in Quinoline Derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). Vibrational spectroscopic study of some quinoline derivatives. Retrieved from [Link]

  • Wikipedia. (n.d.). Steric effects. Retrieved from [Link]

  • Tentamus Group. (n.d.). Determination of Contaminants: HPLC vs. GC. Retrieved from [Link]

  • Ingenta Connect. (2012). Chemistry of 2-(Piperazin-1-yl) Quinoline-3-Carbaldehydes. Retrieved from [Link]

  • ACS Publications. (2022). A Method for Converting HPLC Peak Area from Online Reaction Monitoring to Concentration Using Nonlinear Regression. Retrieved from [Link]

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Validation

A Comparative Guide to the Biological Activity of 2,5-Dichloro-8-methylquinoline-3-carboxaldehyde and Other Quinolines for Drug Discovery Professionals

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents with a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammato...

Author: BenchChem Technical Support Team. Date: February 2026

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents with a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The functionalization of the quinoline ring system allows for the fine-tuning of its pharmacological profile. This guide provides a comparative analysis of the anticipated biological activity of 2,5-Dichloro-8-methylquinoline-3-carboxaldehyde, a molecule with significant therapeutic potential, against other key quinoline derivatives. While direct experimental data for this specific compound is limited in publicly accessible literature, a robust understanding of its potential can be extrapolated from structure-activity relationship (SAR) studies of closely related analogs.

The Quinoline Core: A Privileged Scaffold in Drug Discovery

Quinoline and its derivatives exert their biological effects through diverse mechanisms of action. In oncology, they have been shown to induce apoptosis, arrest the cell cycle, inhibit angiogenesis, and modulate cell migration.[3] Their antimicrobial properties are often attributed to the inhibition of essential bacterial enzymes like DNA gyrase and topoisomerase IV.[4] The versatility of the quinoline ring system allows for substitutions at various positions, each influencing the compound's potency, selectivity, and pharmacokinetic properties.

Deconstructing 2,5-Dichloro-8-methylquinoline-3-carboxaldehyde: A SAR-Based Perspective

To predict the biological activity of 2,5-Dichloro-8-methylquinoline-3-carboxaldehyde, we will analyze the contribution of each substituent—the two chlorine atoms, the methyl group, and the carboxaldehyde moiety—based on established SAR principles for the quinoline class of compounds.

The Influence of Halogenation: Enhancing Potency

The presence of halogen atoms, particularly chlorine, on the quinoline ring is a well-established strategy for enhancing biological activity.[5] Dichlorination, as seen in the target molecule, is often associated with increased antimicrobial and anticancer potency.

  • Position 2-Chloro Substituent: A chloro group at the C2 position is a common feature in many biologically active quinolines. It can serve as a reactive site for further chemical modifications to generate diverse libraries of compounds.[1]

  • Position 5-Chloro Substituent: Halogenation at the C5 position has been shown to enhance the antimicrobial activity of quinoline derivatives.[6]

The combined electron-withdrawing effects of two chlorine atoms can significantly modulate the electronic properties of the quinoline ring, potentially enhancing its interaction with biological targets.

The Role of the 8-Methyl Group: Modulating Lipophilicity and Specificity

Substitution at the C8 position of the quinoline ring can influence the molecule's lipophilicity and steric profile, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its target specificity. While less explored than other positions, the presence of a methyl group at C8 could contribute to a favorable binding orientation within a target protein's active site.

The 3-Carboxaldehyde Group: A Key Pharmacophore and Synthetic Handle

The carboxaldehyde group at the C3 position is a critical feature. It can act as a pharmacophore, participating in hydrogen bonding and other interactions with biological targets. Furthermore, it provides a versatile synthetic handle for the preparation of a wide array of derivatives, such as Schiff bases and hydrazones, which have demonstrated significant anticancer and antimicrobial activities.[3][7] For instance, derivatives of 2-chloroquinoline-3-carbaldehyde have been shown to exhibit potent cytotoxic activity against various cancer cell lines.[5]

Comparative Analysis: Biological Activity of Structurally Related Quinolines

To provide a quantitative perspective, the following table summarizes the reported biological activities of several quinoline derivatives that share structural similarities with 2,5-Dichloro-8-methylquinoline-3-carboxaldehyde. This comparative data allows for an informed estimation of the target compound's potential efficacy.

Compound/DerivativeBiological ActivityCell Line/OrganismIC50/MIC (µM)Reference
2-Chloro-3-formyl-quinoline based Schiff's Bases AnticancerMCF7 (Breast Cancer)10.65 - 13.78[7]
AnticancerA549 (Lung Cancer)10.89 - 13.76[7]
Quinoline-3-carbaldehyde Hydrazones AnticancerDAN-G (Pancreatic Cancer)1.23 - 7.39[3]
AnticancerLCLC-103H (Lung Cancer)1.23 - 7.39[3]
AnticancerSISO (Cervical Cancer)1.23 - 7.39[3]
2-chloro-3-(substituted)quinoline derivatives AnticancerVarious15.8 - 28.2[8]
Dichlorinated 8-hydroxyquinoline AntimicrobialNeisseria gonorrhoeae0.28 - 0.56[9]
Various quinoline derivatives AntibacterialBacillus cereus, Staphylococcus, Pseudomonas, E. coli3.12 - 50[10]

Note: The presented data is for structurally related compounds and serves as an estimation of the potential activity of 2,5-Dichloro-8-methylquinoline-3-carboxaldehyde.

Postulated Mechanisms of Action

Based on the activities of related compounds, 2,5-Dichloro-8-methylquinoline-3-carboxaldehyde is likely to exhibit its biological effects through one or more of the following mechanisms:

Mechanism_of_Action cluster_anticancer Anticancer Activity cluster_antimicrobial Antimicrobial Activity Quinoline 2,5-Dichloro-8-methyl- quinoline-3-carboxaldehyde DNA_Intercalation DNA Intercalation/ Topoisomerase Inhibition Quinoline->DNA_Intercalation Potential Kinase_Inhibition Kinase Inhibition (e.g., EGFR-TK) Quinoline->Kinase_Inhibition Potential Apoptosis_Induction Induction of Apoptosis Quinoline->Apoptosis_Induction Potential Cell_Cycle_Arrest Cell Cycle Arrest Quinoline->Cell_Cycle_Arrest Potential DNA_Gyrase DNA Gyrase/ Topoisomerase IV Inhibition Quinoline->DNA_Gyrase Potential Cell_Membrane Cell Membrane Disruption Quinoline->Cell_Membrane Potential MTT_Assay_Workflow Start Start Cell_Seeding Seed Cancer Cells in 96-well plate Start->Cell_Seeding Incubation1 Incubate 24h Cell_Seeding->Incubation1 Compound_Treatment Treat with Compound (Serial Dilutions) Incubation1->Compound_Treatment Incubation2 Incubate 48-72h Compound_Treatment->Incubation2 MTT_Addition Add MTT Reagent Incubation2->MTT_Addition Incubation3 Incubate 4h MTT_Addition->Incubation3 Formazan_Solubilization Solubilize Formazan with DMSO Incubation3->Formazan_Solubilization Absorbance_Measurement Measure Absorbance at 570 nm Formazan_Solubilization->Absorbance_Measurement Data_Analysis Calculate IC50 Absorbance_Measurement->Data_Analysis End End Data_Analysis->End

Figure 2: Workflow for the MTT assay to determine in vitro anticancer activity.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

The broth microdilution method is a standard laboratory procedure used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.

Protocol:

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth medium.

  • Serial Dilution: Perform a two-fold serial dilution of 2,5-Dichloro-8-methylquinoline-3-carboxaldehyde in a 96-well microtiter plate containing broth.

  • Inoculation: Inoculate each well with the standardized microbial suspension. Include positive (microorganism without compound) and negative (broth only) controls.

  • Incubation: Incubate the plate at the appropriate temperature (e.g., 37°C) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. [11]

Broth_Microdilution_Workflow Start Start Prepare_Inoculum Prepare Standardized Microbial Inoculum Start->Prepare_Inoculum Serial_Dilution Perform Serial Dilution of Compound in 96-well plate Prepare_Inoculum->Serial_Dilution Inoculation Inoculate Wells with Microbial Suspension Serial_Dilution->Inoculation Incubation Incubate 18-24h Inoculation->Incubation MIC_Determination Determine MIC (Lowest concentration with no growth) Incubation->MIC_Determination End End MIC_Determination->End

Figure 3: Workflow for the broth microdilution method to determine antimicrobial susceptibility.

Conclusion and Future Directions

Based on a comprehensive analysis of structure-activity relationships of analogous compounds, 2,5-Dichloro-8-methylquinoline-3-carboxaldehyde is predicted to be a potent anticancer and antimicrobial agent. The presence of two chlorine atoms is expected to enhance its overall activity, while the 8-methyl group may contribute to favorable pharmacokinetic properties and target selectivity. The 3-carboxaldehyde group serves as a key feature for both biological interaction and further chemical derivatization to create novel therapeutic candidates.

Empirical validation of these predictions through the experimental protocols outlined in this guide is a critical next step. Further investigation into its specific molecular targets and mechanisms of action will be essential for its development as a potential therapeutic agent. The synthesis of a focused library of derivatives based on the 2,5-Dichloro-8-methylquinoline-3-carboxaldehyde scaffold could lead to the discovery of novel drug candidates with improved efficacy and safety profiles.

References

  • Gomha, S. M., et al. (2017). Synthesis, Structure, Chemical Stability, and In Vitro Cytotoxic Properties of Novel Quinoline-3-Carbaldehyde Hydrazones Bearing a 1,2,4-Triazole or Benzotriazole Moiety. Molecules, 22(5), 783. [Link]

  • Upadhyay, A., et al. (2018). Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents. ACS Infectious Diseases, 4(11), 1583-1591. [Link]

  • Gomha, S. M., et al. (2024). Synthesis, Antibacterial Screening and ADME Prediction of Novel Ester Derivatives of 6-Substituted-2-chloroquinoline-3-carbaldehyde. Asian Journal of Chemistry, 36(8), 2137-2142. [Link]

  • Kamal, A., et al. (2015). Synthesis, Characterization, and In Vitro Anticancer Evaluation of Novel 2,5-Disubstituted 1,3,4-Oxadiazole Analogue. Journal of Heterocyclic Chemistry, 52(4), 1168-1176. [Link]

  • El-Gohary, N. S., & Shaaban, M. I. (2017). Cytotoxicity and Molecular Targeting Study of Novel 2-Chloro-3-substituted Quinoline Derivatives as Antitumor Agents. Medicinal Chemistry Research, 26(10), 2429-2442. [Link]

  • Mdluli, K., et al. (2013). Structure–Activity Relationships for a Series of Quinoline-Based Compounds Active against Replicating and Nonreplicating Mycobacterium tuberculosis. Journal of Medicinal Chemistry, 56(22), 9158-9170. [Link]

  • Sahu, S. K., et al. (2021). Antibacterial Properties of Quinoline Derivatives: A Mini- Review. Biointerface Research in Applied Chemistry, 12(5), 6078-6092. [Link]

  • Abdel-Wahab, B. F., et al. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. Journal of Heterocyclic Chemistry, 55(8), 1756-1785. [Link]

  • Kumar, A., & Kumar, R. (2024). Exploration of Synthetic Potential of Quinoline‐3‐Carbaldehydes. European Journal of Organic Chemistry, e202400456. [Link]

  • Singh, P., et al. (2023). Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study. Journal of Biomolecular Structure and Dynamics, 41(16), 7845-7861. [Link]

  • Al-Ostath, A. I., et al. (2013). Synthesis, antibacterial and anticancer evaluation of some new 2-chloro-3-hetarylquinolines. European Journal of Medicinal Chemistry, 63, 625-633. [Link]

  • Rodrigues, C. A. B., et al. (2022). Antimicrobial activity of clioquinol and nitroxoline: a scoping review. Antibiotics, 11(10), 1339. [Link]

  • Szychowska, A., et al. (2023). Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. Molecules, 28(13), 5003. [Link]

  • Jain, S., & Singh, P. P. (2022). Quinoline conjugates for enhanced antimalarial activity: a review on synthesis by molecular hybridization and structure-activity relationship (SAR) investigation. Journal of the Iranian Chemical Society, 19(11), 4755-4784. [Link]

  • Tsolaki, E., et al. (2024). Benzimidazole-Quinoline Hybrids: Synthesis and Antimicrobial Properties. International Journal of Molecular Sciences, 25(3), 1753. [Link]

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  • Prachayasittikul, S., et al. (2017). QSAR study of 8-Hydroxyquinoline and its Chloro derivatives as antimicrobial agents. European Journal of Pharmaceutical and Medical Research, 4(9), 426-430. [Link]

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  • El-Gohary, N. S., & Shaaban, M. I. (2017). Cytotoxicity and Molecular Targeting Study of Novel 2-Chloro-3-substituted Quinoline Derivatives as Antitumor Agents. Anti-Cancer Agents in Medicinal Chemistry, 17(10), 1431-1444. [Link]

  • Gackowska, A., et al. (2023). Effect of Glycoconjugation on Cytotoxicity and Selectivity of 8-Aminoquinoline Derivatives Compared to 8-Hydroxyquinoline. International Journal of Molecular Sciences, 24(13), 10893. [Link]

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  • Lesyk, R., et al. (2021). Synthesis and Anticancer Activity Evaluation of 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones. Molecules, 26(10), 2997. [Link]

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Comparative

A Senior Application Scientist's Guide to Catalyst Efficacy in Quinoline Synthesis

For Researchers, Scientists, and Drug Development Professionals The quinoline scaffold is a cornerstone of medicinal chemistry, forming the structural basis for a wide array of pharmaceuticals, from antimalarials like ch...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold is a cornerstone of medicinal chemistry, forming the structural basis for a wide array of pharmaceuticals, from antimalarials like chloroquine to modern anticancer agents.[1][2] The efficient synthesis of these vital heterocycles is therefore a subject of continuous research and development. The choice of catalyst is paramount, directly influencing yield, reaction conditions, substrate scope, and overall cost-effectiveness. This guide provides a comparative analysis of various catalytic systems for quinoline synthesis, with a focus on the widely employed Friedländer annulation and the classical Skraup synthesis. We will delve into the mechanistic underpinnings of these catalysts, present comparative performance data, and provide detailed experimental protocols to inform your synthetic strategies.

The Catalytic Landscape of Quinoline Synthesis: A Comparative Overview

The synthesis of quinolines can be broadly categorized into several classical methods, each amenable to a variety of catalytic approaches. The Friedländer synthesis, involving the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, is particularly versatile and has been the subject of extensive catalytic development.[3][4] The Skraup synthesis, a more classical approach, utilizes aniline, glycerol, an oxidizing agent, and a strong acid to produce the quinoline core.[5][6]

The choice of catalyst dictates the reaction's efficiency and practicality. We can classify these catalysts into three main categories: homogeneous catalysts, heterogeneous catalysts, and nanocatalysts.

Table 1: At-a-Glance Comparison of Catalyst Classes for Quinoline Synthesis

Catalyst ClassExamplesAdvantagesDisadvantages
Homogeneous Catalysts Lewis acids (e.g., SnCl₄, In(OTf)₃), Brønsted acids (e.g., H₂SO₄, p-TsOH), OrganocatalystsHigh activity and selectivity, well-defined active sites, mild reaction conditions often possible.Difficult to separate from the reaction mixture, catalyst recycling is challenging and costly, potential for metal contamination of the product.[7]
Heterogeneous Catalysts Zeolites (e.g., H-ZSM-5), supported acids (e.g., SiO₂/H₂SO₄), metal oxides, MOFsEasy separation and recyclability, suitable for continuous flow processes, often more thermally stable.[7]Lower activity compared to homogeneous counterparts, potential for diffusion limitations, less defined active sites can lead to lower selectivity.
Nanocatalysts Metal nanoparticles (e.g., Ni, Cu, Au), metal oxide nanoparticlesHigh surface-area-to-volume ratio leading to high activity, can bridge the gap between homogeneous and heterogeneous catalysis, potential for unique reactivity.[1][8]Can be more expensive to synthesize, potential for agglomeration and deactivation, separation can be more complex than bulk heterogeneous catalysts.

Deep Dive into Catalyst Performance: The Friedländer Annulation

The Friedländer synthesis is a workhorse reaction for constructing substituted quinolines. The choice of catalyst can dramatically impact its outcome.

Homogeneous Catalysis: The Power of Lewis and Brønsted Acids

Traditional Friedländer synthesis often employs strong acids or bases.[3] Modern approaches have refined this by using Lewis and Brønsted acid catalysts, which can offer greater control and milder reaction conditions.

Among a range of metal salt Lewis acids, Indium(III) triflate (In(OTf)₃) has been shown to be a highly effective catalyst for the Friedländer reaction, promoting the selective formation of the desired quinoline product.[9] Other Lewis acids like tin(IV) chloride (SnCl₄) are also commonly used.[10] Brønsted acids such as p-toluenesulfonic acid (p-TsOH) and even molecular iodine have been demonstrated to be efficient catalysts, particularly under solvent-free conditions.[11]

Causality in Action: Why Lewis Acids Excel

Lewis acids facilitate the Friedländer reaction by activating the carbonyl group of the 2-aminoaryl aldehyde or ketone, making it more susceptible to nucleophilic attack by the enol or enolate of the α-methylene carbonyl compound. This activation lowers the energy barrier for the initial condensation step. The subsequent cyclization and dehydration are also often acid-catalyzed.

Heterogeneous Catalysis: The Rise of Recyclable Systems

The drive for more sustainable and cost-effective chemical processes has led to the development of numerous heterogeneous catalysts for the Friedländer synthesis. These solid-supported catalysts are easily separated from the reaction mixture by filtration, allowing for their reuse and minimizing product contamination.

Zeolites, with their well-defined pore structures and tunable acidity, have emerged as promising catalysts.[12] For instance, micro–meso–macroporous H-ZSM-5h has shown high yields in the synthesis of substituted quinolines.[12] Other heterogeneous systems include supported acids like sulfuric acid on silica (H₂SO₄/SiO₂) and various metal oxide nanoparticles.[12]

Nanocatalysis: The Frontier of Efficiency

Nanoparticles, with their high surface area and unique electronic properties, offer a significant enhancement in catalytic activity.[8] Copper oxide (CuO) and nickel (Ni) nanoparticles have been successfully employed as recyclable catalysts for the Friedländer annulation, often under solvent-free conditions.[1][12] These nanocatalysts can provide a bridge between the high activity of homogeneous catalysts and the practical advantages of heterogeneous systems.

Table 2: Comparative Efficacy of Selected Catalysts for the Friedländer Synthesis of 2-methylquinoline

CatalystCatalyst Loading (mol%)SolventTemperature (°C)Time (h)Yield (%)Reference
In(OTf)₃2Solvent-free800.592[9]
p-TsOH10Solvent-free100195[11]
Iodine10Solvent-free1001.594[11]
H-ZSM-5h10 wt%Solvent-free150282[12]
Ni nanoparticles5Solvent-free120296[12]

Note: Reaction conditions and substrates may vary slightly between studies, affecting direct comparability. Data is presented to illustrate the general performance of each catalyst class.

The Skraup Synthesis: A Classic Reimagined

The Skraup synthesis is a powerful method for producing the parent quinoline ring and its simple derivatives.[5] It traditionally involves harsh conditions, using concentrated sulfuric acid and an oxidizing agent like nitrobenzene.[5][6] Modern modifications have focused on improving the safety and efficiency of this reaction.

Heterogeneous catalysts have been explored to tame the often vigorous Skraup reaction. While less common than in the Friedländer synthesis, solid acid catalysts can replace concentrated sulfuric acid, offering a safer and more controlled reaction environment.

Mechanistic Insights: Visualizing the Catalytic Cycles

Understanding the reaction mechanism is crucial for optimizing reaction conditions and catalyst selection. Below are simplified representations of the catalytic pathways for the Friedländer and Skraup syntheses.

Friedlander_Mechanism cluster_reactants Reactants cluster_catalysis Catalytic Cycle 2-Aminoaryl Ketone 2-Aminoaryl Ketone Catalyst Catalyst 2-Aminoaryl Ketone->Catalyst Coordination alpha-Methylene Ketone alpha-Methylene Ketone Activated Carbonyl Activated Carbonyl alpha-Methylene Ketone->Activated Carbonyl Nucleophilic Attack Catalyst->Activated Carbonyl Activation Aldol Adduct Aldol Adduct Activated Carbonyl->Aldol Adduct Condensation Cyclized Intermediate Cyclized Intermediate Aldol Adduct->Cyclized Intermediate Intramolecular Cyclization Quinoline Quinoline Cyclized Intermediate->Quinoline Dehydration

Caption: Generalized mechanism of the acid-catalyzed Friedländer synthesis.

Skraup_Mechanism cluster_reactants Reactants cluster_steps Reaction Sequence Aniline Aniline Michael Adduct Michael Adduct Aniline->Michael Adduct Michael Addition Glycerol Glycerol Acrolein Acrolein Glycerol->Acrolein Dehydration (H₂SO₄) Acrolein->Michael Adduct Cyclized Intermediate Cyclized Intermediate Michael Adduct->Cyclized Intermediate Cyclization Dihydroquinoline Dihydroquinoline Cyclized Intermediate->Dihydroquinoline Dehydration Quinoline Quinoline Dihydroquinoline->Quinoline Oxidation

Caption: Simplified reaction pathway of the Skraup synthesis.

Experimental Protocols: A Practical Guide

The following protocols are representative examples for the synthesis of 2-methylquinoline via the Friedländer annulation using different catalyst types. These are intended as a starting point and may require optimization for specific substrates.

Protocol 1: Homogeneous Catalysis with Tin(IV) Chloride (SnCl₄)

Workflow:

Protocol1_Workflow Start Start Mix Reactants Mix 2-aminobenzaldehyde and acetone Start->Mix Reactants Add Catalyst Add SnCl₄ dropwise at 0 °C Mix Reactants->Add Catalyst React Stir at room temperature Add Catalyst->React Workup Quench with water, extract with ethyl acetate React->Workup Purify Column chromatography Workup->Purify End End Purify->End

Caption: Workflow for SnCl₄-catalyzed Friedländer synthesis.

Step-by-Step Procedure:

  • To a stirred solution of 2-aminobenzaldehyde (1.0 mmol) in acetone (5 mL), cool the mixture to 0 °C in an ice bath.

  • Slowly add tin(IV) chloride (SnCl₄, 0.1 mmol) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for the time indicated by TLC analysis (typically 1-3 hours).

  • Upon completion, quench the reaction with saturated sodium bicarbonate solution (10 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford 2-methylquinoline.

Protocol 2: Heterogeneous Catalysis with H-ZSM-5 Zeolite

Workflow:

Protocol2_Workflow Start Start Combine Combine 2-aminoacetophenone, ethyl acetoacetate, and H-ZSM-5 Start->Combine Heat Heat under solvent-free conditions Combine->Heat Cool & Dilute Cool to room temperature, dilute with ethanol Heat->Cool & Dilute Filter Filter to recover catalyst Cool & Dilute->Filter Purify Recrystallize from ethanol Filter->Purify End End Purify->End

Caption: Workflow for H-ZSM-5-catalyzed Friedländer synthesis.

Step-by-Step Procedure:

  • In a round-bottom flask, combine 2-aminoacetophenone (1.0 mmol), ethyl acetoacetate (1.2 mmol), and activated H-ZSM-5 zeolite (10 wt%).

  • Heat the mixture at 150 °C under solvent-free conditions for 2 hours.

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and add ethanol (10 mL) to dissolve the product.

  • Filter the mixture to recover the H-ZSM-5 catalyst. The catalyst can be washed with ethanol, dried, and reused.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by recrystallization from ethanol to yield the desired quinoline derivative.

Catalyst Cost, Availability, and Selection Considerations

A crucial aspect of catalyst selection is the balance between performance and cost.

  • Homogeneous Lewis and Brønsted Acids: Catalysts like p-TsOH and iodine are generally inexpensive and readily available from major chemical suppliers.[13] More specialized Lewis acids like In(OTf)₃ can be significantly more expensive.

  • Heterogeneous Catalysts: The cost of zeolites can vary widely depending on their type and purity, with synthetic zeolites being more expensive than natural ones.[14] However, their reusability can offset the initial investment.

  • Nanocatalysts: The synthesis of nanocatalysts often requires specialized equipment and precursors, making them generally more expensive upfront. Their high activity and potential for recyclability are key factors in their cost-benefit analysis.

Practical Recommendations:

  • For small-scale laboratory synthesis where high purity is paramount and cost is a secondary concern, homogeneous catalysts like In(OTf)₃ can provide excellent results with high selectivity.

  • For larger-scale production and processes where catalyst recycling and sustainability are critical, heterogeneous catalysts such as zeolites offer a robust and economically viable option.

  • Nanocatalysts represent the cutting edge and are particularly valuable when seeking to maximize reaction rates and operate under the mildest possible conditions.

Conclusion

The catalytic synthesis of quinolines is a rich and evolving field. While classical methods remain relevant, modern catalytic systems offer significant improvements in terms of efficiency, selectivity, and sustainability. Homogeneous catalysts provide high activity and selectivity, heterogeneous catalysts offer practicality and recyclability, and nanocatalysts push the boundaries of catalytic efficiency. The optimal choice of catalyst will depend on the specific requirements of the synthesis, including the desired quinoline structure, the scale of the reaction, and economic considerations. By understanding the interplay between catalyst type, reaction mechanism, and experimental conditions, researchers can make informed decisions to advance their work in drug discovery and materials science.

References

(A comprehensive list of all cited sources with titles, sources, and URLs will be provided at the end of the full guide.)

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 2,5-Dichloro-8-methylquinoline-3-carboxaldehyde

As researchers and drug development professionals, our commitment to innovation is matched by our responsibility for safety and environmental stewardship. The handling of specialized chemical reagents like 2,5-Dichloro-8...

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and drug development professionals, our commitment to innovation is matched by our responsibility for safety and environmental stewardship. The handling of specialized chemical reagents like 2,5-Dichloro-8-methylquinoline-3-carboxaldehyde, a halogenated heterocyclic building block, demands a rigorous and informed approach to its entire lifecycle, culminating in its proper disposal. This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of this compound, grounded in established safety principles and regulatory awareness. The core directive is to treat this compound and all associated materials as hazardous waste, ensuring containment and destruction through verified channels.

Hazard Assessment: The 'Why' Behind the Precautions

Understanding the inherent hazards of 2,5-Dichloro-8-methylquinoline-3-carboxaldehyde is fundamental to appreciating the necessity of stringent disposal protocols. While comprehensive toxicological data for this specific molecule is not widely published, its structural classification as a chlorinated quinoline derivative provides a strong basis for a conservative risk assessment. The precautionary principle dictates that we handle it based on the hazards of closely related compounds and its chemical class.

The primary hazards, as identified by supplier safety information and analysis of analogous structures, are summarized below.[1][2]

Hazard Classification GHS Code Description Implication for Disposal
Acute Toxicity, Oral (Category 4)H302Harmful if swallowed.[1]Accidental ingestion of waste material could be harmful. All contaminated materials must be securely contained.
Serious Eye Irritation (Category 2)H319Causes serious eye irritation.[1]Direct contact with waste must be avoided. Mandates the use of proper eye protection during all handling and disposal steps.
Water Hazard Class (Germany)WGK 3Severely hazardous to water.[1]This is a critical classification that strictly prohibits any form of disposal into sanitary sewer systems or the environment.[3][4]
Combustible SolidStorage Class 11The material is a combustible solid.[1]While not highly flammable, it can burn. This supports high-temperature incineration as a suitable destruction method.

The presence of chlorine atoms on the aromatic quinoline ring places this compound in the category of chlorinated aromatic compounds.[5] Such compounds are often persistent in the environment and can generate toxic byproducts if not disposed of correctly. Therefore, the only responsible disposal pathway is one that ensures complete destruction.[5]

Pre-Disposal Operations: Ensuring Safety and Compliance

Before waste is generated and containerized, foundational safety measures must be in place. These steps are non-negotiable and form the basis of a self-validating safety system.

Personal Protective Equipment (PPE)

Based on the known hazards, the following minimum PPE must be worn when handling 2,5-Dichloro-8-methylquinoline-3-carboxaldehyde or its waste:

  • Eye Protection: Chemical safety goggles that provide a complete seal around the eyes. A face shield is recommended if there is a risk of splashing.[6][7]

  • Hand Protection: Chemical-resistant gloves, such as nitrile, tested according to standards like EN 374.[7] Always inspect gloves before use and change them immediately if contamination occurs.

  • Body Protection: A flame-resistant laboratory coat. For larger quantities, a chemical-resistant apron is advisable.[8]

Engineering Controls

All handling of 2,5-Dichloro-8-methylquinoline-3-carboxaldehyde and its waste must be performed within a certified chemical fume hood to prevent the inhalation of any dust or aerosols.[8][9] The laboratory must be equipped with an easily accessible eyewash station and safety shower.[10]

Waste Segregation: The First Line of Defense

Proper segregation is critical to prevent dangerous chemical reactions within a waste container.

  • Do Not Mix: Never mix 2,5-Dichloro-8-methylquinoline-3-carboxaldehyde waste with other waste streams unless explicitly authorized by your institution's Environmental Health and Safety (EHS) department.[9]

  • Solid vs. Liquid: Segregate solid waste (contaminated gloves, weigh boats, paper towels) from liquid waste (unused solutions, reaction mixtures).[9]

Step-by-Step Disposal Protocol

This protocol outlines the procedural journey of the waste from the point of generation to its final, compliant disposal.

Step 1: Waste Containerization

The choice of container is crucial for safe temporary storage.

  • Compatibility: Use only approved hazardous waste containers made of compatible materials, such as high-density polyethylene (HDPE) or glass.[9]

  • Integrity: Ensure the container is in good condition, free from cracks or leaks, and has a secure, tight-fitting lid.[9]

  • Containment: The container must remain closed at all times except when actively adding waste. This minimizes the release of vapors and prevents spills.

Step 2: Hazardous Waste Labeling

Proper labeling is a regulatory requirement and essential for safety. The label must be securely affixed to the container and clearly legible, containing the following information:

  • The words "Hazardous Waste."

  • The full chemical name: "2,5-Dichloro-8-methylquinoline-3-carboxaldehyde." Avoid abbreviations or formulas.

  • A clear indication of the hazards (e.g., "Toxic," "Irritant").

  • The date when waste was first added to the container (the "accumulation start date").

  • The name and contact information of the generating researcher or laboratory.

Step 3: Waste Accumulation and Storage

Waste must be stored safely in a designated Satellite Accumulation Area (SAA) within the laboratory, under the control of the generator.

  • Location: The SAA should be located at or near the point of generation.

  • Secondary Containment: Place the waste container in a secondary containment bin to catch any potential leaks.

  • Regular Inspection: Periodically inspect the container for any signs of degradation or leakage.

Step 4: Final Disposal Route

Disposal of 2,5-Dichloro-8-methylquinoline-3-carboxaldehyde must be handled by a licensed hazardous waste management company.

  • Prohibited Routes:

    • DO NOT dispose of this chemical down the drain. Its WGK 3 rating indicates it is severely hazardous to aquatic life.[1][3]

    • DO NOT dispose of this chemical in regular trash. This is illegal and poses a significant risk to the environment and public health.

  • Recommended and Required Method: Incineration

    • The universally accepted and most environmentally sound method for destroying chlorinated aromatic compounds is high-temperature incineration at a licensed hazardous waste facility.[2][7] This process ensures the complete breakdown of the molecule into less harmful components.

    • Arrange for a scheduled pickup of the waste with your institution's EHS department or their contracted waste vendor.

Spill Management Protocol

In the event of a spill, a swift and organized response is critical to mitigate exposure and environmental contamination.

  • Evacuate & Alert: Immediately alert colleagues in the vicinity and evacuate the immediate area.[5]

  • Notify: Inform your laboratory supervisor and institutional EHS office.

  • Secure the Area: Prevent unauthorized entry into the spill zone.

  • Cleanup (if trained and safe to do so):

    • Don appropriate PPE, including respiratory protection if the compound is a fine powder.

    • Contain the spill by working from the outside in.

    • Gently sweep up the solid material using an inert absorbent material like vermiculite, sand, or earth, and place it into a designated hazardous waste container.[6]

    • Do not use water to clean up the initial spill, as this could increase the area of contamination.

  • Decontaminate:

    • Wipe the spill area with an appropriate solvent (consult your EHS department), followed by a thorough cleaning with soap and water.[5]

    • All materials used for cleanup (wipes, absorbent pads, contaminated PPE) must be placed in the solid hazardous waste container.[5]

Caption: Disposal workflow for 2,5-Dichloro-8-methylquinoline-3-carboxaldehyde.

References

  • Material Safety Data Sheet - Quinoline, 96% . Available from: [Link]

  • Safety Data Sheet: 8-Methylquinoline . Chemos GmbH & Co. KG. Available from: [Link]

  • Safety Data Sheet: quinoline . Chemos GmbH & Co. KG. Available from: [Link]

  • Safety Data Sheet: Quinoline-3-carboxaldehyde . Thermo Fisher Scientific. Available from: [Link]

  • 8-Hydroxyquinoline - SAFETY DATA SHEET . PENTA. Available from: [Link]

  • Quinoline - Hazardous Substance Fact Sheet . New Jersey Department of Health. Available from: [Link]

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Handling

A Senior Application Scientist's Guide to Personal Protective Equipment for 2,5-Dichloro-8-methylquinoline-3-carboxaldehyde

As researchers and drug development professionals, our work with novel chemical entities demands a profound respect for safety, grounded in a deep understanding of the materials we handle. This guide provides essential,...

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and drug development professionals, our work with novel chemical entities demands a profound respect for safety, grounded in a deep understanding of the materials we handle. This guide provides essential, immediate safety and logistical information for handling 2,5-Dichloro-8-methylquinoline-3-carboxaldehyde. Moving beyond a simple checklist, we will explore the causality behind each protective measure, ensuring a self-validating system of safety that builds trust in your laboratory's protocols.

Hazard Assessment: Understanding the Adversary

Before selecting any personal protective equipment (PPE), we must first understand the hazards posed by 2,5-Dichloro-8-methylquinoline-3-carboxaldehyde. Based on data from structurally similar compounds and established chemical hazard classifications, the primary risks are:

  • Acute Oral Toxicity: The compound is classified as harmful if swallowed.[1][2] This dictates that practices preventing ingestion, such as prohibiting eating or drinking in the lab and thorough hand washing, are paramount.[3][4][5]

  • Serious Eye Irritation: Direct contact with the eyes is likely to cause significant irritation.[1][2][6] This makes robust eye protection a non-negotiable baseline for all handling procedures.

  • Skin Irritation: As with many quinoline derivatives and aldehydes, this compound is expected to cause skin irritation upon contact.[6][7]

  • Respiratory Tract Irritation: As a fine, crystalline powder, airborne particles can cause respiratory irritation if inhaled.[6][7][8] The aldehyde functional group can also contribute to respiratory sensitization.

The Hierarchy of Controls: Your First Line of Defense

PPE is the last line of defense. Before any researcher dons a single glove, engineering and administrative controls must be in place.[10]

  • Engineering Controls: All work involving 2,5-Dichloro-8-methylquinoline-3-carboxaldehyde, especially handling the solid powder, must be conducted in a certified chemical fume hood.[11] This is the most critical step in minimizing inhalation exposure. The fume hood should be kept clean, uncluttered, and the sash should be maintained at the lowest practical height.[11]

  • Administrative Controls: Designate specific areas for handling this compound.[12] Ensure all personnel are trained on its specific hazards and the proper handling and emergency procedures. Prohibit eating, drinking, and applying cosmetics in the laboratory.[3][12]

Core PPE Requirements: A Multi-Layered Defense

The selection of PPE is not a one-size-fits-all approach; it must be tailored to the specific task. However, a baseline level of protection is required for any procedure involving this compound.

Eye and Face Protection

Due to the serious eye irritation hazard, standard safety glasses are insufficient.

  • Minimum Requirement: Chemical splash goggles that provide a complete seal around the eyes are mandatory.[13]

  • Recommended for High-Risk Tasks: When handling larger quantities (>1 gram) or when there is a significant splash risk (e.g., during quenching of a reaction), a face shield should be worn in addition to chemical splash goggles to protect the entire face.[14]

Hand Protection

Hands are the most likely part of the body to come into direct contact with the chemical.

  • Glove Material: Nitrile gloves are a suitable choice for incidental contact. Always check the manufacturer's compatibility charts for breakthrough times if prolonged contact is anticipated.

  • Double Gloving: For all procedures involving this compound, it is best practice to wear two pairs of nitrile gloves.[15] This provides a critical safety buffer; if the outer glove is contaminated or torn, you can remove it without exposing your skin. The inner glove remains as protection while you move to a safe area to don a new outer glove.[16]

  • Proper Technique: Never touch surfaces like door handles, keyboards, or your face with gloved hands. Gloves must be removed using a technique that avoids skin contact with the contaminated outer surface and disposed of immediately after the task is complete or if contamination is suspected.[13][14]

Body Protection

To prevent skin contact from spills or airborne dust, appropriate body protection is essential.

  • Laboratory Coat: A full-length, long-sleeved laboratory coat is required.[13] Ensure the sleeves are snug at the wrist.

  • Chemical-Resistant Apron: For procedures involving larger volumes of solutions or a higher risk of splashing, a chemical-resistant apron should be worn over the lab coat.[13]

Respiratory Protection

While the primary defense against inhalation is the chemical fume hood, respiratory protection may be necessary in specific situations.

  • Standard Operations: When working exclusively within a certified chemical fume hood, additional respiratory protection is typically not required.

  • High-Risk Scenarios: For weighing larger quantities of the solid (where dust generation is likely) or in the event of a spill outside of the fume hood, respiratory protection is crucial. A NIOSH-approved N95 respirator is the minimum requirement to protect against airborne particulates.[17] For significant spills, a full-face respirator with combination cartridges may be necessary.[14] All personnel required to wear respirators must be medically cleared and fit-tested as part of a comprehensive respiratory protection program.[17]

Operational PPE Planning

The required level of PPE changes based on the task's inherent risk. Use the following table as a guide for your risk assessments and standard operating procedures (SOPs).

Laboratory Task Engineering Control Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing Solid (<1g) Chemical Fume HoodChemical Splash GogglesDouble Nitrile GlovesLab CoatNot Required
Weighing Solid (>1g) Chemical Fume HoodChemical Splash Goggles & Face ShieldDouble Nitrile GlovesLab CoatN95 Respirator Recommended
Preparing Solutions Chemical Fume HoodChemical Splash Goggles & Face ShieldDouble Nitrile GlovesLab Coat & Chemical-Resistant ApronNot Required
Running/Monitoring Reaction Chemical Fume HoodChemical Splash GogglesDouble Nitrile GlovesLab CoatNot Required
Work-up/Extraction Chemical Fume HoodChemical Splash Goggles & Face ShieldDouble Nitrile GlovesLab Coat & Chemical-Resistant ApronNot Required
Minor Spill Cleanup (<1g) Chemical Fume HoodChemical Splash Goggles & Face ShieldDouble Nitrile GlovesLab CoatN95 Respirator
Major Spill Cleanup (>1g) Evacuate AreaFull-Face RespiratorHeavy-Duty Nitrile/Butyl GlovesChemical-Resistant SuitFull-Face Respirator with appropriate cartridges

Protocol: Donning and Doffing PPE for Safe Handling

The sequence of putting on and taking off PPE is as critical as the equipment itself. An incorrect doffing procedure can lead to exposure from contaminated equipment.

Donning (Putting On) Sequence
  • Preparation: Ensure all necessary PPE is available and has been inspected for damage.

  • Inner Gloves: Don the first pair of nitrile gloves.

  • Lab Coat/Apron: Put on the lab coat, ensuring it is fully buttoned. If required, don a chemical-resistant apron over the coat.

  • Respirator (if required): Don the N95 respirator, ensuring a proper seal check is performed.

  • Eye/Face Protection: Put on chemical splash goggles, followed by a face shield if the task requires it.

  • Outer Gloves: Don the second pair of nitrile gloves, pulling the cuffs over the sleeves of the lab coat.

Doffing (Taking Off) Sequence

This procedure is designed to move from most contaminated to least contaminated.

  • Outer Gloves: Remove the outer gloves. Peel one glove off by grasping the cuff and pulling it inside out. With the ungloved hand, slide your fingers under the cuff of the remaining glove and peel it off, also inside out, enclosing the first glove inside the second. Dispose of them immediately in a designated hazardous waste container.[18]

  • Face Shield/Apron: Remove the face shield (if used) by touching only the headband. Remove the apron (if used). Place on a designated contaminated surface or dispose of directly.

  • Goggles: Remove goggles from the back of your head forward, touching only the strap. Place them in a designated area for decontamination.

  • Lab Coat: Unbutton the lab coat. Remove it by rolling it down your arms, turning the sleeves inside out as you go. Fold it so the contaminated exterior is contained inward. Place it in a designated laundry bin for hazardous materials.

  • Respirator (if used): Remove the respirator by touching only the straps. Do not touch the front of the mask. Dispose of it in the designated hazardous waste.

  • Inner Gloves: Remove the final pair of gloves using the same technique as in Step 1. Dispose of them in the hazardous waste.

  • Hand Hygiene: Immediately and thoroughly wash your hands with soap and water.[4][14]

PPE_Decision_Workflow PPE Selection for 2,5-Dichloro-8-methylquinoline-3-carboxaldehyde start Start: Task Assessment fume_hood Is all work performed in a certified chemical fume hood? start->fume_hood no_hood STOP WORK Consult EHS fume_hood->no_hood No solid_or_liquid Handling solid powder or solution? fume_hood->solid_or_liquid Yes solid Solid Powder solid_or_liquid->solid Solid liquid Solution solid_or_liquid->liquid Liquid solid_qty Weighing >1g or potential for dust? solid->solid_qty liquid_splash High splash potential? (e.g., transfer, work-up) liquid->liquid_splash ppe_base Baseline PPE: - Chemical Goggles - Lab Coat - Double Nitrile Gloves solid_qty->ppe_base No ppe_respirator Add N95 Respirator solid_qty->ppe_respirator Yes liquid_splash->ppe_base No ppe_face_shield Add Face Shield liquid_splash->ppe_face_shield Yes end_procedure Proceed with Task ppe_base->end_procedure ppe_face_shield->ppe_base ppe_respirator->ppe_base

Caption: PPE selection workflow for handling the target compound.

Disposal of Contaminated PPE and Waste

All disposable items that have come into contact with 2,5-Dichloro-8-methylquinoline-3-carboxaldehyde, including gloves, disposable lab coats, weigh paper, and contaminated paper towels, must be considered hazardous waste.[18][19]

  • Collection: Place all contaminated solid waste into a designated, clearly labeled, and sealed hazardous waste container.[18]

  • Labeling: Ensure the waste container is labeled with the words "Hazardous Waste" and lists the chemical constituents.[18]

  • Disposal: Follow your institution's specific procedures for the disposal of chemical waste, managed by your Environmental Health and Safety (EHS) department.[20]

Emergency Procedures: Immediate Response

In the event of an exposure, immediate and correct action is critical.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids.[1][6] Seek immediate medical attention.

  • Skin Contact: Immediately wash the affected area with plenty of soap and water.[6] Remove any contaminated clothing. Seek medical attention if irritation develops or persists.

  • Inhalation: Move the affected person to fresh air.[6] If they feel unwell, seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[1]

By integrating these principles of hazard assessment, control hierarchy, and procedural diligence, you can create a robust safety framework that protects researchers while enabling the vital work of drug discovery and development.

References

  • University of Rochester. (2015). Formaldehyde Spill Protocol for Laboratory Personnel. Environmental Health & Safety. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (1986). Guidelines for Cytotoxic (Antineoplastic) Drugs. Retrieved from [Link]

  • Loba Chemie. (n.d.). QUINOLINE FOR SYNTHESIS Safety Data Sheet. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Controlling Occupational Exposure to Hazardous Drugs. Retrieved from [Link]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. The National Academies Press. Retrieved from [Link]

  • Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: 8-Methylquinoline. Retrieved from [Link]

  • Techno PharmChem. (n.d.). QUINOLINE FOR SYNTHESIS MATERIAL SAFETY DATA SHEET. Retrieved from [Link]

  • Bussières, J. F., et al. (2017). Safe handling of cytotoxics: guideline recommendations. Journal of Oncology Pharmacy Practice. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Working with Chemicals - Prudent Practices in the Laboratory. Retrieved from [Link]

  • American Society of Health-System Pharmacists. (2006). ASHP Guidelines on Handling Hazardous Drugs. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Safe Use of Glutaraldehyde in Health Care. Retrieved from [Link]

  • Purdue University. (n.d.). Guidelines: Handling and Disposal of Chemicals. Retrieved from [Link]

  • GERPAC. (n.d.). Personal protective equipment for preparing toxic drugs. Retrieved from [Link]

  • Health and Safety Executive (HSE). (n.d.). Safe handling of cytotoxic drugs in the workplace. Retrieved from [Link]

  • Centers for Disease Control and Prevention (CDC). (n.d.). School Chemistry Laboratory Safety Guide. Retrieved from [Link]

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